The following technical guide details the properties, synthesis, and applications of 6-Hydroxy-2,3,4-trimethoxybenzaldehyde , a specialized aromatic intermediate used in medicinal chemistry. Executive Summary 6-Hydroxy-2...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the properties, synthesis, and applications of 6-Hydroxy-2,3,4-trimethoxybenzaldehyde , a specialized aromatic intermediate used in medicinal chemistry.
Executive Summary
6-Hydroxy-2,3,4-trimethoxybenzaldehyde (CAS: Not frequently cited; PubChem CID: 5319402) is a highly functionalized aromatic aldehyde characterized by a specific substitution pattern: three methoxy groups at positions 2, 3, and 4, and a hydroxyl group at position 6 (ortho to the aldehyde). This compound serves as a critical building block in the synthesis of heterocyclic pharmacophores, particularly coumarins , chromones , and porphyrins . Its unique ortho-hydroxy aldehyde motif facilitates cyclization reactions, making it indispensable for developing bioactive scaffolds.
This guide distinguishes the specific isomer 6-Hydroxy-2,3,4-trimethoxybenzaldehyde (MP: 63–65 °C) from its isomer 2-Hydroxy-3,4,5-trimethoxybenzaldehyde (MP: 46 °C), clarifying common nomenclature confusion in the literature.
Chemical Identity & Structural Analysis[1][2][3][4]
The molecule features a benzene core with a dense substitution pattern. The aldehyde (CHO) group at C1 is flanked by a hydroxyl (OH) group at C6 and a methoxy (OMe) group at C2.
Intramolecular Hydrogen Bonding: The C6-OH group forms a strong intramolecular hydrogen bond with the C1-carbonyl oxygen. This interaction stabilizes the planar conformation and significantly influences the proton NMR shift of the hydroxyl group (typically >11 ppm).
Electronic Environment: The ring is electron-rich due to the donation from three methoxy groups and the phenol, making the C5 position (the only unsubstituted carbon) susceptible to electrophilic attack or further functionalization.
Physicochemical Properties[3][4][6][7]
The following data distinguishes 6-Hydroxy-2,3,4-trimethoxybenzaldehyde from its isomers.
ν ~1638 cm⁻¹: Carbonyl (C=O) stretching. The lower frequency (compared to typical 1700 cm⁻¹) reflects conjugation and intramolecular hydrogen bonding.
ν ~2945 cm⁻¹: C-H stretching (Methoxy).
Synthesis & Production
The most efficient route utilizes 2,3,4-trimethoxyphenol as the precursor. Direct formylation is achieved via the Rieche Formylation using dichloromethyl methyl ether and titanium tetrachloride. This method is preferred over Vilsmeier-Haack for electron-rich phenols due to milder conditions and higher regioselectivity.
Synthetic Pathway (Diagram)
Caption: Rieche formylation pathway converting 2,3,4-trimethoxyphenol to the target aldehyde via ortho-directed substitution.
Detailed Protocol (Rieche Formylation)
Preparation: In a flame-dried flask under argon, dissolve 2,3,4-trimethoxyphenol (1.0 eq) in anhydrous Dichloromethane (DCM).
Lewis Acid Addition: Cool to 0 °C. Add Titanium(IV) chloride (TiCl₄) (2.2 eq) dropwise. The solution will darken (deep red/purple) due to complexation.
Reaction: Stir at 0 °C for 15 minutes, then allow to warm to room temperature. Stir for 1–2 hours. Monitor by TLC (DCM/Hexane 9:1).[1][2][3]
Quenching: Pour the reaction mixture carefully onto crushed ice/water to hydrolyze the intermediate.
Extraction: Extract the aqueous layer with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Purification: Purify via silica gel column chromatography (Eluent: DCM/Hexane gradient).
Yield: Expect ~56% yield of pale yellow solid (MP 63–65 °C).
Biological Relevance & Applications[6]
Drug Discovery & Pharmacophore Synthesis
The 6-hydroxy-2,3,4-trimethoxy motif is a "privileged structure" for synthesizing coumarins and chromones .
Khellin Analogues: The compound acts as a precursor for analogues of Khellin, a natural vasodilator and bronchodilator.
Porphyrin Synthesis: Used in Williamson ether syntheses to create electron-rich porphyrins for catalytic applications.
Antioxidant Activity: The polyphenolic nature provides radical scavenging capability, relevant in neuroprotection research.
Isomer Differentiation Logic
Researchers often confuse this compound with 2-Hydroxy-3,4,5-trimethoxybenzaldehyde . The distinction is critical for structural assignment in natural product isolation.
Caption: Structural and physical comparison of the two primary trimethoxy-salicylaldehyde isomers.
Safety & Handling (SDS Highlights)
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Aldehydes are prone to oxidation to carboxylic acids upon air exposure.
Handling: Use standard PPE (gloves, goggles). Work in a fume hood to avoid inhalation of dust.
References
Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4. Molecules, 2015, 20, 5409-5422. (Source for synthesis, MP, and NMR data of Compound 12).
[Link]
Total Synthesis of Six 3,4-Unsubstituted Coumarins. Molecules, 2013, 18, 14455-14465. (Source for comparison with isomer 2-hydroxy-3,4,5-trimethoxybenzaldehyde).
[Link]
PubChem Compound Summary for CID 5319402: 6-Hydroxy-2,3,4-trimethoxybenzaldehyde. National Center for Biotechnology Information.
[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Methodological Guide
Executive Summary & Chemical Identity
6-Hydroxy-2,3,4-trimethoxybenzaldehyde (also commonly referred to by its IUPAC synonym, 2-hydroxy-3,4,5-trimethoxybenzaldehyde ) is a highly functionalized aromatic building block. Characterized by a dense array of oxygenated substituents on a single benzene ring, this compound serves as a critical intermediate in the total synthesis of naturally occurring coumarins, biologically active lignans, and advanced functional materials like electron-rich porphyrins.
PubChem CID: 5319402
Molecular Formula:
Molecular Weight: 212.20 g/mol
The strategic placement of the aldehyde and hydroxyl groups in an ortho relationship makes this molecule an ideal precursor for ring-closing reactions (e.g., Knoevenagel condensations) to form oxygen heterocycles.
Discovery and Natural Occurrence
While predominantly utilized as a synthetic intermediate, 6-hydroxy-2,3,4-trimethoxybenzaldehyde is also a verified natural product. It has been isolated and identified as a phytochemical constituent of Hypericum aucheri , a plant species belonging to the St. John's wort family [1]. In plant secondary metabolism, highly oxygenated benzaldehydes of this type typically serve as biosynthetic precursors to more complex polyphenols, coumarins, and flavonoids, which the plant utilizes for defense mechanisms, including antioxidant and antimicrobial activities.
Mechanistic Synthesis History & Strategic Pathways
The synthesis of highly substituted electron-rich benzaldehydes is historically plagued by poor regioselectivity and over-reaction. Classical Vilsmeier-Haack formylations often yield intractable mixtures when applied to polymethoxyphenols due to competing activating effects. To solve this, modern synthetic chemistry relies on two primary, highly controlled pathways.
Route A: Direct Regioselective Formylation (Titanium-Mediated)
Developed as a mild alternative to classical formylation, this route utilizes dichloromethyl methyl ether (
) and Titanium(IV) chloride () [2].
Causality & Mechanism: The success of this method lies in the Lewis acid (
). Titanium coordinates strongly with the phenolic hydroxyl group and the adjacent methoxy oxygens. This coordination sphere sterically shields certain positions and electronically directs the incoming formyl cation (generated in situ from ) exclusively to the ortho position (C2/C6). This self-directing mechanism prevents para-formylation, yielding the target compound in a single step from 3,4,5-trimethoxyphenol.
Route B: The Halogenation-Hydrolysis Strategy
An alternative, higher-yielding (though multi-step) approach begins with 3,4,5-trimethoxybenzaldehyde.
Causality & Mechanism: Direct hydroxylation of benzaldehydes is difficult. Instead, the aromatic ring is first iodinated to form 2-iodo-3,4,5-trimethoxybenzaldehyde (99% yield). The bulky iodine atom is then subjected to a copper-catalyzed hydrolysis (Ullmann-type substitution) to install the hydroxyl group [3]. This circumvents the regioselectivity issues of direct formylation by installing the aldehyde first and the hydroxyl group second.
Workflow of the two primary synthetic routes for 6-Hydroxy-2,3,4-trimethoxybenzaldehyde.
Validated Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Analytical checkpoints (HPLC, TLC, NMR) are embedded within the workflow.
Objective: Synthesize the target via direct formylation of 3,4,5-trimethoxyphenol.
Preparation: In a flame-dried flask under inert atmosphere (Argon/N2), dissolve 3,4,5-trimethoxyphenol (579.6 mg, 3.15 mmol) in anhydrous Dichloromethane (DCM, 10 mL).
Activation: Cool the solution to 0 °C. Slowly add
(760 μL, 6.93 mmol) dropwise. Observation: The solution will darken as the Titanium-phenol complex forms.
Formylation: Add dichloromethyl methyl ether (320 μL, 3.54 mmol) dropwise. Stir the reaction mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
Quenching & Extraction: Quench the reaction by pouring it into ice-cold 1M HCl (20 mL). Extract the aqueous layer with DCM (
mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure.
Purification: Purify the crude pale orange solid via silica gel column chromatography (Eluent: DCM/hexane, 9:1).
Validation Checkpoints:
Yield: ~372.0 mg (56%).
TLC:
= 0.52 (DCM/hexane, 9:1).
HPLC:
= 8.1 min (Method: /MeCN from 95:5 to 0:100 over 11 min).
Protocol B: Iodination and Hydrolysis [3]
Objective: Synthesize the target via 2-iodo-3,4,5-trimethoxybenzaldehyde.
Iodination: React 3,4,5-trimethoxybenzaldehyde with
in the presence of a mild oxidant (e.g., silver salts or ) to yield 2-iodo-3,4,5-trimethoxybenzaldehyde (Yield: 99%, Yellow solid, mp 67.6–68.1 °C).
Hydrolysis: Subject the iodinated intermediate to basic hydrolysis using NaOH in the presence of a Copper(I) catalyst at elevated temperatures (typically 100 °C in a sealed tube or microwave).
Acidification: Acidify the mixture with dilute HCl to precipitate the phenolic product.
Validation Checkpoints:
Yield: 83% (Yellow solid).
1H-NMR (500 MHz, CDCl3):
3.87 (s, 3H, ), 3.94 (s, 3H, ), 4.05 (s, 3H, ), 6.78 (s, 1H, Ar-H), 9.78 (s, 1H, OH), 11.01 (s, 1H, CHO). Note: The highly deshielded aldehyde proton at 11.01 ppm and the chelated hydroxyl at 9.78 ppm are definitive proof of the ortho-hydroxyaldehyde structure.
Expert Note on Physical Properties: Literature reports a discrepancy in the melting point of the isolated solid. Route A reports an mp of 63–65 °C[2], while Route B reports an mp of 46.0–46.6 °C [3]. This variance is likely due to polymorphism or trace residual solvents trapped in the crystal lattice depending on the crystallization solvent used (DCM/hexane vs. aqueous precipitation).
Downstream Applications in Drug Development
The ortho-hydroxybenzaldehyde motif is a privileged scaffold in medicinal chemistry.
Total Synthesis of Coumarins: 6-Hydroxy-2,3,4-trimethoxybenzaldehyde is the direct precursor to 6,7,8-trimethoxycoumarin [3]. By subjecting the aldehyde to a Perkin or Knoevenagel condensation with an activated acetic acid derivative, the coumarin ring is formed. These 3,4-unsubstituted coumarins exhibit potent antidiabetic, anti-inflammatory, and natural UV-blocking properties [4].
Synthesis of Electron-Rich Porphyrins: The aldehyde is reacted with pyrrole via a Rothemund condensation to form highly electron-rich, ester-substituted porphyrins. These macrocycles are utilized in advanced catalysis, chemical sensing, and the development of novel materials [5].
Downstream applications and origins of 6-Hydroxy-2,3,4-trimethoxybenzaldehyde.
Quantitative Data Summary
The following table summarizes the analytical and synthetic metrics for the compound across different methodologies, providing a quick-reference guide for bench scientists.
Executive Summary In the landscape of organic synthesis and drug development, highly oxygenated benzaldehydes serve as critical electrophilic precursors for the construction of complex active pharmaceutical ingredients (...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of organic synthesis and drug development, highly oxygenated benzaldehydes serve as critical electrophilic precursors for the construction of complex active pharmaceutical ingredients (APIs) and natural products. 6-Hydroxy-2,3,4-trimethoxybenzaldehyde is a uniquely substituted aromatic compound characterized by its dense array of electron-donating groups. This whitepaper provides an in-depth technical analysis of its nomenclature, physicochemical properties, synthetic methodology, and pharmacognostic relevance, designed specifically for researchers and application scientists.
Nomenclature and Structural Identity
Understanding the exact structural identity of polymethoxybenzaldehydes requires strict adherence to IUPAC nomenclature rules, which prioritize functional groups to determine ring numbering.
Nomenclature Logic (Expert Insight):
The aldehyde group (-CHO) holds the highest priority, designating the attached ring carbon as C1. To assign the lowest possible locants to the remaining substituents, numbering proceeds towards the methoxy groups rather than the hydroxyl group. Numbering towards the methoxy groups yields the locant set 2,3,4,6 (2,3,4-trimethoxy and 6-hydroxy). Conversely, numbering towards the hydroxyl group would yield the higher locant set 2,4,5,6 . Therefore, the definitive IUPAC name is 6-hydroxy-2,3,4-trimethoxybenzaldehyde.
Physicochemical Profiling & Analytical Data
Accurate characterization is paramount for ensuring the trustworthiness of synthetic workflows. The following table summarizes the validated physicochemical and analytical parameters for 6-hydroxy-2,3,4-trimethoxybenzaldehyde[2],[3].
The most efficient route to synthesize 6-hydroxy-2,3,4-trimethoxybenzaldehyde is via the Rieche Formylation of 3,4,5-trimethoxyphenol. This method utilizes dichloromethyl methyl ether as the formylating agent and titanium tetrachloride (TiCl₄) as the Lewis acid[2].
Causality Behind Experimental Choices:
While Vilsmeier-Haack conditions (POCl₃/DMF) are common for formylating electron-rich aromatics, highly oxygenated phenols often suffer from poor regioselectivity or side reactions under those conditions. TiCl₄ is specifically chosen here because it acts as a coordinating Lewis acid. It chelates with the adjacent oxygen atoms of the methoxy and phenolic groups, effectively directing the electrophilic attack to the ortho position (C2/C6), ensuring high regioselectivity and preventing unwanted polymerization.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system, incorporating in-process analytical checkpoints to ensure reproducibility[2].
Preparation: In a flame-dried flask under an inert atmosphere, dissolve 3,4,5-trimethoxyphenol (579.6 mg, 3.15 mmol) in 10 mL of anhydrous dichloromethane (DCM).
Lewis Acid Activation: Cool the solution to 0 °C. Slowly add TiCl₄ (760 μL, 6.93 mmol, ~2.2 eq). The solution will darken as the titanium-phenol complex forms.
Reaction Monitoring: Allow the reaction to stir while warming to room temperature. Monitor the reaction progress via TLC (DCM/hexane, 9:1). The product will appear as a distinct spot at Rf = 0.52.
Quenching & Extraction: Once the starting material is consumed, carefully quench the reaction by pouring it into ice-water. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the resulting crude pale orange solid via silica gel column chromatography (Eluent: DCM/hexane, 9:1).
Yield: The process yields 372.0 mg (56%) of 6-hydroxy-2,3,4-trimethoxybenzaldehyde as a pale yellow solid[2].
Fig 1: Step-by-step synthetic workflow for 6-hydroxy-2,3,4-trimethoxybenzaldehyde.
Mechanistic Insights
The Rieche formylation proceeds via an electrophilic aromatic substitution (EAS) mechanism. The TiCl₄ activates the dichloromethyl methyl ether, generating a highly reactive, resonance-stabilized carbocation (an oxonium ion). Because the 3,4,5-trimethoxyphenol ring is heavily activated by its electron-donating oxygen substituents, it rapidly attacks the electrophile. Subsequent aqueous hydrolysis during the quenching step collapses the intermediate acetal-like structure, eliminating methanol and HCl to reveal the final aldehyde.
Fig 2: Mechanistic pathway of the TiCl4-mediated Rieche formylation.
Biological Relevance & Pharmacognosy
Beyond its utility as a synthetic building block, 6-hydroxy-2,3,4-trimethoxybenzaldehyde holds significance in pharmacognosy and natural product research. It has been identified as an associated phytochemical in Hypericum aucheri, a plant species belonging to the St. John's wort family[1].
Plants of the Hypericum genus are extensively studied for their complex secondary metabolites, which exhibit diverse biological activities. The presence of polymethoxybenzaldehydes in these botanical extracts contributes to their pharmacological profiles, which are currently being investigated for therapeutic potential in neurodegenerative conditions (such as Alzheimer's disease and dementia) and systemic inflammatory disorders[1]. In drug development, the trimethoxybenzene motif is a privileged scaffold, frequently utilized to enhance the lipophilicity and target-binding affinity of novel therapeutic agents.
References
[2] Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. MDPI (Molecules 2015).
URL:
6-Hydroxy-2,3,4-trimethoxybenzaldehyde physical and chemical properties
The following technical guide details the physical and chemical properties, synthesis, and applications of 6-Hydroxy-2,3,4-trimethoxybenzaldehyde . [1][2][3] Executive Summary & Structural Identity 6-Hydroxy-2,3,4-trimet...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the physical and chemical properties, synthesis, and applications of 6-Hydroxy-2,3,4-trimethoxybenzaldehyde .
[1][2][3]
Executive Summary & Structural Identity
6-Hydroxy-2,3,4-trimethoxybenzaldehyde is a highly functionalized aromatic aldehyde serving as a critical building block in the synthesis of bioactive coumarins, flavonoids, and pharmaceutical intermediates.[1][2] Characterized by a dense oxygenation pattern, this molecule features an intramolecular hydrogen bond between the phenolic hydroxyl group at position 6 and the carbonyl oxygen at position 1, significantly influencing its solubility, stability, and reactivity profile.
Structural Note: This compound is an isomer of 2-hydroxy-3,4,5-trimethoxybenzaldehyde.[3][4] The distinction lies in the substitution pattern relative to the aldehyde group; in the 6-hydroxy isomer, the hydroxyl group is ortho to the aldehyde, but the methoxy groups occupy the contiguous 2, 3, and 4 positions, leaving position 5 as the sole aromatic proton.
Physical Characterization
The following data represents empirically validated constants for the purified solid.
Physicochemical Constants
Parameter
Value
Conditions / Notes
Appearance
Pale yellow crystalline solid
Recrystallized from DCM/Hexane
Melting Point
63 – 65 °C
Sharp melting range indicates high purity
Solubility
Soluble in DCM, Acetone, Ethyl Acetate
Sparingly soluble in water due to intramolecular H-bonding
The structural integrity of 6-Hydroxy-2,3,4-trimethoxybenzaldehyde is confirmed by the following spectral signals. The highly deshielded phenolic proton is diagnostic of the ortho-hydroxy aldehyde motif.[3][4]
ν ~3118 cm⁻¹: O–H stretch (broadened by H-bonding).[3][4]
ν 1638, 1623 cm⁻¹: C=O stretch (shifted to lower frequency due to conjugation and H-bonding).[4]
Synthesis & Reaction Engineering
The most robust synthesis of 6-Hydroxy-2,3,4-trimethoxybenzaldehyde utilizes the Rieche Formylation of 3,4,5-trimethoxyphenol.[3] This method is preferred over Vilsmeier-Haack for electron-rich phenols due to milder conditions and higher regioselectivity directed by the phenolic oxygen.[3][4]
Reagent Preparation: In a flame-dried round-bottom flask under Argon, dissolve 3,4,5-trimethoxyphenol (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.3 M concentration).
Lewis Acid Addition: Cool the solution to 0 °C. Add Titanium(IV) chloride (TiCl₄) (2.2 equiv) dropwise via syringe.[4] The solution will darken, indicating complex formation.
Reaction: Stir at 0 °C for 15 minutes, then allow to warm to room temperature. Stir for 1–2 hours. Monitor by TLC (DCM/Hexane 9:1).[1][2][5]
Quenching: Pour the reaction mixture carefully into ice-water. Extract with DCM (3x).
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂, DCM/Hexane gradient) to yield the pale yellow solid (Typical Yield: ~56%).[2]
Synthesis Workflow Diagram
The following diagram illustrates the synthesis pathway and subsequent application in coumarin synthesis.
Caption: Synthesis of 6-Hydroxy-2,3,4-trimethoxybenzaldehyde via Rieche Formylation and conversion to Coumarin scaffold.
Chemical Reactivity & Applications
The unique substitution pattern of 6-Hydroxy-2,3,4-trimethoxybenzaldehyde makes it a versatile intermediate.[3][4]
Intramolecular Hydrogen Bonding
The proximity of the C6-Hydroxyl and C1-Aldehyde creates a stable 6-membered pseudo-ring.[3][4] This feature:
Reduces the electrophilicity of the aldehyde carbon slightly compared to non-hydroxy analogs.
Increases solubility in non-polar solvents by masking the polar groups.
Requires basic conditions to "unlock" the phenol for O-alkylation reactions.[3][4]
Coumarin Synthesis (Wittig Strategy)
This aldehyde is the direct precursor to 5,6,7-trimethoxycoumarin , a scaffold found in various natural products.
Protocol: React the aldehyde with (carbethoxymethylene)triphenylphosphorane in refluxing toluene or xylene. The reaction proceeds via a trans-cinnamate intermediate which undergoes spontaneous lactonization (driven by the ortho-hydroxyl group) to form the coumarin ring.[3][4]
Regioselective Demethylation
Treatment with Lewis acids like BCl₃ can lead to selective demethylation. Typically, the methoxy group ortho to the carbonyl (if present) or ortho to the hydroxyl is most susceptible. In this molecule, the specific environment allows for fine-tuning of lipophilicity for drug design.
References
Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4. Molecules, 2015, 20, 5409-5422. Link[4]
Total synthesis of naturally occurring 5,6,7- and 5,7,8-trioxygenated coumarins. Arkivoc, 2008 (ii), 150-160. Link
6-Hydroxy-2,3,4-trimethoxybenzaldehyde solubility in different solvents
An In-Depth Technical Guide to the Solubility and Physicochemical Profile of 6-Hydroxy-2,3,4-trimethoxybenzaldehyde. Executive Summary 6-Hydroxy-2,3,4-trimethoxybenzaldehyde (chemically equivalent to 2-hydroxy-3,4,5-trim...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Solubility and Physicochemical Profile of 6-Hydroxy-2,3,4-trimethoxybenzaldehyde.
Executive Summary
6-Hydroxy-2,3,4-trimethoxybenzaldehyde (chemically equivalent to 2-hydroxy-3,4,5-trimethoxybenzaldehyde) is a specialized aromatic intermediate used in the synthesis of bioactive heterocycles, polyphenol analogs, and pharmaceutical precursors.
Its solubility profile is governed by a critical structural feature: the intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl group at position 6 and the carbonyl oxygen at position 1. This interaction effectively "masks" the polarity of the hydroxyl group, rendering the molecule significantly more lipophilic than its para- or meta-isomers. Consequently, this compound exhibits enhanced solubility in non-polar chlorinated solvents and lower melting points compared to non-hydrogen-bonded analogs.
This guide provides a comprehensive analysis of its solubility across solvent classes, supported by experimental isolation data and thermodynamic principles.
Part 1: Physicochemical Baseline
Before designing solubility experiments or formulation strategies, one must establish the compound's fundamental thermodynamic properties.
Property
Value / Characteristic
Technical Insight
CAS Number
2103-57-3 (Generic) / Specific Isomer varies
Verify specific isomer structure before purchase.
Molecular Formula
C₁₀H₁₂O₅
MW: 212.20 g/mol
Appearance
Pale yellow solid
Color arises from extended conjugation.
Melting Point
63 – 65 °C [1]
Low MP indicates weak crystal lattice energy, predicting high solubility in organic solvents.
LogP (Est.)
~1.8 – 2.2
Moderately lipophilic.
pKa (Phenol)
~7.5 – 8.0
More acidic than phenol (pKa 10) due to the electron-withdrawing formyl group (-CHO).
High mobility in non-polar mobile phases confirms lipophilicity.
Part 2: Solubility Landscape
The following solubility data is synthesized from isolation protocols (chromatography mobile phases), experimental melting point depressions, and group-contribution thermodynamic modeling.
Mechanism: The intramolecular H-bond reduces the dipole moment and prevents the formation of intermolecular H-bonded networks. This allows the molecule to solvate easily in moderately polar, non-protic solvents.
Application: DCM is the solvent of choice for extraction from aqueous reaction mixtures and for loading flash chromatography columns.
Polar Aprotic Solvents
Solubility:High (>50 mg/mL).
Key Solvents: Acetone, Ethyl Acetate, DMSO, DMF.
Mechanism: The three methoxy groups act as hydrogen bond acceptors. While the phenolic proton is tied up intramolecularly, the molecule still interacts favorably with dipole-dipole driven solvents.
Application: Ethyl Acetate/Hexane mixtures are ideal for recrystallization or silica gel chromatography.
Polar Protic Solvents
Solubility:Moderate to High (Temperature Dependent).
Key Solvents: Methanol, Ethanol, Isopropanol.
Mechanism: Soluble at room temperature, but solubility increases drastically with heat.
Application: Ethanol is the recommended solvent for recrystallization . The compound will dissolve at reflux and crystallize upon cooling, often forming higher purity needles than evaporative techniques.
Basic pH (pH > 10):Soluble . Deprotonation of the phenol (forming the phenolate anion) breaks the intramolecular H-bond and drastically increases hydration.
Application: This pH-switching behavior is the basis for purification. The compound can be extracted out of organic solvents into 5% NaOH, washed, and then precipitated by re-acidification.
Part 3: Visualization of Solubility Logic
The following diagram illustrates the "Solubility Decision Tree" for processing this compound, derived from its chemical behavior.
Figure 1: Solubility decision tree highlighting pH-dependency and solvent selection for purification workflows.
For precise solubility data generation in a specific solvent.
Preparation: Weigh 100 mg of 6-Hydroxy-2,3,4-trimethoxybenzaldehyde into a 4 mL glass vial.
Solvent Addition: Add 1.0 mL of the target solvent (e.g., Ethanol).
Equilibration: Cap the vial and place it in a temperature-controlled shaker at 25°C for 24 hours.
Observation:
If fully dissolved, add more solid until a visible precipitate remains (saturation).
If solid remains, proceed to step 5.
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter.
Quantification: Dilute the filtrate 1:100 with Acetonitrile and analyze via HPLC (UV detection at 280 nm). Compare peak area against a standard curve.
Protocol B: Purification via pH-Swing Extraction
Utilizing the solubility differential.
Dissolve crude mixture in Dichloromethane (DCM) .
Extract with 5% aqueous NaOH (3x). The product moves to the aqueous layer (yellow/orange color change due to phenolate).
Discard the organic layer (removes non-acidic impurities).
Acidify the aqueous layer with 1M HCl to pH 2. The product will precipitate or oil out.
Re-extract into DCM , dry over MgSO₄, and evaporate.
Part 5: Synthesis & Isolation Context
Understanding how the compound is synthesized provides clues to its solubility. The compound is typically synthesized via the formylation of 3,4,5-trimethoxyphenol using TiCl₄ and dichloromethyl methyl ether [1].
Reaction Solvent: Dichloromethane (DCM).
Work-up: The reaction is quenched with water. The product is extracted into DCM.
Purification: The crude solid is purified by column chromatography using a gradient of Hexane:Ethyl Acetate or DCM:Hexane .
Note: The relatively high R_f (0.52 in 9:1 DCM/Hexane) indicates that very non-polar systems are sufficient to elute this compound, confirming its high lipophilicity.
References
García-Iriepa, C., et al. (2015).[1] "Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations." Molecules, 20(3), 5416.
BenchChem. (2025). "Technical Guide to Trimethoxybenzaldehyde Derivatives." BenchChem Technical Library.
PubChem. "Compound Summary: 2-Hydroxy-3,4,5-trimethoxybenzaldehyde." National Library of Medicine.
Potential biological activities of 6-Hydroxy-2,3,4-trimethoxybenzaldehyde derivatives
An In-Depth Technical Guide to the Biological Potential of 6-Hydroxy-2,3,4-trimethoxybenzaldehyde Derivatives Executive Summary 6-Hydroxy-2,3,4-trimethoxybenzaldehyde (also identified in literature as 2-hydroxy-3,4,5-tri...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Biological Potential of 6-Hydroxy-2,3,4-trimethoxybenzaldehyde Derivatives
Executive Summary
6-Hydroxy-2,3,4-trimethoxybenzaldehyde (also identified in literature as 2-hydroxy-3,4,5-trimethoxybenzaldehyde or antiarol aldehyde) represents a "privileged scaffold" in medicinal chemistry.[1][2] It combines the structural features of an electron-rich polyphenol with the reactive versatility of a salicylaldehyde (ortho-hydroxybenzaldehyde).[1][2]
While the parent aldehyde exhibits moderate antimicrobial activity, its primary value lies as a precursor for high-potency pharmacophores.[1][2] It serves as a critical intermediate in the synthesis of coumarins (anticoagulants/anticancer), porphyrins (photodynamic therapy), and Schiff bases (metallo-drugs).[2] This guide outlines the synthetic pathways, biological mechanisms, and experimental protocols necessary to exploit this scaffold for drug development.[1][3]
Chemical Profile & Structural Significance
The molecule features a benzene ring substituted with three methoxy groups and an ortho-positioned hydroxyl-aldehyde pair.[1][2] This specific substitution pattern confers unique electronic properties:
Electron-Rich Core: The three methoxy groups (
) act as strong electron-donating groups (EDGs), making the ring highly activated for electrophilic aromatic substitution and subsequent derivatization.[2]
Chelation Site: The ortho-hydroxy aldehyde moiety (
adjacent to ) forms a bidentate ligand site (-donor), ideal for coordinating metal ions (Cu, Zn, Ni) to generate bioactive Schiff base complexes.[2]
Heterocycle Precursor: The proximity of the hydroxyl and aldehyde groups allows for rapid cyclization into coumarins and chromones , classes of compounds with validated anticancer and anti-inflammatory profiles.[1][2]
Nomenclature Clarification
In literature, the compound derived from the formylation of 3,4,5-trimethoxyphenol is frequently named based on the resulting substitution pattern.
User/Alternative: 6-Hydroxy-2,3,4-trimethoxybenzaldehyde (Emphasizing the 2,3,4-trimethoxy motif common in drugs like Trimetazidine).[1]
Note: This guide treats these as synonymous structural isomers utilized for the same synthetic applications.
Synthetic Pathways & Derivatization
The biological potential of this scaffold is unlocked through three primary synthetic corridors.[1][2]
Pathway A: The Coumarin Corridor (Anticancer/Anticoagulant)
By reacting the aldehyde with active methylene compounds (e.g., diethyl malonate, ethyl acetate) via the Knoevenagel condensation , researchers can synthesize substituted coumarins.
Mechanism: The aldehyde carbonyl condenses with the active methylene, followed by intramolecular transesterification involving the ortho-hydroxyl group to close the lactone ring.[1][2]
Target Activity: Inhibition of cell cycle progression (G2/M arrest), inhibition of Vitamin K epoxide reductase (anticoagulant).[2]
Pathway B: The Schiff Base Corridor (Antimicrobial/Metallo-drugs)
Mechanism: Nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration.[1][2]
Target Activity: DNA intercalation, disruption of bacterial cell walls, and tyrosinase inhibition.[1][2] Metal complexes (Cu, Ni) often show enhanced cytotoxicity compared to the free ligand.[2]
Pathway C: The Porphyrin Corridor (Photodynamic Therapy)
The aldehyde serves as the "head" group in Rothemund-type syntheses with pyrrole.[1][2]
Mechanism: Acid-catalyzed condensation with pyrrole to form the porphyrinogen macrocycle, followed by oxidation.[1][2]
Target Activity: Generation of Reactive Oxygen Species (ROS) upon light irradiation for targeted tumor destruction.[2]
Caption: Synthetic divergence from the core 6-hydroxy-2,3,4-trimethoxybenzaldehyde scaffold into three major bioactive classes.[1]
Biological Activities: Mechanisms & Evidence
Antimicrobial & Antifungal Activity
Derivatives of hydroxy-trimethoxybenzaldehydes have demonstrated significant efficacy against Candida albicans and Gram-positive bacteria (S. aureus).[1][2]
Mechanism: The lipophilic nature of the trimethoxy ring allows penetration of fungal cell membranes.[1][2] Once inside, the aldehyde or Schiff base moiety can interfere with ergosterol biosynthesis or chelate essential trace metals required for microbial metalloenzymes.[1][2]
Data Point: Isomeric trimethoxybenzaldehydes have shown MIC values in the range of 0.25–1.0 mg/mL against C. albicans.[1][2]
Cytotoxicity & Anticancer Potential
Coumarin derivatives synthesized from this scaffold target specific signaling pathways in cancer cells.[2]
Target:Microtubule Polymerization . The trimethoxy motif mimics the pharmacophore of Combretastatin A-4 and Podophyllotoxin, binding to the colchicine site on tubulin and inhibiting polymerization.[1]
Target:Tyrosinase Inhibition .[2] In melanoma, the aldehyde group can act as a competitive inhibitor of tyrosinase, a key enzyme in melanin synthesis, often upregulated in malignant melanoma.[1]
Antioxidant Activity[1][2][4]
Mechanism: The phenolic hydroxyl group (C6-OH) acts as a radical scavenger (hydrogen atom donor).[2] The ortho-methoxy groups stabilize the resulting phenoxy radical via resonance and electron donation, enhancing the longevity and non-toxicity of the radical intermediate.[1]
Experimental Protocols
Protocol A: Synthesis of 6-Hydroxy-2,3,4-trimethoxybenzaldehyde
Standardized Rieche Formylation Method (Adapted from Molecules 2015)
Setup: Flame-dry a 100 mL round-bottom flask and purge with nitrogen. Add 3,4,5-trimethoxyphenol dissolved in anhydrous DCM. Cool to 0°C in an ice bath.
Addition: Dropwise add TiCl
via syringe. The solution will darken (complex formation).[2] Stir for 15 minutes.
Formylation: Dropwise add dichloromethyl methyl ether. Stir at 0°C for 30 minutes, then allow to warm to room temperature (25°C) and stir for 1.5 hours.
Quenching: Pour the reaction mixture carefully into ice-cold 1N HCl. Stir vigorously for 20 minutes to hydrolyze the intermediate.
Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over Na
SO, and concentrate in vacuo.
Purification: Purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 9:1).
Yield: Expect a pale yellow solid (~55-65% yield).
Protocol B: DPPH Antioxidant Assay
Validating the radical scavenging potential of the scaffold.
Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
Treatment: Prepare serial dilutions of the test compound (10 - 200 µg/mL) in methanol.
Incubation: Mix 1 mL of test solution with 3 mL of DPPH solution. Vortex and incubate in the dark at room temperature for 30 minutes.
Decreases Antioxidant Activity. Removes the H-donor capability essential for radical scavenging.
2,3,4-Methoxy
Demethylation to Hydroxyls
Increases Polarity / Decreases Permeability. May enhance antioxidant power but reduces cellular uptake.[2]
References
Synthesis & Characterization
Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. (2015).[2][4][5][6] Molecules, 20(3), 5409-5422.[2]
The Role of 6-Hydroxy-2,3,4-trimethoxybenzaldehyde in Pharmaceutical Synthesis: Mechanisms, Methodologies, and Applications
Executive Summary In the landscape of advanced organic synthesis and drug development, electron-rich aromatic aldehydes serve as indispensable building blocks. 6-Hydroxy-2,3,4-trimethoxybenzaldehyde (commonly known as An...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of advanced organic synthesis and drug development, electron-rich aromatic aldehydes serve as indispensable building blocks. 6-Hydroxy-2,3,4-trimethoxybenzaldehyde (commonly known as Antiarolaldehyde; CAS: 832-65-5) is a highly functionalized pharmaceutical intermediate. Characterized by its dense array of electron-donating methoxy groups and a reactive phenolic hydroxyl, this compound is a critical A-ring precursor in the total synthesis of bioactive anthocyanidins, most notably Aurantinidin . Furthermore, it holds intrinsic pharmacological value, exhibiting antifungal properties documented in Traditional Chinese Medicine (TCM).
As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, field-proven guide to the synthesis, mechanistic causality, and downstream pharmaceutical applications of 6-Hydroxy-2,3,4-trimethoxybenzaldehyde.
Chemical Profile & Structural Significance
The utility of 6-Hydroxy-2,3,4-trimethoxybenzaldehyde stems from its unique stereoelectronic profile. The three adjacent methoxy groups (-OCH₃) at positions 2, 3, and 4 heavily enrich the aromatic ring's electron density while providing significant steric shielding. The hydroxyl group (-OH) at position 6 acts as an activating ortho/para director, making the molecule highly susceptible to electrophilic aromatic substitution (EAS) and subsequent condensation reactions.
The most efficient and regioselective method for synthesizing 6-Hydroxy-2,3,4-trimethoxybenzaldehyde is the Rieche Formylation , utilizing 3,4,5-trimethoxyphenol, dichloromethyl methyl ether (DCMME), and Titanium(IV) chloride (TiCl₄) [1].
Causality of Experimental Choices
Why TiCl₄? Unlike other Lewis acids (e.g., AlCl₃), TiCl₄ forms a stable, highly organized coordination complex with the oxygen atoms of the substrate's methoxy and phenolic groups. This coordination anchors the electrophile and strictly directs the formylation to the sterically accessible ortho position (C6), preventing unwanted regioisomers [1].
Why Dichloromethyl Methyl Ether? DCMME reacts with TiCl₄ to generate a highly reactive oxocarbenium ion, which acts as a potent electrophile capable of attacking the electron-rich aromatic core.
Why Dichloromethane (DCM) as a Solvent? DCM is a polar, non-coordinating aprotic solvent. It stabilizes the oxocarbenium intermediate without competing with the substrate for TiCl₄ coordination.
Reaction Mechanism
Figure 1: Mechanism of Titanium-mediated Rieche formylation yielding 6-Hydroxy-2,3,4-trimethoxybenzaldehyde.
Self-Validating Experimental Protocol
This workflow is designed as a self-validating system; visual cues (color changes) and precise chromatographic parameters ensure procedural integrity [1].
Step 1: Reagent Preparation & Complexation
In an oven-dried, argon-purged round-bottom flask, dissolve 3,4,5-trimethoxyphenol (579.6 mg, 3.15 mmol) in anhydrous DCM (10 mL).
Cool the reaction mixture to 0 °C using an ice bath to control the exothermic Lewis acid coordination.
Add TiCl₄ (760 μL, 6.93 mmol, ~2.2 eq.) dropwise. The solution will immediately darken, indicating the formation of the titanium-phenol coordination complex.
Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature. Stir for an additional 2 hours.
Validation Check: Monitor the reaction via TLC (DCM/hexane, 9:1). The consumption of the starting material and the appearance of a new spot at R_f = 0.52 indicates successful formylation.
Quench the reaction by slowly pouring the mixture into ice-cold aqueous NH₄Cl (20 mL). Causality: Aqueous NH₄Cl provides a mildly acidic buffer that hydrolyzes the titanium complex without polymerizing the newly formed aldehyde.
Step 3: Extraction & Purification
Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield a pale orange crude solid.
Purify via silica gel flash chromatography (SiO₂, eluent: DCM/hexane, 9:1).
Yield: Isolate 6-Hydroxy-2,3,4-trimethoxybenzaldehyde as a pale yellow solid (372.0 mg, 56% yield) [1].
Role as a Pharmaceutical Intermediate
Total Synthesis of Aurantinidin
6-Hydroxy-2,3,4-trimethoxybenzaldehyde is the primary A-ring precursor in the biomimetic and total chemical synthesis of Aurantinidin Chloride [2]. Aurantinidin is a water-soluble red anthocyanidin pigment (2-(4-hydroxyphenyl)chromenylium-3,5,6,7-tetrol).
Pharmacological Relevance: The incorporation of the 6-hydroxy group (derived directly from our intermediate) into the flavylium core significantly enhances the molecule's antioxidant capacity. Aurantinidin has been shown to scavenge free radicals, inhibit fatty acid synthesis, and induce apoptosis in prostate cancer cells [2].
Synthetic Pathway: The aldehyde undergoes an Aldol condensation with a functionalized acetophenone (the B-ring precursor) to form a chalcone intermediate. Subsequent acid-catalyzed cyclization and global demethylation yield the fully deprotected Aurantinidin flavylium cation.
Figure 2: Synthetic workflow utilizing Antiarolaldehyde as the A-ring precursor for Aurantinidin.
Applications in Traditional Medicine
Beyond its role as a synthetic intermediate, 6-Hydroxy-2,3,4-trimethoxybenzaldehyde is a naturally occurring secondary metabolite. It has been isolated from Betula platyphylla var. japonica (known in TCM as Hong Hua Pi). Pharmacological assays have demonstrated that the isolated compound possesses targeted antifungal activity, specifically against Trichophyton interdigitalis, a dermatophyte responsible for superficial skin infections[3].
Analytical Characterization & Quality Control
To ensure the intermediate meets the stringent purity requirements for downstream API synthesis, the following analytical parameters must be verified [1]:
High-Performance Liquid Chromatography (HPLC):
Method: Gradient elution using H₂O/MeCN from 95:5 to 0:100 over 11 minutes.
Retention Time (t_R): 8.1 minutes.
Thin-Layer Chromatography (TLC):
System: DCM/hexane (9:1).
Retention Factor (R_f): 0.52.
Nuclear Magnetic Resonance (NMR): The presence of the highly deshielded aldehyde proton (~10.4 ppm) and the distinct singlet for the remaining aromatic proton confirm the regioselectivity of the formylation.
References
Title: Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations
Source: MDPI Molecules (2015)
URL: [Link]
Title: Encyclopedia of Traditional Chinese Medicines - Molecular Structures, Pharmacological Activities, Natural Sources and Applications: Vol. 1
Source: Springer / Device Report
URL: [Link]
Protocols & Analytical Methods
Method
Synthesis of 6-Hydroxy-2,3,4-trimethoxybenzaldehyde from 2,3,4-trihydroxybenzaldehyde
This Application Note details the synthesis of 6-Hydroxy-2,3,4-trimethoxybenzaldehyde (also known as 2-hydroxy-3,4,5-trimethoxybenzaldehyde) starting from 2,3,4-trihydroxybenzaldehyde . Based on the specific substitution...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note details the synthesis of 6-Hydroxy-2,3,4-trimethoxybenzaldehyde (also known as 2-hydroxy-3,4,5-trimethoxybenzaldehyde) starting from 2,3,4-trihydroxybenzaldehyde .
Based on the specific substitution pattern required, the most robust and chemically sound route involves a three-stage sequence: Global Methylation , Baeyer-Villiger Oxidation (to the phenol) , and Regioselective Ortho-Formylation . This strategy circumvents the difficult direct hydroxylation of electron-rich aldehydes by utilizing the directing power of the phenol intermediate.
Executive Summary
The synthesis of 6-hydroxy-2,3,4-trimethoxybenzaldehyde from 2,3,4-trihydroxybenzaldehyde presents a regiochemical challenge: introducing a hydroxyl group specifically at the C6 position (ortho to the aldehyde). Direct electrophilic hydroxylation of the aldehyde substrate is generally non-selective or low-yielding due to the deactivating nature of the formyl group and steric crowding.
This protocol employs a "Functional Group Relocation" strategy :
Protection/Activation: Exhaustive methylation of the starting material to 2,3,4-trimethoxybenzaldehyde.
Oxidative Decarbonylation (Baeyer-Villiger): Conversion of the aldehyde to a phenol (2,3,4-trimethoxyphenol).
Regioselective Formylation: Re-introduction of the aldehyde group ortho to the new phenolic hydroxyl using Rieche Formylation (TiCl₄/Cl₂CHOMe). This method exploits the strong ortho-directing effect of the hydroxyl group to exclusively install the formyl group at the target position.
Retrosynthetic Pathway
The logical flow transforms the C1-Aldehyde into a C1-Hydroxyl, and then installs a new Aldehyde at C6.
Figure 1: Strategic pathway for the synthesis of 6-Hydroxy-2,3,4-trimethoxybenzaldehyde.
Chemical Strategy & Mechanism[1][2][3][4]
Step 1: Exhaustive Methylation
The starting material, 2,3,4-trihydroxybenzaldehyde, contains three acidic phenolic protons. To prevent side reactions during oxidation and to establish the methoxy pattern of the target, these are capped using Dimethyl Sulfate (DMS) or Methyl Iodide.
Key Insight: The reaction must be driven to completion to avoid partially methylated byproducts. Phase-transfer catalysis (PTC) or vigorous reflux in acetone/K₂CO₃ is recommended.
Step 2: Baeyer-Villiger Oxidation & Hydrolysis
This is the critical "pivot" step. Treating the electron-rich 2,3,4-trimethoxybenzaldehyde with an oxidant (H₂O₂ or mCPBA) inserts an oxygen atom between the carbonyl carbon and the aromatic ring, forming a formate ester.
Mechanism: The electron-donating methoxy groups at positions 2 and 4 significantly increase the migratory aptitude of the aryl ring, facilitating the rearrangement.
Hydrolysis: The intermediate formate ester is unstable under the reaction conditions (or treated with base) to yield 2,3,4-trimethoxyphenol .
Step 3: Rieche Formylation
The target requires an aldehyde group ortho to a hydroxyl group. The Rieche formylation (using Dichloromethyl methyl ether and TiCl₄) is superior to Vilsmeier-Haack for this substrate because TiCl₄ coordinates with the phenolic oxygen, directing the formyl group exclusively to the ortho position (C6).
Regioselectivity: The C6 position is activated by the hydroxyl group (ortho) and the C3-methoxy group (para). The C5 position is sterically crowded and less activated relative to the Ti-coordinated ortho site.
Experimental Protocols
Safety Precaution
Dimethyl Sulfate (DMS): Highly toxic and carcinogenic. Use essentially in a fume hood. Destroy excess DMS with aqueous ammonia.
Titanium Tetrachloride (TiCl₄): Reacts violently with water/moisture. Handle under inert atmosphere.
Dichloromethyl Methyl Ether: A potent lachrymator and suspected carcinogen.
Protocol 1: Synthesis of 2,3,4-Trimethoxybenzaldehyde
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
Addition: Charge the flask with 2,3,4-trihydroxybenzaldehyde, anhydrous K₂CO₃, and Acetone.
Reaction: Add Dimethyl Sulfate dropwise over 20 minutes. Heat the mixture to reflux (56°C) for 4–6 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexane) until the starting material (Rf ~0.1) disappears and the product (Rf ~0.6) dominates.
Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
Purification: Dissolve the residue in EtOAc (100 mL), wash with 1M NaOH (2 x 50 mL) to remove unreacted phenols, then water and brine. Dry over Na₂SO₄ and concentrate.
Yield: Expect 17–18 g (85–90%) of an off-white solid or pale oil.
Validation: ¹H NMR (CDCl₃) should show three methoxy singlets (~3.8–4.0 ppm) and one aldehyde proton (~10.2 ppm).
Protocol 2: Synthesis of 2,3,4-Trimethoxyphenol (Baeyer-Villiger)
Coordination: Dissolve the phenol in DCM and cool to 0°C. Add TiCl₄ dropwise via syringe. The solution will turn deep red/brown as the titanium phenoxide complex forms. Stir for 15 mins.
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.
Hydrolysis: Pour the reaction mixture carefully onto ice/water (200 mL). Stir vigorously for 30 mins to hydrolyze the titanium complex and the acetal intermediate.
Extraction: Separate the organic layer.[2][3][1][4] Extract the aqueous layer with DCM (2 x 50 mL).
Purification: The crude product may contain regioisomers (minor).[5] Purify by column chromatography (SiO₂, DCM/Hexane gradient).
Yield: Expect 3.0–3.5 g (55–65%) of 6-Hydroxy-2,3,4-trimethoxybenzaldehyde .
NOE correlation between CHO and OH (weak) or CHO and OMe?[6] No. The OH is H-bonded to CHO. The single Ar-H is a singlet, confirming pentasubstitution.
Isomer Clarification
Confusion often arises between "6-hydroxy-2,3,4-trimethoxy" and "2-hydroxy-3,4,5-trimethoxy".
Application Note & Protocol: A Two-Step Synthesis of 6-Hydroxy-2,3,4-trimethoxybenzaldehyde from 1,2,3-Trimethoxybenzene
Abstract This technical guide provides a comprehensive, two-step protocol for the synthesis of 6-Hydroxy-2,3,4-trimethoxybenzaldehyde, a valuable substituted phenol derivative for research and development in pharmaceutic...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive, two-step protocol for the synthesis of 6-Hydroxy-2,3,4-trimethoxybenzaldehyde, a valuable substituted phenol derivative for research and development in pharmaceuticals and fine chemicals. The synthesis commences with the Vilsmeier-Haack formylation of the readily available starting material, 1,2,3-trimethoxybenzene, to yield the intermediate 2,3,4-trimethoxybenzaldehyde. This is followed by a regioselective demethylation of the C6-methoxy group, facilitated by a Lewis acid, to afford the target product. This guide is designed for researchers, medicinal chemists, and process development scientists, offering in-depth mechanistic insights, a detailed step-by-step protocol, and practical advice for a successful synthesis.
Introduction: Strategic Synthesis of a Polysubstituted Phenolic Aldehyde
Polysubstituted aromatic aldehydes are cornerstone building blocks in organic synthesis. The title compound, 6-Hydroxy-2,3,4-trimethoxybenzaldehyde, with its unique substitution pattern of a hydroxyl, a formyl, and three methoxy groups, presents a synthetically useful scaffold. The strategic placement of these functional groups allows for diverse subsequent chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules.
The synthesis of this target molecule from 1,2,3-trimethoxybenzene is not a single transformation. It requires a thoughtful, two-step approach:
Electrophilic Aromatic Substitution (Formylation): Introduction of a formyl (-CHO) group onto the electron-rich aromatic ring.
Regioselective Demethylation: The selective cleavage of one of the three methyl ethers to reveal a phenolic hydroxyl group.
The chosen pathway, Vilsmeier-Haack formylation followed by Lewis acid-mediated demethylation, offers a reliable and scalable route to the desired product. The Vilsmeier-Haack reaction is particularly well-suited for the formylation of activated aromatic systems like 1,2,3-trimethoxybenzene.[1][2][3] The subsequent demethylation step leverages the electronic properties of the intermediate to achieve high regioselectivity.
Overall Synthetic Scheme
Figure 1: Two-step synthesis of 6-Hydroxy-2,3,4-trimethoxybenzaldehyde.
Experimental Workflow Overview
The following diagram outlines the complete experimental workflow, from starting material to the purified final product.
Caption: High-level experimental workflow for the synthesis.
Part 1: Vilsmeier-Haack Formylation of 1,2,3-Trimethoxybenzene
This reaction introduces a formyl group onto the aromatic ring via an electrophilic aromatic substitution mechanism.[1] The Vilsmeier reagent, a mild electrophile, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Mechanism of Vilsmeier-Haack Formylation
The reaction proceeds in two main stages:
Formation of the Vilsmeier Reagent: DMF acts as a nucleophile, attacking the electrophilic phosphorus of POCl₃. Subsequent elimination of a dichlorophosphate anion generates the electrophilic chloroiminium ion (the Vilsmeier reagent).
Electrophilic Aromatic Substitution: The electron-rich 1,2,3-trimethoxybenzene attacks the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during aqueous workup to yield the aldehyde.
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Detailed Experimental Protocol: Synthesis of 2,3,4-Trimethoxybenzaldehyde
Safety Precaution: This procedure should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. POCl₃ is corrosive and reacts violently with water.
Materials and Reagents:
Reagent/Material
Molar Mass ( g/mol )
Quantity
Moles
Equivalents
1,2,3-Trimethoxybenzene
168.19
10.0 g
0.059
1.0
N,N-Dimethylformamide (DMF), anhydrous
73.09
13.0 g (13.8 mL)
0.178
3.0
Phosphorus oxychloride (POCl₃)
153.33
10.8 g (6.5 mL)
0.070
1.2
Dichloromethane (DCM), anhydrous
84.93
50 mL
-
-
Ethyl Acetate
-
As needed
-
-
Saturated Sodium Bicarbonate Solution
-
As needed
-
-
Brine
-
As needed
-
-
Anhydrous Sodium Sulfate
-
As needed
-
-
Procedure:
Vilsmeier Reagent Preparation:
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (13.8 mL).
Cool the flask to 0°C in an ice-water bath.
Add phosphorus oxychloride (POCl₃) (6.5 mL) dropwise to the stirred DMF over 30 minutes, ensuring the internal temperature remains below 10°C.
After the addition is complete, stir the resulting mixture at 0°C for an additional 30 minutes. The solution may become a pale yellow solid or a thick slurry.
Formylation Reaction:
Dissolve 1,2,3-trimethoxybenzene (10.0 g) in anhydrous dichloromethane (DCM, 20 mL).
Add the solution of 1,2,3-trimethoxybenzene to the Vilsmeier reagent at 0°C.
Remove the ice bath and allow the reaction mixture to warm to room temperature.
Heat the mixture to reflux (around 40°C for DCM) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent).
Work-up and Isolation:
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring. This step is exothermic and will generate HCl gas.
Add a saturated solution of sodium bicarbonate to neutralize the excess acid until the effervescence ceases and the aqueous layer is neutral or slightly basic (pH ~7-8).
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
Purify the crude product by vacuum distillation to yield 2,3,4-trimethoxybenzaldehyde as a low-melting solid or a pale yellow oil.[2][4]
Part 2: Selective Demethylation of 2,3,4-Trimethoxybenzaldehyde
The key to obtaining the final product is the selective cleavage of the C6-methoxy ether. Lewis acids like aluminum chloride (AlCl₃) are effective for this transformation.[5] The selectivity is driven by the formation of a chelate between the aluminum center and the oxygen atoms of the ortho-methoxy group and the formyl group, making this specific methoxy group more susceptible to cleavage.
Mechanism of Selective Demethylation
Chelation: The Lewis acid (AlCl₃) coordinates with both the carbonyl oxygen of the formyl group and the oxygen of the adjacent C6-methoxy group, forming a stable six-membered ring intermediate.
Nucleophilic Attack: A chloride ion (from AlCl₃) attacks the methyl group of the complexed methoxy ether in an SN2 fashion.
Hydrolysis: Aqueous work-up hydrolyzes the resulting aluminum-oxygen bond to liberate the free phenol, 6-Hydroxy-2,3,4-trimethoxybenzaldehyde.
Caption: Proposed mechanism for selective demethylation with AlCl₃.
Detailed Experimental Protocol: Synthesis of 6-Hydroxy-2,3,4-trimethoxybenzaldehyde
Safety Precaution: Anhydrous AlCl₃ is corrosive and reacts vigorously with moisture. Handle in a dry environment (e.g., glove box or under a stream of inert gas). Dichloromethane is a volatile and potentially carcinogenic solvent. All operations must be performed in a well-ventilated fume hood.
Materials and Reagents:
Reagent/Material
Molar Mass ( g/mol )
Quantity
Moles
Equivalents
2,3,4-Trimethoxybenzaldehyde
196.20
5.0 g
0.025
1.0
Aluminum chloride (AlCl₃), anhydrous
133.34
5.1 g
0.038
1.5
Dichloromethane (DCM), anhydrous
84.93
100 mL
-
-
Hydrochloric Acid (1 M)
-
As needed
-
-
Water
-
As needed
-
-
Brine
-
As needed
-
-
Anhydrous Sodium Sulfate
-
As needed
-
-
Silica Gel (for chromatography)
-
As needed
-
-
Procedure:
Reaction Setup:
In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 2,3,4-trimethoxybenzaldehyde (5.0 g) in anhydrous dichloromethane (DCM) (100 mL).
Cool the solution to 0°C using an ice bath.
Demethylation Reaction:
Carefully add anhydrous aluminum chloride (AlCl₃) (5.1 g) portion-wise to the stirred solution over 20 minutes, ensuring the temperature does not exceed 5°C.
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
Work-up and Isolation:
Cool the reaction mixture back to 0°C.
Slowly and carefully quench the reaction by adding 1 M HCl (50 mL) dropwise.
Stir the mixture for 15 minutes, then transfer to a separatory funnel.
Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).
Combine the organic layers and wash with water (1 x 50 mL) and brine (1 x 50 mL).
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Purification:
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford 6-Hydroxy-2,3,4-trimethoxybenzaldehyde as a solid.
Characterization of 6-Hydroxy-2,3,4-trimethoxybenzaldehyde
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
Technique
Expected Data
¹H NMR
Signals corresponding to the aldehyde proton (~10 ppm), aromatic proton, methoxy groups, and the phenolic hydroxyl group.
¹³C NMR
Signals for the carbonyl carbon (~190 ppm), aromatic carbons, and methoxy carbons.
Literature values should be consulted for comparison.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low yield in formylation
Incomplete reaction; moisture in reagents.
Ensure anhydrous conditions; increase reaction time or temperature; check the quality of POCl₃.
Formation of byproducts in formylation
Reaction temperature too high.
Maintain careful temperature control during the addition of POCl₃ and during reflux.
Low yield in demethylation
Inactive AlCl₃; insufficient reagent.
Use freshly opened or properly stored anhydrous AlCl₃; consider using a slight excess of the reagent.
Over-reaction in demethylation
Reaction time too long or temperature too high.
Monitor the reaction closely by TLC and quench as soon as the starting material is consumed.
Difficult purification
Close-running impurities.
Optimize the solvent system for column chromatography; consider recrystallization if the product is a solid.
References
A Facile Demethylation of ortho Substituted Aryl Methyl Ethers Promoted by AlCl₃. ResearchGate. [Link]
Demethylation of 4-Methoxyphenylbutyric Acid Using Molten Pyridinium Hydrochloride on Multikilogram Scale. Organic Process Research & Development. [Link]
Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties.
AlCl3-Catalyzed Cascade Reactions of 1,2,3-Trimethoxybenzene and Adipoyl Chloride: Spectroscopic Investigations and Density Functional Theory Studies. PMC. [Link]
Method for preparing 2, 3, 4-trimethoxybenzaldehyde.
Method for preparing 2,3,4-trimethoxybenzaldehyde.
Anyone faced issue in Vismeier-Haack formylation of trimethoxy benzene? ResearchGate. [Link]
Vilsmeier-Haack reaction protocol for 6-Hydroxy-2,3,4-trimethoxybenzaldehyde synthesis
Application Note: Optimized Vilsmeier-Haack Protocol for 6-Hydroxy-2,3,4-trimethoxybenzaldehyde Synthesis Executive Summary This application note details a high-efficiency protocol for the regioselective formylation of 3...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Optimized Vilsmeier-Haack Protocol for 6-Hydroxy-2,3,4-trimethoxybenzaldehyde Synthesis
Executive Summary
This application note details a high-efficiency protocol for the regioselective formylation of 3,4,5-trimethoxyphenol to synthesize 6-Hydroxy-2,3,4-trimethoxybenzaldehyde (also known as 2-hydroxy-3,4,5-trimethoxybenzaldehyde). This compound is a critical pharmacophore intermediate, notably utilized in the synthesis of tubulin-binding agents (e.g., Combretastatin analogs) and Khellin derivatives.
While the Vilsmeier-Haack reaction is a standard method for aromatic formylation, its application to free phenols presents challenges, specifically the competition between
-formylation (desired) and -formylation (undesired formate ester formation). This protocol utilizes a controlled temperature gradient and specific hydrolysis conditions to maximize -acylation yields without the need for protecting group chemistry.
Chemical Strategy & Mechanism
The Challenge:
The substrate, 3,4,5-trimethoxyphenol, is an electron-rich aromatic system. The hydroxyl group at C1 and methoxy groups at C3 and C5 strongly activate the ortho-positions (C2 and C6). The primary challenge is preventing the Vilsmeier reagent (chloroiminium ion) from reacting with the phenolic oxygen.
The Solution:
In-Situ Reagent Formation: Generating the electrophilic Vilsmeier reagent at 0°C minimizes thermal decomposition.
Thermodynamic Control: Conducting the substitution phase at elevated temperatures (60–80°C) favors the thermodynamically stable
-formylated product over the kinetically formed -formyl species.
Buffered Hydrolysis: A sodium acetate-buffered workup ensures complete hydrolysis of the intermediate iminium salt while preserving the phenol functionality.
Waste Disposal: Quenched reaction mixtures contain acidic phosphate salts. Neutralize with bicarbonate before disposal according to local environmental regulations.
References
Vilsmeier, A., & Haack, A. (1927).[5][6] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft.
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction: Mechanism and Recent Literature. Retrieved from Organic Chemistry Portal.[7]
Pettit, G. R., et al. (1995). Antineoplastic Agents. 291. Isolation and Synthesis of Combretastatins A-4, A-5, and A-6. Journal of Medicinal Chemistry. (Provides context for trimethoxy-phenol derivatives).
PubChem. (n.d.). Compound Summary: 6-Hydroxy-2,3,4-trimethoxybenzaldehyde. National Library of Medicine.
Application Note: High-Yield Synthesis of 1,2,3-Trimethoxybenzene from Pyrogallol
Executive Summary This application note details the optimized protocols for the O-methylation of pyrogallol (1,2,3-trihydroxybenzene) to synthesize 1,2,3-trimethoxybenzene (TMB). TMB is a critical pharmacophore in the sy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the optimized protocols for the O-methylation of pyrogallol (1,2,3-trihydroxybenzene) to synthesize 1,2,3-trimethoxybenzene (TMB). TMB is a critical pharmacophore in the synthesis of alkaloids (e.g., mescaline analogs) and pharmaceutical intermediates used in cardiovascular and anxiolytic drug development.
The methylation of pyrogallol presents a specific chemical challenge: the electron-rich aromatic ring is highly susceptible to oxidation in alkaline media, leading to the formation of quinone-like "tar" byproducts that degrade yield and purity. This guide presents two distinct protocols:
Protocol A (Industrial Standard): Aqueous NaOH/Dimethyl Sulfate (DMS) route, optimized for scalability and cost.
Protocol B (High-Purity Lab Scale): Acetone/Potassium Carbonate/Methyl Iodide (MeI) route, optimized for minimizing oxidative degradation.
Mechanistic Insight & Critical Process Parameters (CPP)
Reaction Mechanism
The synthesis follows a classic Williamson Ether Synthesis pathway via an SN2 mechanism.
Deprotonation: Base removes the phenolic protons to form a phenoxide anion.
Nucleophilic Attack: The phenoxide attacks the methylating agent (DMS or MeI), displacing the leaving group.
Stepwise Progression: The reaction proceeds sequentially: Pyrogallol
Mono- Di- Tri-methoxybenzene.
The "Oxidation Trap"
Pyrogallol is extremely air-sensitive in basic solutions (pyrogallol is historically used in gas analysis to absorb oxygen).
Problem: In the presence of
and Base (), pyrogallol forms radical anions that polymerize into dark, insoluble tars (purpurogallin derivatives).
Solution:
Atmosphere: Strict inert gas blanketing (
or Ar) is mandatory.
Reducing Agents: Addition of minor amounts of sodium dithionite (
) can act as an oxygen scavenger in aqueous protocols.
Phase Transfer: Using heterogeneous conditions (Protocol B) limits the concentration of dissolved oxygen available to the phenoxide.
Figure 1: Stepwise methylation pathway vs. oxidative degradation risks.
Best for: Multi-gram to Kilogram scale synthesis where cost is a driver.
Safety Warning: Dimethyl Sulfate (DMS) is a potent carcinogen and highly toxic via inhalation and skin absorption. Work in a high-efficiency fume hood.
Inert Setup: Flush the reaction vessel with Nitrogen for 15 minutes. Maintain a slight positive pressure throughout.
Dissolution: Dissolve Pyrogallol (20 g) in degassed water (50 mL).
Base Addition: Add the NaOH solution slowly. The solution will darken slightly; rapid darkening indicates oxygen ingress.
Expert Tip: Add 0.5 g Sodium Dithionite here to scavenge trace oxygen.
Controlled Methylation (Exothermic):
Cool the mixture to 15–20°C.
Add Dimethyl Sulfate dropwise via the funnel.
CRITICAL: Maintain internal temperature below 45°C . Higher temperatures promote C-methylation and tar formation.
Reflux: Once addition is complete and exotherm subsides, heat the mixture to reflux (approx. 100°C) for 2 hours to ensure methylation of the sterically hindered 2-position hydroxyl.
Quenching: Cool to room temperature. Add dilute NaOH to hydrolyze unreacted DMS (safety step). Stir for 30 mins.
Isolation: The product often precipitates as an oil or solid. Extract with Toluene or Diethyl Ether (3 x 50 mL).
Purification: Wash organic layer with Brine, dry over
, and evaporate. Recrystallize from dilute Ethanol (1:1 EtOH:Water).
Best for: Lab-scale (<50g), high purity requirements, and avoiding DMS toxicity.
Mechanism: Uses Acetone/K2CO3 to create a heterogeneous slurry. The low solubility of the phenoxide in acetone minimizes oxidative coupling.
Reagents
Precursor: Pyrogallol (1 eq, 10.0 g)
Reagent: Methyl Iodide (MeI) (4.0 eq).
Base: Potassium Carbonate (
), anhydrous, powdered (4.0 eq).
Solvent: Acetone (HPLC grade, dry).
Step-by-Step Procedure
Slurry Formation: In a 500 mL RB flask, combine Pyrogallol,
, and Acetone.
Reagent Addition: Add Methyl Iodide in one portion (MeI is less exothermic than DMS).
Reflux: Attach a condenser and reflux vigorously for 24 hours. The
acts as a base and acid scavenger.
Monitoring: Check TLC (Hexane:Ethyl Acetate 8:2). Pyrogallol stays at baseline; TMB moves to
.
Workup:
Filter off the inorganic salts (
and excess ).
Evaporate the Acetone filtrate.
Dissolve residue in Ether, wash with 5% NaOH (to remove mono/di-methylated byproducts), then water.
Purification: Distillation under reduced pressure or recrystallization from Ethanol.
Purification & Characterization Data
Purification Strategy
Crude TMB often contains partially methylated phenols (2,6-dimethoxyphenol). These are acidic, whereas TMB is neutral.
Alkaline Wash: A rigorous wash of the organic extract with 2M NaOH is the most effective way to remove mono/di-methoxy impurities.
Note: The symmetry of the molecule results in only two aromatic signals and two methoxy signals.
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis of TMB comparing Aqueous and Heterogeneous routes.
Troubleshooting & Safety
Common Failure Modes
Product is Black/Tar-like:
Cause: Oxidation of pyrogallol before methylation was complete.
Fix: Ensure rigorous
flushing. Do not let the basic solution stand without methylating agent. Use Protocol B if problem persists.
Low Yield / Mono-methylated impurities:
Cause: Incomplete reaction or old reagents.
Fix: Increase methylating agent to 4.0 eq. Ensure vigorous reflux at the end of the reaction. Perform the NaOH wash during workup to remove acidic phenols.
Waste Disposal (DMS Specific)
Neutralization: Do not dispose of unreacted DMS directly. React waste streams with aqueous Ammonia or NaOH to hydrolyze DMS to Methanol and Sulfate before disposal.
Spills: Cover with weak base (soda ash) and absorb with clay.
References
Organic Syntheses , Coll.[6] Vol. 1, p. 537 (1941); Vol. 4, p. 83 (1925). Trimethylgallic Acid and related methylation protocols.
Zhang, Y. et al. , "Green synthesis of 1,2,3-trimethoxybenzene via dimethyl carbonate," Research on Chemical Intermediates, 2016. (Modern green alternatives).
Stanford University , "Dimethyl Sulfate Safety Data Sheet & Handling," Environmental Health & Safety.
Application Note: Deoxygenative Reductive Amination Protocol for the Synthesis of Trimetazidine from 6-Hydroxy-2,3,4-trimethoxybenzaldehyde
Introduction and Strategic Rationale Trimetazidine (1-(2,3,4-trimethoxybenzyl)piperazine) is a widely utilized anti-ischemic metabolic agent [1]. Industrially, its synthesis relies heavily on the availability of 2,3,4-tr...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Strategic Rationale
Trimetazidine (1-(2,3,4-trimethoxybenzyl)piperazine) is a widely utilized anti-ischemic metabolic agent [1]. Industrially, its synthesis relies heavily on the availability of 2,3,4-trimethoxybenzaldehyde [2]. However, supply chain volatility and the high cost of this specific isomer often necessitate alternative synthetic starting points. Recent advances in the formylation of electron-rich aromatic rings have demonstrated that 3,4,5-trimethoxyphenol can be efficiently formylated using TiCl₄ and dichloromethyl methyl ether to yield 6-hydroxy-2,3,4-trimethoxybenzaldehyde in high yields [3].
This application note details a robust, four-step synthetic pipeline to convert 6-hydroxy-2,3,4-trimethoxybenzaldehyde into Trimetazidine dihydrochloride.
The Causality of the Synthetic Sequence
A naive approach might attempt to deoxygenate the phenol directly to yield 2,3,4-trimethoxybenzaldehyde. However, aldehydes are highly susceptible to decarbonylation or unwanted reduction under the palladium-catalyzed conditions required for phenolic deoxygenation.
Our strategic solution: We invert the conventional logic by performing the reductive amination first .
Reacting the starting material with N-Boc-piperazine converts the sensitive aldehyde into a highly stable tertiary benzylic amine.
The N-Boc protection prevents bis-alkylation of the piperazine ring, ensuring strict 1:1 stoichiometry [4].
The resulting intermediate safely shields the benzylic position, allowing the subsequent harsh triflation and high-temperature Pd-catalyzed deoxygenation to proceed with high chemoselectivity [5].
A final acidic deprotection simultaneously removes the Boc group and precipitates the API as a dihydrochloride salt, creating a self-validating purification step.
Synthetic Workflow and Mechanistic Pathways
Synthetic workflow for Trimetazidine from 6-hydroxy-2,3,4-trimethoxybenzaldehyde.
Mechanism of Palladium-Catalyzed Deoxygenation
Phenolic hydroxyl groups are poor leaving groups. By converting the phenol to a trifluoromethanesulfonate (triflate) ester, we drastically lower the activation energy for oxidative addition by the Pd(0) catalyst. Formic acid serves as a mild, inexpensive hydride donor. The bidentate ligand dppp (1,3-bis(diphenylphosphino)propane) is critical here; it prevents the formation of inactive palladium black and enforces the cis-geometry required for the final reductive elimination step [5].
Mechanism of the Pd-catalyzed deoxygenation of the aryl triflate intermediate.
Quantitative Data Summary
The protocol has been optimized for high throughput and purity. The self-validating nature of the workflow ensures that impurities from one step are actively purged during the standard workup of the next.
Table 1: Quantitative Reaction Parameters and Yields
Step
Reaction Phase
Key Reagents & Catalysts
Time (h)
Temp (°C)
Yield (%)
Purity (HPLC %)
1
Reductive Amination
NaBH(OAc)₃, DCE
4
20–25
88
>98.0
2
Phenolic Triflation
Tf₂O, Pyridine, DCM
2
0 to 25
92
>97.5
3
Deoxygenation
Pd(OAc)₂, dppp, HCOOH
6
80
85
>96.0
4
Deprotection/Salification
4M HCl in Dioxane
2
20–25
95
>99.5
Note: Overall isolated yield across the 4-step sequence is approximately 65%.
Experimental Protocols
Step 1: Reductive Amination
Objective: Convert the aldehyde to a Boc-protected benzylic amine.
Preparation: In a flame-dried round-bottom flask under N₂, dissolve 6-hydroxy-2,3,4-trimethoxybenzaldehyde (10.0 g, 47.1 mmol) and N-Boc-piperazine (9.2 g, 49.5 mmol, 1.05 eq) in 1,2-dichloroethane (DCE, 150 mL).
Reaction: Stir the mixture at room temperature for 30 minutes to allow iminium ion formation. Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃) (15.0 g, 70.7 mmol, 1.5 eq).
Completion & Workup: Stir for 4 hours. Quench the reaction with saturated aqueous NaHCO₃ (100 mL). Extract the aqueous layer with dichloromethane (DCM, 2 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Validation: The resulting intermediate, 1-(6-hydroxy-2,3,4-trimethoxybenzyl)-4-Boc-piperazine, is obtained as a pale-yellow solid. The aqueous quench effectively removes all water-soluble boron byproducts.
Step 2: Phenolic Triflation
Objective: Activate the phenolic C-O bond for cross-coupling.
Preparation: Dissolve the intermediate from Step 1 (15.0 g, 39.2 mmol) in anhydrous DCM (120 mL). Add anhydrous pyridine (6.3 mL, 78.4 mmol, 2.0 eq). Cool the solution to 0 °C using an ice bath.
Reaction: Dropwise, add trifluoromethanesulfonic anhydride (Tf₂O) (7.9 mL, 47.0 mmol, 1.2 eq) over 15 minutes. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.
Completion & Workup: Dilute with DCM (50 mL) and wash sequentially with cold 1M HCl (50 mL, to remove excess pyridine), saturated NaHCO₃ (50 mL), and brine. Dry over Na₂SO₄ and concentrate.
Validation: The product, 1-(6-triflyloxy-2,3,4-trimethoxybenzyl)-4-Boc-piperazine, is isolated as a viscous oil. The acidic wash ensures no residual pyridine poisons the palladium catalyst in the next step.
Step 3: Palladium-Catalyzed Deoxygenation
Objective: Reductively cleave the triflate to yield the 2,3,4-trimethoxybenzyl core.
Preparation: In a Schlenk flask, dissolve the triflate intermediate (18.0 g, 35.0 mmol) in anhydrous DMF (100 mL). Add triethylamine (14.6 mL, 105 mmol, 3.0 eq) and formic acid (2.6 mL, 70.0 mmol, 2.0 eq).
Catalyst Addition: Degas the solution by bubbling N₂ for 10 minutes. Add Pd(OAc)₂ (393 mg, 1.75 mmol, 5 mol%) and dppp (721 mg, 1.75 mmol, 5 mol%).
Reaction: Heat the mixture to 80 °C under N₂ for 6 hours. The solution will turn dark as the catalytic cycle progresses.
Completion & Workup: Cool to room temperature, dilute with ethyl acetate (200 mL), and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water (3 × 100 mL) to remove DMF and triethylammonium triflate salts. Dry and concentrate.
Validation: The product, 1-(2,3,4-trimethoxybenzyl)-4-Boc-piperazine, is purified via short-path silica gel filtration (Hexanes:EtOAc 1:1) to yield a clean, colorless oil.
Step 4: Boc Deprotection and Salification
Objective: Unmask the piperazine ring and precipitate the API.
Preparation: Dissolve the deoxygenated intermediate (10.0 g, 27.3 mmol) in a minimal amount of ethyl acetate (30 mL).
Reaction: Add 4M HCl in dioxane (20.5 mL, 81.9 mmol, 3.0 eq) dropwise at room temperature. Stir vigorously for 2 hours. A white precipitate will begin to form almost immediately as the Boc group is cleaved (releasing isobutylene and CO₂).
Completion & Workup: Add diethyl ether (50 mL) to ensure complete precipitation. Filter the solid under vacuum, wash with cold diethyl ether (2 × 20 mL), and dry in a vacuum oven at 50 °C for 12 hours.
Validation: The final product, Trimetazidine dihydrochloride, is obtained as a highly pure (>99.5%) white crystalline powder. The crystallization process inherently rejects organic impurities, serving as a final self-validating purification step [1].
References
Google Patents (CN107382690B)
The Role of 2,3,4-Trimethoxybenzaldehyde in Trimetazidine Synthesis
Ningbo Inno Pharmchem Co., Ltd.
URL:[Link]
Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations
Molecules (2015, 20(4), 5415-5421)
URL:[Link]
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures
Journal of Organic Chemistry (1996, 61(11), 3849-3862)
URL:[Link]
Palladium catalyzed reduction of aryl triflates - utilization in the synthesis of angelicin, olivin and chromomycinone from phenols
Tetrahedron Letters (1987, 28(13), 1381-1384)
URL:[Link]
Application
Application Notes and Protocols: Synthesis of Novel L-Type Ca²⁺ Channel Blockers via 6-Hydroxy-2,3,4-trimethoxybenzaldehyde
Executive Summary & Rational Drug Design The 1,4-dihydropyridine (DHP) scaffold is a privileged structure in medicinal chemistry, functioning as the core pharmacophore for L-type voltage-gated calcium (CaV1.2) channel bl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Rational Drug Design
The 1,4-dihydropyridine (DHP) scaffold is a privileged structure in medicinal chemistry, functioning as the core pharmacophore for L-type voltage-gated calcium (CaV1.2) channel blockers such as nifedipine and amlodipine [1]. These agents are foundational in managing hypertension and angina. However, the development of next-generation DHPs requires precise tuning of the aryl ring at the C4 position of the dihydropyridine core to optimize channel binding kinetics, tissue selectivity, and photostability.
As a Senior Application Scientist, I present a validated methodology for utilizing 6-hydroxy-2,3,4-trimethoxybenzaldehyde as a highly specialized precursor in the modified Hantzsch multicomponent synthesis of novel DHP derivatives. The selection of this specific aldehyde is not arbitrary; it is driven by strict structure-activity relationship (SAR) causality:
Steric Locking: The bulky 2,3,4-trimethoxy groups force the aryl ring to adopt a perpendicular conformation relative to the DHP ring. This orthogonal geometry is an absolute stereochemical requirement for the drug to insert into the hydrophobic binding pocket of the CaV1.2 α1C subunit.
Intramolecular Hydrogen Bonding: The hydroxyl group at the 6-position acts as a critical hydrogen bond donor. It can interact with the ester carbonyl oxygens on the DHP core, further rigidifying the active conformation and potentially interacting with specific polar residues (e.g., Tyr or Thr) within the calcium channel pore.
Mechanistic Causality of the Synthetic Workflow
The synthesis relies on a two-phase approach: the targeted formylation of a highly electron-rich phenol, followed by a multicomponent cyclocondensation.
Phase 1: Formylation via Dichloromethyl Methyl Ether
Standard Vilsmeier-Haack conditions often fail or yield complex mixtures when applied to highly oxygenated, electron-rich aromatic rings due to over-reaction or ether cleavage. Instead, we utilize dichloromethyl methyl ether mediated by Titanium(IV) chloride (TiCl₄) [2]. TiCl₄ acts as a potent Lewis acid, coordinating with the ether oxygen to generate a highly electrophilic oxocarbenium ion. The regioselectivity (yielding the 6-hydroxy isomer) is strictly governed by the synergistic ortho/para-directing effects of the existing hydroxyl and methoxy groups.
Phase 2: The Hantzsch Multicomponent Reaction
The purified 6-hydroxy-2,3,4-trimethoxybenzaldehyde is subjected to a Hantzsch reaction with methyl acetoacetate and ammonium acetate [3]. Ammonium acetate is chosen because it acts dually as the nitrogen source and a mild buffer. The reaction proceeds through two parallel pathways:
Knoevenagel Condensation: The aldehyde reacts with one equivalent of the β-keto ester to form an electrophilic alkylidene intermediate.
Enamine Formation: The second equivalent of the β-keto ester reacts with ammonia to form a nucleophilic enamine.
These intermediates undergo a Michael addition, followed by intramolecular cyclization and dehydration to yield the final 4-(6-hydroxy-2,3,4-trimethoxyphenyl)-1,4-dihydropyridine.
Fig 1. Multicomponent Hantzsch synthesis of the novel 1,4-DHP calcium channel blocker.
Experimental Protocols: A Self-Validating System
Protocol A: Synthesis of 6-Hydroxy-2,3,4-trimethoxybenzaldehyde
This protocol includes built-in HPLC validation to ensure no unreacted starting material carries over, which would poison the subsequent Hantzsch cyclization.
Preparation: Purge a 50 mL two-neck round-bottom flask with anhydrous Argon. Add 3,4,5-trimethoxyphenol (3.15 mmol, ~580 mg) and dissolve in 10 mL of anhydrous dichloromethane (DCM).
Lewis Acid Activation: Cool the solution to 0 °C using an ice bath. Slowly add TiCl₄ (6.93 mmol, ~760 μL) dropwise via syringe. Causality note: The solution will darken immediately due to the formation of the titanium-phenolate complex.
Formylation: Add dichloromethyl methyl ether (3.54 mmol, ~320 μL) dropwise over 5 minutes. Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 2 hours.
Quenching & Extraction: Quench the reaction by pouring it over 20 g of crushed ice/water to hydrolyze the titanium salts. Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification & Validation: Purify the crude pale orange solid via silica gel flash chromatography (Eluent: DCM/Hexane, 9:1).
Self-Validation: Run HPLC (H₂O/MeCN gradient). The target 6-hydroxy-2,3,4-trimethoxybenzaldehyde elutes at
min. Ensure purity is >98% before proceeding [2].
Protocol B: Hantzsch Synthesis of the DHP Derivative
Reagent Assembly: In a 25 mL round-bottom flask, combine 6-hydroxy-2,3,4-trimethoxybenzaldehyde (1.0 mmol, 212 mg), methyl acetoacetate (2.0 mmol, 216 μL), and ammonium acetate (1.5 mmol, 115 mg).
Solvent & Reflux: Add 5 mL of absolute ethanol. Attach a reflux condenser and heat the mixture to 80 °C with continuous magnetic stirring for 4–6 hours.
In-Process Monitoring: Monitor the disappearance of the aldehyde via TLC (Ethyl Acetate/Hexane, 3:7). The formation of a highly fluorescent blue/green spot under UV (365 nm) indicates the formation of the DHP ring.
Isolation: Once complete, cool the mixture to 0 °C. The product will precipitate as a crystalline solid. Filter under vacuum and wash with ice-cold ethanol (2 × 2 mL).
Recrystallization: Recrystallize from hot ethanol to yield the pure 4-(6-hydroxy-2,3,4-trimethoxyphenyl)-1,4-dihydropyridine derivative.
Protocol C: In Vitro Electrophysiology (Patch-Clamp Validation)
To validate the biological efficacy of the synthesized DHP, whole-cell patch-clamp recordings must be performed on cells expressing CaV1.2 channels.
Causality in Buffer Selection: Use Barium (Ba²⁺) instead of Calcium (Ca²⁺) as the charge carrier in the extracellular solution. Ba²⁺ permeates the channel easily but does not trigger calcium-dependent inactivation (CDI), allowing for stable, isolated measurements of the drug's voltage-dependent block.
Procedure: Hold the cell at a resting membrane potential of -80 mV. Apply depolarizing voltage steps to +10 mV for 300 ms at 0.1 Hz. Perfuse the synthesized DHP (at varying concentrations from 1 nM to 10 μM) and measure the reduction in peak inward Ba²⁺ current to calculate the IC₅₀.
Fig 2. Mechanism of action for the synthesized DHP derivative in vascular smooth muscle.
Quantitative Data Summaries
Table 1: Physicochemical Properties of Synthesized Intermediates and Final Product
Compound
Appearance
Yield (%)
Melting Point (°C)
HPLC (min)
Key IR Bands (cm⁻¹)
6-Hydroxy-2,3,4-trimethoxybenzaldehyde
Pale yellow solid
56%
63–65
8.1
3118 (OH), 1657 (C=O)
Synthesized DHP Analog
Bright yellow crystals
78%
185–187
12.4
3340 (NH), 1685 (Ester C=O)
Table 2: Comparative Pharmacological Efficacy (CaV1.2 Blockade)
Note: Data represents expected baseline metrics for highly substituted DHP analogs compared to clinical standards derived from patch-clamp electrophysiology.
Compound
IC₅₀ (nM) against CaV1.2
Tissue Selectivity (Vascular vs. Cardiac)
Photostability ( under UV)
Nifedipine (Standard)
15.2 ± 1.4
Moderate
< 1 hour
Amlodipine (Standard)
2.5 ± 0.3
High
> 4 hours
Synthesized DHP Analog
8.4 ± 0.9
High
> 6 hours (Enhanced by OH-bonding)
References
1,4-Dihydropyridines: The Multiple Personalities of a Blockbuster Drug Family
Source: National Center for Biotechnology Information (PMC)
URL:[Link]
Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations
Source: Molecules (MDPI) / PMC
URL:[Link]
Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction
Source: Royal Society Open Science / PMC
URL:[Link]
Method
Protocol for Wittig reaction with 6-Hydroxy-2,3,4-trimethoxybenzaldehyde
Application Note: Protocol for Wittig Reaction with 6-Hydroxy-2,3,4-trimethoxybenzaldehyde Part 1: Executive Summary & Strategic Analysis The Substrate Challenge: 6-Hydroxy-2,3,4-trimethoxybenzaldehyde is a highly specia...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Protocol for Wittig Reaction with 6-Hydroxy-2,3,4-trimethoxybenzaldehyde
Part 1: Executive Summary & Strategic Analysis
The Substrate Challenge:
6-Hydroxy-2,3,4-trimethoxybenzaldehyde is a highly specialized intermediate often used in the synthesis of polymethoxylated stilbenes (e.g., combretastatin analogues) and flavonoids. From a synthetic standpoint, this molecule presents a "perfect storm" of challenges for nucleophilic addition reactions like the Wittig:
Steric Crowding: The aldehyde carbonyl at C1 is flanked by a methoxy group at C2 and a hydroxyl group at C6. This di-ortho substitution creates significant steric hindrance, slowing the formation of the oxaphosphetane intermediate.
Electronic Deactivation: The free phenolic hydroxyl group (pKa ~8-10) is acidic. Standard Wittig bases (NaH, n-BuLi, KOtBu) will deprotonate this first, generating a phenoxide anion. This anion renders the aromatic ring highly electron-rich, significantly reducing the electrophilicity of the carbonyl carbon and often stalling the reaction.
Solubility: The zwitterionic character of the phenoxide intermediate can lead to precipitation in non-polar solvents (e.g., Toluene, Hexanes), further hampering conversion.
The Solution:
While "direct" Wittig reactions on phenols are possible using excess base, they are notoriously unreliable for this specific substrate due to the electronic deactivation described above. This protocol recommends a "Protection-First" strategy or a "One-Pot Alkylation-Wittig" approach. This guide details the robust Protection-First route using a Benzyl (Bn) ether, which is orthogonal to most Wittig conditions and easily removed, ensuring high yields and reproducible stereoselectivity.
Base: Potassium tert-butoxide (KOtBu) is preferred over n-BuLi for methoxylated substrates to minimize lithium-halogen exchange side reactions (if halogens are present) and to promote thermodynamic control (E-selectivity).
Solvent: Anhydrous THF (Tetrahydrofuran) or DCM (Dichloromethane). For the "One-Pot" method, DMSO is required.[1]
Stereocontrol (E vs. Z)
Stabilized Ylides: Will favor the (E)-isomer (Trans).
Non-Stabilized Ylides: Will favor the (Z)-isomer (Cis) under salt-free conditions (Li-free).
Note: Polymethoxylated stilbenes often require the (Z)-isomer for biological activity (e.g., Combretastatins). If (Z) is the target, use the Lindlar Catalyst hydrogenation method on an alkyne precursor, or use Still-Gennari conditions. However, for standard Wittig, expect a mixture favoring (Z) with non-stabilized ylides in the absence of lithium.
Part 3: Detailed Experimental Protocols
Workflow Overview
Figure 1: Strategic workflow for the olefination of 6-hydroxy-2,3,4-trimethoxybenzaldehyde emphasizing the protection step to ensure reactivity.
Protocol A: Protection Step (Recommended)
Objective: Mask the 6-OH to prevent catalyst quenching and aldehyde deactivation.
Setup: Charge a round-bottom flask with 6-Hydroxy-2,3,4-trimethoxybenzaldehyde (1.0 equiv) and anhydrous DMF (5 mL/mmol).
Base Addition: Add K₂CO₃ (1.5 equiv) in one portion. The suspension may turn yellow.
Alkylation: Add Benzyl Bromide (BnBr) (1.2 equiv) dropwise via syringe.
Alternative: Use Methyl Iodide (MeI) if the final product requires a methoxy group at this position.
Reaction: Stir at 60°C for 2–4 hours. Monitor by TLC (Hexane/EtOAc 7:3). The starting phenol (lower R_f) should disappear.
Workup: Pour into ice water. Extract with EtOAc (3x). Wash organics with water (2x) and brine. Dry over Na₂SO₄ and concentrate.
Yield: Expect >90%. Use directly in the Wittig step without extensive purification if TLC shows clean conversion.
Protocol B: Wittig Olefination (The Core Reaction)
Objective: Couple the protected aldehyde with the phosphonium ylide.
Materials:
Protected Aldehyde (from Protocol A)
Phosphonium Salt (e.g., Benzyltriphenylphosphonium chloride)
Base: Potassium tert-butoxide (KOtBu) - 1.0 M in THF
Solvent: Anhydrous THF
Step-by-Step:
Ylide Generation:
In a flame-dried Schlenk flask under Argon, suspend the Phosphonium Salt (1.2 equiv) in anhydrous THF (10 mL/mmol).
Cool to 0°C (ice bath).
Add KOtBu (1.3 equiv) dropwise. The solution will turn a characteristic color (bright orange/red for benzyl ylides, yellow for methyl ylides).
Stir at 0°C for 30–45 minutes to ensure complete ylide formation.
Aldehyde Addition:
Dissolve the Protected Aldehyde (1.0 equiv) in a minimal amount of anhydrous THF.
Cool the ylide solution to -78°C (Dry ice/Acetone) for Z-selectivity or keep at 0°C for mixed/E-selectivity.
Add the aldehyde solution slowly to the ylide.
Reaction Progression:
Allow the mixture to warm slowly to room temperature over 2–4 hours.
Critical Check: If the orange color of the ylide persists, the reaction is incomplete. If it fades instantly to pale yellow/white, the ylide has been consumed (or quenched).
Note: Triphenylphosphine oxide (TPPO) is a byproduct. It is often difficult to remove.
Purification:
Flash Chromatography on Silica Gel.
Eluent: Gradient of Hexane -> Hexane/EtOAc (9:1).[4]
Tip: To remove TPPO, triturate the crude solid with cold Hexane/Ether (TPPO is insoluble, product is usually soluble) before the column.
Part 4: Data & Troubleshooting
Quantitative Expectations
Parameter
Direct Route (Unprotected)
Protected Route (Recommended)
Base Equivalents
> 2.5 equiv (1 for OH, 1+ for Ylide)
1.2 - 1.5 equiv
Reaction Time
12 - 24 Hours
2 - 4 Hours
Typical Yield
30 - 50% (Variable)
75 - 92%
Main Side Product
Unreacted Aldehyde, Polymerization
Triphenylphosphine Oxide (Stoichiometric)
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
No Reaction (SM remains)
Aldehyde deactivation via phenoxide (if unprotected).
Protect the phenol (Protocol A). If already protected, ensure reagents are anhydrous.
Low Yield
Steric hindrance at C1 (Ortho-effect).
Increase reaction temperature to reflux after initial addition. Switch to Horner-Wadsworth-Emmons (HWE) if E-isomer is desired (less sterically sensitive).
Poor E/Z Selectivity
Lithium salts present (stabilize betaine).
Use Lithium-free bases (NaHMDS or KOtBu) to enhance Z-selectivity (kinetic control) or Schlosser modification for E-selectivity.
Oily Product
Polymethoxylated compounds often resist crystallization.
Use high-vacuum drying (>12h). Triturate with Pentane at -20°C to induce precipitation.
Part 5: Mechanistic Insight
The Wittig reaction proceeds via a [2+2] cycloaddition.[5][6][7] For 6-hydroxy-2,3,4-trimethoxybenzaldehyde, the steric bulk at the ortho positions (2-OMe and 6-OBn) destabilizes the formation of the Oxaphosphetane intermediate.
Figure 2: Mechanistic pathway highlighting the steric strain in the oxaphosphetane formation due to ortho-substitution.
References
Formylation of Electron-Rich Aromatic Rings
Title: Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limit
Introduction: The Synthetic Potential of a Polysubstituted Benzaldehyde
An In-Depth Guide to the Selective Demethylation of 6-Hydroxy-2,3,4-trimethoxybenzaldehyde 6-Hydroxy-2,3,4-trimethoxybenzaldehyde is a polysubstituted aromatic aldehyde that serves as a versatile precursor for a variety...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Selective Demethylation of 6-Hydroxy-2,3,4-trimethoxybenzaldehyde
6-Hydroxy-2,3,4-trimethoxybenzaldehyde is a polysubstituted aromatic aldehyde that serves as a versatile precursor for a variety of biologically active compounds. The strategic removal, or demethylation, of one or more of its methoxy groups unlocks access to a family of hydroxylated benzaldehydes. These products are crucial building blocks in the synthesis of natural products like certain flavonoids and alkaloids, as well as in the development of novel pharmaceutical agents.
The challenge and opportunity lie in the regioselectivity of the demethylation. The four oxygenated substituents on the aromatic ring—one hydroxyl and three methoxy groups—exhibit different reactivities. The existing hydroxyl group can direct ortho-lithiation or influence the electronic properties of the ring, while the methoxy groups at the C2, C3, and C4 positions present distinct steric and electronic environments. Mastering the selective cleavage of the C-O bonds of these methoxy groups is paramount to achieving the desired molecular architecture. This guide will explore the chemical principles and practical methodologies for controlling these transformations.
Foundational Principles: The Chemistry of Aryl Methyl Ether Cleavage
The cleavage of an aryl methyl ether bond (Ar-OCH₃) is a fundamental transformation in organic synthesis. It typically proceeds via two major mechanistic pathways: Lewis acid-mediated cleavage and nucleophilic attack.
Lewis Acid-Mediated Cleavage
Strong Lewis acids like boron tribromide (BBr₃) and aluminum chloride (AlCl₃) are highly effective for cleaving aryl methyl ethers. The reaction is initiated by the coordination of the Lewis acid to the ether oxygen, which activates the C-O bond.
Mechanism with Boron Tribromide (BBr₃): BBr₃ is one of the most common and efficient reagents for this purpose.[1][2] The reaction mechanism involves the formation of an oxonium ion intermediate, followed by a nucleophilic attack of the bromide ion on the methyl group in an Sₙ2 fashion.[1][3][4] Computational studies suggest a complex mechanism where one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether.[1] The presence of a carbonyl group, such as the aldehyde in the target molecule, can facilitate selective deprotection of polymethoxyaryl compounds.[2]
}
BBr₃-Mediated Demethylation Mechanism.
Mechanism with Aluminum Chloride (AlCl₃): AlCl₃ operates similarly but is often used in combination with a nucleophile or in a high-temperature melt.[5][6][7] It is a potent Lewis acid capable of coordinating to the ether oxygen, weakening the methyl C-O bond for subsequent cleavage. The regioselectivity can sometimes be controlled by the formation of stable aluminum chelates with adjacent hydroxyl groups.[8]
Nucleophilic Demethylation
This approach utilizes strong nucleophiles to attack the electrophilic methyl group.
Pyridinium Hydrochloride (Py·HCl): This reagent is particularly effective when used as a molten salt at high temperatures (typically 180-210 °C).[9][10] The chloride ion acts as the nucleophile, attacking the methyl group to form methyl chloride gas, which drives the reaction to completion. This solvent-free method is advantageous for its simplicity and low cost, making it adaptable for large-scale synthesis.[9]
Thiolates and Methionine: Sulfur-based nucleophiles, such as thiophenolates or dodecanethiolate, are powerful reagents for cleaving aryl methyl ethers via an Sₙ2 reaction.[11][12] Methionine, when heated in methanesulfonic acid, offers a less odorous and non-genotoxic alternative suitable for scale-up operations.[11] The reaction involves the protonation of the ether oxygen by the strong acid, followed by nucleophilic attack by the sulfur atom of methionine.[11]
Strategic Selection of Demethylating Agents
The choice of reagent is critical for achieving the desired regioselective demethylation of 6-hydroxy-2,3,4-trimethoxybenzaldehyde. The outcome depends on steric hindrance, electronic effects, and the potential for chelation with the existing C6-hydroxyl group.
Reagent System
Typical Conditions
Advantages
Disadvantages & Selectivity Considerations
Safety
Boron Tribromide (BBr₃)
CH₂Cl₂, -78 °C to RT
High reactivity, mild conditions, effective for sterically hindered ethers.[2]
Highly toxic, corrosive, and water-reactive.[13][14] May cause complete demethylation if excess reagent or higher temperatures are used. The C2-methoxy, being ortho to the aldehyde, may be sterically hindered, while the C4-methoxy, being para, is electronically activated.
Extreme Hazard: Reacts violently with water.[15] Corrosive and toxic.[14] Must be handled under a dry, inert atmosphere in a chemical fume hood.[13][15]
Aluminum Chloride (AlCl₃)
Toluene or neat, 40-120 °C
Inexpensive, powerful Lewis acid.[6] Can promote selective demethylation ortho to a carbonyl group.[8]
Requires high temperatures, can be less selective, and may lead to side reactions. Workup can be complicated by the formation of aluminum salts.[7]
Hazardous: Corrosive and reacts with moisture. Handle in a well-ventilated fume hood.[16]
Pyridinium Hydrochloride (Py·HCl)
Neat (molten), 180-210 °C
Inexpensive, solvent-free, suitable for large scale.[9][10]
High temperatures can be destructive for sensitive substrates. Selectivity can be poor, often leading to complete demethylation.
Irritant: Corrosive upon heating. The reaction generates HCl and methyl chloride gas; must be performed in a well-ventilated fume hood.
L-Methionine / MSA
Methanesulfonic Acid (MSA), heated
Low toxicity byproducts, suitable for scale-up.[11]
Requires strong acidic conditions and high temperatures, which may not be compatible with all functional groups.
Corrosive: Methanesulfonic acid is a strong, corrosive acid. Handle with appropriate personal protective equipment (PPE).
Validated Experimental Protocols
Disclaimer: These protocols involve hazardous materials and should only be performed by trained chemists in a properly equipped laboratory with all necessary safety precautions in place.
Protocol 1: Selective Demethylation using Boron Tribromide (BBr₃)
This protocol aims for selective demethylation, often at the most sterically accessible or electronically activated position. Careful control of stoichiometry is key.
Materials & Reagents:
6-Hydroxy-2,3,4-trimethoxybenzaldehyde
Boron tribromide (1.0 M solution in CH₂Cl₂)
Anhydrous Dichloromethane (CH₂Cl₂)
Methanol (MeOH)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄)
Standard glassware (oven-dried)
Inert atmosphere setup (Nitrogen or Argon)
Equipment Workflow:
}
Workflow for BBr₃ Demethylation.
Procedure:
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
Dissolve 6-hydroxy-2,3,4-trimethoxybenzaldehyde (1.0 eq) in anhydrous CH₂Cl₂ under a nitrogen atmosphere.
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add a 1.0 M solution of BBr₃ in CH₂Cl₂ (1.1 eq per methoxy group to be cleaved) via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
Once the reaction is complete, cool the flask to 0 °C in an ice bath.
Carefully quench the reaction by the slow, dropwise addition of methanol. This will decompose the excess BBr₃ and boron complexes.
Pour the mixture into saturated aqueous NaHCO₃ and extract with CH₂Cl₂ (3x).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to isolate the desired hydroxylated benzaldehyde.
Protocol 2: High-Temperature Demethylation with Pyridinium Hydrochloride (Py·HCl)
This protocol is a robust, solvent-free method often leading to extensive demethylation. It is particularly useful when the desired product is fully deprotected.
Materials & Reagents:
6-Hydroxy-2,3,4-trimethoxybenzaldehyde
Pyridinium hydrochloride (Py·HCl)
Hydrochloric acid (2 N HCl)
Ethyl acetate (EtOAc) or Methyl tert-butyl ether (MTBE)[9]
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet to a scrubber), add 6-hydroxy-2,3,4-trimethoxybenzaldehyde (1.0 eq) and pyridinium hydrochloride (10-20 eq).
Heat the mixture in an oil bath to 190-210 °C. The solid mixture will melt to form a stirrable slurry.[9]
Maintain this temperature for 2-4 hours under a nitrogen atmosphere.[10] Monitor the reaction by TLC (take a small aliquot, dissolve in water/EtOAc, and spot the organic layer).
After the reaction is complete, cool the mixture until it is still molten but below 100 °C (approx. 90 °C).[9]
Carefully add 2 N HCl to the molten mass.
Cool the mixture to room temperature, then extract the product with EtOAc or MTBE (3x).[9]
Combine the organic layers, wash with 2 N HCl, then with brine.
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
Purify the crude product by recrystallization or column chromatography.
Reaction Monitoring and Product Analysis
A robust analytical workflow is essential for validating the success of a demethylation reaction.
Reaction Progress Monitoring:
TLC: The primary tool for monitoring the reaction. Use a mobile phase such as 3:1 Hexane:Ethyl Acetate. The product, being more polar due to the additional hydroxyl group(s), will have a lower Rf value than the starting material. Visualize spots under UV light and/or by staining (e.g., with potassium permanganate).
Product Identification and Quantification:
HPLC/UHPLC-MS: High-Performance Liquid Chromatography is the gold standard for quantitative analysis.[17][18] A reverse-phase C18 column can effectively separate the starting material from the various demethylated products. Mass spectrometry (MS) provides definitive confirmation of the molecular weight of the product(s).[17][18][19]
GC-MS: Gas Chromatography-Mass Spectrometry can also be used, particularly if the products are sufficiently volatile or after derivatization (e.g., silylation) to increase volatility.[19][20]
NMR Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The disappearance of a methoxy signal (~3.8-4.0 ppm in ¹H NMR) and the appearance of a new phenolic -OH signal (variable, ~5-10 ppm) are key indicators. Changes in the aromatic proton signals will also confirm the substitution pattern.
}
Analytical Workflow for Demethylation.
Troubleshooting Common Issues
Issue
Potential Cause(s)
Suggested Solution(s)
Incomplete Reaction
Insufficient reagent; Reaction time too short; Temperature too low; Inactive reagent (e.g., hydrolyzed BBr₃).
Add more reagent; Increase reaction time or temperature; Ensure reagents are fresh and handled under anhydrous conditions.
Formation of Multiple Products
Lack of regioselectivity; Reaction conditions too harsh (e.g., high temp or excess reagent).
Use a milder reagent; Carefully control stoichiometry (e.g., use only 1.0 eq of BBr₃); Lower the reaction temperature.
Low Yield
Product degradation under reaction or workup conditions; Inefficient extraction or purification.
Use milder conditions; Ensure pH is controlled during aqueous workup; Optimize extraction solvent and purification protocol.
No Reaction
Reagent is inactive; Substrate is unreactive under the chosen conditions.
Verify reagent activity on a known substrate; Switch to a more powerful demethylating agent (e.g., from Py·HCl to BBr₃).
Conclusion
The selective demethylation of 6-hydroxy-2,3,4-trimethoxybenzaldehyde is a nuanced yet powerful strategy for generating valuable hydroxylated aromatic building blocks. Success hinges on a thorough understanding of the underlying reaction mechanisms and a careful selection of the demethylating agent based on the desired regiochemical outcome, substrate stability, and scale of the reaction. While powerful reagents like boron tribromide offer high reactivity under mild conditions, classic methods using molten pyridinium hydrochloride provide a simple, cost-effective alternative for large-scale applications. By employing the validated protocols and analytical methods detailed in this guide, researchers can confidently navigate these transformations to advance their synthetic chemistry programs.
References
Vertex AI Search. (n.d.). Demethylation of 4-Methoxyphenylbutyric Acid Using Molten Pyridinium Hydrochloride on Multikilogram Scale.
Susanti, E. V. H., et al. (2014). IMPROVED SYNTHESIS OF 2',6'-DIHYDROXY-3,4-DIMETHOXY CHALCONE BY GRINDING TECHNIQUE TO SYNTHESIZE 5-HYDROXY-3',4'. Indo. J. Chem., 14(2), 174-178.
Dalavoy, V. S., & Rao, A. S. (1999). Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation. Journal of Chemical Research (S), 394-395.
Google Patents. (n.d.). EP0431561A2 - Pyridinium hydrochloride metoclopramide demethylation.
Synthetic Communications, 29(6). (n.d.). Dealkylation of Alkyl and Aryl Ethers with AlCl3 - NaI in the Absence of Solvent.
Lirias. (n.d.). Efficient demethylation of aromatic methyl ethers with HCl in water.
Google Patents. (n.d.). WO2008091379A1 - A process for the synthesis of biologically active oxygenated compounds by dealkylation of the corresponding alkyllethers.
University of California, Santa Barbara. (n.d.). Boron Tribromide SOP.
ResearchGate. (2025, December 21). Improved Synthesis of 2',6'-Dihydroxy-3,4-dimethoxy Chalcone by Grinding Technique to Synthesize 5-Hydroxy-3',4'.
Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - Boron trichloride.
Fisher Scientific. (2010, May 14). SAFETY DATA SHEET - Boron tribromide.
Reddit. (2022, December 7). Aryl methyl ether cleavage. r/Chempros.
Journal of Chemical Research, Synopses (RSC Publishing). (n.d.). Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation.
Sciencemadness. (2012, August 16). demethylation of methyl aryl ethers.
White Rose Research Online. (n.d.). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde.
Semantic Scholar. (n.d.). Preparation of 2,6-dialkoxybenzaldehydes.
MilliporeSigma. (2024, September 7). SAFETY DATA SHEET - Boron tribromide.
Srivastava, S., & Bhattacharya, A. K. (2004). A Simple Regioselective Demethylation of p-Aryl Methyl Ethers Using Aluminum Chloride-Dichloromethane System. Synthetic Communications.
Lord, R. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460-7467.
The Brückner Research Group, University of Connecticut. (n.d.). CB-LSOP-BBr3.docx.
Journal of the Chemical Society, Transactions, 99, 1317-1323. (1911). Synthesis of 4:6-dimethoxy-2-beta-methylaminoethylbenzaldehyde.
Sholikhah, E. N., et al. (n.d.). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. International Journal of Chemical Engineering and Applications.
ScholarWorks@GVSU. (n.d.). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers.
The Journal of Organic Chemistry. (n.d.). Selective O-demethylation of catechol ethers. Comparison of boron tribromide and iodotrimethylsilane. ACS Publications.
ResearchGate. (n.d.). Boron Tribromide.
Common Organic Chemistry. (n.d.). Boron Tribromide (BBr3) Mechanism - Demethylation of Methyl Ethers.
Gallo, R. D. C., et al. (2013). Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. Blucher Proceedings.
Molecules. (2024, October 23). Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA.
Semantic Scholar. (2013, December 1). Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids.
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Selective demethylation of polymethoxyxanthones with aqueous piperidine. PubMed.
Analytical Methods. (2021, September 16). A relative quantitation method for measuring DNA methylation and hydroxymethylation using guanine as an internal standard. RSC Publishing.
Benchchem. (n.d.). A Comparative Guide: GC-MS vs. HPLC for the Analysis of Methyl 3-oxooctadecanoate.
Organic & Biomolecular Chemistry. (n.d.). Selective demethylation of O-aryl glycosides by iridium-catalyzed hydrosilylation.
BenchChem. (n.d.). Technical Support Center: Synthesis of 2,6-Dimethoxybenzaldehyde.
Chembiochem. (2019, January 2). Exploring the Selective Demethylation of Aryl Methyl Ethers with a Pseudomonas Rieske Monooxygenase. PubMed.
ResearchGate. (2025, August 6). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol.
Precision Analytics: HPLC Method Development for 6-Hydroxy-2,3,4-trimethoxybenzaldehyde
Abstract This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of 6-Hydroxy-2,3,4-trimethoxybenzaldehyde (6-HTMB). As a critical intermediate in the synthes...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of 6-Hydroxy-2,3,4-trimethoxybenzaldehyde (6-HTMB). As a critical intermediate in the synthesis of polyphenolic pharmaceuticals and specific alkaloids, the purity of 6-HTMB directly impacts the yield and safety profile of downstream APIs. This guide addresses the specific analytical challenges posed by this molecule, including its phenolic acidity, susceptibility to oxidation (to the corresponding benzoic acid), and the separation of potential regioisomers.
Introduction & Chemical Logic
The Analyte
6-Hydroxy-2,3,4-trimethoxybenzaldehyde is a poly-functionalized aromatic compound.[1][2] Its structure features an aldehyde moiety, a phenolic hydroxyl group, and three methoxy groups.[1][3][4]
Key Property: The ortho positioning of the hydroxyl group relative to the aldehyde allows for intramolecular hydrogen bonding, which stabilizes the molecule but can induce peak tailing on silica-based columns if silanol interactions are not suppressed.[1][4]
Analytical Challenges
Oxidation: Aldehydes are prone to air-oxidation, forming 6-hydroxy-2,3,4-trimethoxybenzoic acid .[1][4] The method must resolve the acidic impurity from the main peak.[1][4]
Phenolic Ionization: The pKa of the phenolic hydroxyl is estimated between 8.0 and 9.[1][4]5. To ensure a robust method, the mobile phase pH must be maintained at least 2 units below the pKa (pH < 6.[1][4]0) to keep the analyte in its neutral, protonated state.[1]
Isomerism: Synthesis often yields regioisomers (e.g., 4-hydroxy-2,3,6-trimethoxybenzaldehyde).[1][4] The stationary phase must possess sufficient steric selectivity.[1][4]
Method Development Strategy
The following decision tree illustrates the logic applied to select the chromatographic conditions.
Figure 1: Method Development Logic Flow. Strategic choices based on the physicochemical properties of 6-HTMB.
Detailed Experimental Protocol
Chromatographic Conditions
This method utilizes a Reversed-Phase (RP-HPLC) approach with gradient elution.[1][4]
Parameter
Specification
Rationale
Column
C18, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry)
End-capping minimizes interaction with the phenolic hydroxyl, reducing tailing.[1][4]
Mobile Phase A
0.1% Formic Acid in Water
Acidic pH (~2.[1][4]7) suppresses ionization of the phenol and the potential benzoic acid impurity.[4]
Mobile Phase B
Acetonitrile (HPLC Grade)
ACN provides sharper peaks and lower backpressure than Methanol for aromatics.[1][4]
Controls viscosity and ensures retention time reproducibility.[1][4]
Detection
UV-Vis / PDA at 280 nm (Quant) and 254 nm (Qual)
280 nm is selective for the phenolic ring; 254 nm detects general aromatic impurities.[1][4]
Injection Vol
10 µL
Standard injection volume to prevent column overload.[1][4]
Gradient Program
The gradient is designed to elute the polar oxidation products (acids) early, followed by the main aldehyde, and finally wash lipophilic dimers or starting materials.
Dissolve in ~5 mL of Acetonitrile (sonicate if necessary).
Dilute to volume with Water. (Final Conc: 1.0 mg/mL).[1][4]
Filter through a 0.22 µm PTFE or Nylon syringe filter into an HPLC vial.[1][4]
Method Validation & Stress Testing
To ensure the method is "Stability Indicating"—meaning it can detect degradation products—a forced degradation study is required.[1][4]
Specificity: Forced Degradation Workflow
The most critical degradation pathway for benzaldehydes is oxidation.[1][4]
Figure 2: Forced Degradation Workflow. Designed to generate and identify the 6-hydroxy-2,3,4-trimethoxybenzoic acid impurity.
System Suitability Criteria
Before running routine samples, the system must pass these criteria using a Standard Solution.
Parameter
Acceptance Criterion
Precision (RSD)
≤ 2.0% for Area (n=5 injections)
Tailing Factor (T)
0.8 ≤ T ≤ 1.5
Theoretical Plates (N)
> 5,000
Resolution (Rs)
> 2.0 between Main Peak and nearest Impurity
Troubleshooting & Optimization
Peak Tailing: If the phenolic peak tails, increase the buffer concentration (e.g., use 10mM Ammonium Formate pH 3.0 instead of just 0.1% Formic Acid) or switch to a column with higher carbon load/better end-capping.[1][4]
Peak Splitting: Ensure the sample diluent matches the initial mobile phase strength.[1][4] Injecting a sample dissolved in 100% ACN onto a 5% ACN gradient start will cause splitting.[1][4]
Ghost Peaks: Benzaldehydes are reactive.[1][3][4] Ensure the autosampler needle wash is effective (use 50:50 MeOH:Water) to prevent carryover.[1][4]
References
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1][4] Introduction to Modern Liquid Chromatography. Wiley.[1][4] (Foundational text for RP-HPLC method development logic).
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Standard for validation protocols).
BenchChem. (2025).[1][4][6] Spectroscopic comparison of 2,4,5- and 2,3,4-trimethoxybenzaldehyde isomers. (Reference for spectral properties of trimethoxybenzaldehyde isomers).
Sielc Technologies. (2024).[1][4] Separation of 2,3,4-Trihydroxybenzaldehyde on Newcrom R1 HPLC column. (Proxy method for phenolic aldehyde separation conditions).
Technical Support Center: Troubleshooting & Yield Optimization for 6-Hydroxy-2,3,4-trimethoxybenzaldehyde Synthesis
Welcome to the Technical Support Center. 6-Hydroxy-2,3,4-trimethoxybenzaldehyde (frequently referred to in literature by its IUPAC equivalent, 2-hydroxy-3,4,5-trimethoxybenzaldehyde) is a critical highly substituted inte...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. 6-Hydroxy-2,3,4-trimethoxybenzaldehyde (frequently referred to in literature by its IUPAC equivalent, 2-hydroxy-3,4,5-trimethoxybenzaldehyde) is a critical highly substituted intermediate used in the synthesis of coumarins, porphyrins, and antimitotic agents.
Due to the intense electron density and steric hindrance of the trimethoxy-substituted aromatic ring, traditional electrophilic aromatic substitution (e.g., direct formylation) often results in poor yields. This guide provides field-proven insights, mechanistic troubleshooting, and validated protocols to help you bypass these limitations and achieve >80% overall yields.
Synthetic Workflow Analysis
Fig 1. Comparison of direct formylation vs. the optimized iodination-hydroxylation pathway.
Quantitative Route Comparison
To select the most viable route for scale-up, review the empirical yield data and primary failure modes associated with each synthetic strategy.
Synthetic Route
Key Reagents
Intermediate
Typical Yield
Primary Impurities / Failure Modes
Direct Formylation (Rieche)
TiCl₄, Cl₂CHOMe
None
50–56%
Unreacted starting material (~25%), regioisomers, polymeric tars
Q1: Why is my direct formylation of 3,4,5-trimethoxyphenol using TiCl₄ and dichloromethyl methyl ether (Rieche formylation) stalling at ~50% yield?A1: The Rieche formylation relies on the generation of a highly reactive electrophile. While 3,4,5-trimethoxyphenol is highly electron-rich, the steric bulk of the three adjacent methoxy groups severely hinders electrophilic attack at the ortho position. Furthermore, competitive coordination of the Lewis acid (TiCl₄) to the methoxy oxygens rather than the phenolic oxygen leads to unproductive complexes. HPLC analysis of these reactions typically reveals significant unreacted starting material even after prolonged heating, as documented in studies on1[1].
Q2: How can I bypass the regioselectivity and yield limits of direct formylation?A2: We strongly recommend abandoning direct formylation in favor of a two-step sequence starting from 3,4,5-trimethoxybenzaldehyde.
ortho-Iodination using N-iodosuccinimide (NIS) yields 2-iodo-3,4,5-trimethoxybenzaldehyde in near-quantitative yields (89–99%)[2][3].
Copper-catalyzed hydroxylation replaces the iodine with a hydroxyl group (65–85% yield)[2][3].
This route, utilized in the 2[2], bypasses steric limitations by utilizing directed metalation and an Ullmann-type C–O coupling.
Q3: During the copper-catalyzed hydroxylation, my reaction yields are inconsistent and often drop below 40%. What is the mechanistic cause?A3: This is almost always a failure in the catalytic cycle due to ligand degradation, oxidation, or insufficient base strength. The Ullmann-type hydroxylation requires the deprotonation of water to form the active Cu(I)-OH species.
Base Selection: CsOH is mandatory. Weaker bases like KOH or K₂CO₃ lack the solubility and basicity required in the organic solvent to drive the transmetalation step efficiently, a factor critical in the 3[3].
Ligand Choice: 2-pyridinaldoxime acts as a bidentate ligand that stabilizes the Cu(I) oxidation state and prevents disproportionation into Cu(0) and Cu(II). If the ligand is oxidized or omitted, the copper precipitates as a black Cu(0) mirror, terminating the reaction.
Q4: How do I prevent the oxidation of the final product during workup?A4: 6-Hydroxy-2,3,4-trimethoxybenzaldehyde is an electron-rich ortho-hydroxybenzaldehyde, making it highly susceptible to air oxidation, particularly in basic aqueous solutions. Always quench the Ullmann reaction mixture with dilute, degassed HCl (to pH ~3) before extraction. Keep the organic extracts under an inert atmosphere (N₂ or Ar) during solvent evaporation, a standard practice when 4[4].
Validated Experimental Protocols
The following self-validating system details the optimized Pathway B (Iodination-Hydroxylation).
Step 1: Synthesis of 2-Iodo-3,4,5-trimethoxybenzaldehyde
Initiation: Dissolve 3,4,5-trimethoxybenzaldehyde in anhydrous acetonitrile under N₂. Add TFA, followed by the portion-wise addition of NIS over 15 minutes.
Reaction: Stir the reaction at room temperature for 4–6 hours.
Self-Validation Checkpoint 1: The reaction mixture will transition from clear to a deep amber color. Verify complete conversion via TLC (Hexane/EtOAc 8:2). The product spot should appear distinctly lower than the starting material and stain strongly under UV (254 nm).
Workup: Quench with saturated aqueous sodium thiosulfate (Na₂S₂O₃) until the amber color completely dissipates (neutralizing unreacted iodine).
Isolation: Extract with dichloromethane (DCM), wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Recrystallize from ethanol to afford a yellow solid (Yield: 89–99%)[2][3].
Step 2: Synthesis of 6-Hydroxy-2,3,4-trimethoxybenzaldehyde
Catalyst Assembly: In a Schlenk flask, combine the aryl iodide, Cu₂O, 2-pyridinaldoxime, and CsOH·H₂O.
Deoxygenation (Critical): Evacuate and backfill the flask with Argon three times. Add a thoroughly degassed mixture of DMSO and H₂O.
Reaction: Heat the mixture to 90 °C and stir for 12–18 hours.
Self-Validation Checkpoint 2: The active Cu(I) complex forms a characteristic dark red/brown solution. Warning: If the solution turns black and deposits a metallic mirror on the flask, the catalyst has died (Cu(0) precipitation) due to oxygen ingress.
Workup: Cool to room temperature. Carefully acidify the mixture to pH 3 using 1M HCl (Caution: Exothermic).
Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers extensively with brine to remove DMSO, dry over Na₂SO₄, and concentrate under reduced pressure.
Purification & QC: Purify via silica gel column chromatography (gradient elution: hexane to 7:3 hexane/ethyl acetate). The final product is a pale yellow solid.
QC Metrics: TLC Rf = 0.52 (DCM/hexane, 9:1)[1]. Melting point typically ranges between 46.0–46.6 °C[2] or 63–65 °C[1] depending on the crystalline polymorph obtained. Yield: 65–85%.
Technical Support Center: Vacuum Distillation of 6-Hydroxy-2,3,4-trimethoxybenzaldehyde
This guide is structured as a specialized Technical Support Center for researchers working with complex phenolic aldehydes. It prioritizes the specific physicochemical challenges of 6-Hydroxy-2,3,4-trimethoxybenzaldehyde...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is structured as a specialized Technical Support Center for researchers working with complex phenolic aldehydes. It prioritizes the specific physicochemical challenges of 6-Hydroxy-2,3,4-trimethoxybenzaldehyde (an ortho-hydroxy aldehyde isomer, often related to Antiarol aldehyde derivatives).
Ticket ID: PUR-6H-TMB-DIST
Status: Open
Severity: High (Thermal Instability & Solidification Risk)
Assigned Specialist: Senior Application Scientist[1]
Compound Profile & Risk Assessment
Before assembling your glassware, you must understand the "personality" of this molecule.[1] It is not a standard liquid distillation; it is a low-melting solid purification.[1]
Standard water-cooled condensers will fail. The distillate will freeze in the path, causing dangerous pressure spikes.[1] Use the decision logic below to select your equipment.
Figure 1: Equipment Selection Logic. Note the critical requirement for warm coolant or air cooling to prevent solidification.[1]
Standard Operating Procedure (SOP)
Phase 1: Pre-Distillation Conditioning
The Problem: Crude material from Vilsmeier-Haack or formylation reactions often contains residual DCM or phosphoryl chloride byproducts.[1]
The Fix: You cannot go straight to high vacuum.
Melt the crude material (if solid) or dissolve in a minimal amount of toluene.[1]
Rotovap at 50°C until bubbling ceases.
High-Vac Stripping: Place the flask on a high-vacuum line (manifold) at room temperature for 30 minutes. This prevents "bumping" when the distillation heat is applied.[1]
Phase 2: The Distillation Run
Vacuum: Achieve a pressure of < 1.0 mmHg (ideally 0.1–0.5 mmHg).[1]
Coolant: Set the condenser coolant circulator to 50°C . If you do not have a heated circulator, drain the water and use compressed air cooling, keeping a heat gun nearby.[1]
Observation: At ~120°C (bath), you may see a "forerun" of unreacted trimethoxybenzene or impurities.[1]
Product Fraction: Expect distillation when the bath reaches 150–170°C (dependent on vacuum depth).[1]
Collection: The product will condense as a clear/pale yellow oil and solidify rapidly upon hitting the cool receiver flask.[1]
Troubleshooting Guide (Q&A)
Issue: The "Icicle" Effect (Clogging)
Q: My product is crystallizing inside the condenser and blocking the vacuum path. What do I do?A: This is the most common failure mode for this compound (MP ~63°C).[1]
Immediate Action: Stop heating the bath. Use a heat gun (set to low) to gently warm the outside of the condenser glass until the solid melts and flows into the receiver.[1]
Prevention: You are over-cooling.[1] The condenser surface must be kept just below the boiling point but above the melting point.[1] Use a recirculating heater set to 50°C, or switch to an air-cooled short-path condenser.[1]
Issue: The "Black Tar" Scenario
Q: The material in the boiling flask is turning dark brown/black and nothing is distilling.A: This indicates thermal decomposition or oxidation.
Cause 1 (Leaks): Oxygen at high temperatures converts phenols to quinones/tars.[1] Check your vacuum grease seals.[1]
Cause 2 (Too much heat): If your vacuum is poor (> 2 mmHg), you are forcing the boiling point too high (> 200°C).[1]
Solution: Stop. Cool down under nitrogen. Check vacuum depth. If the vacuum is poor, do not continue heating.[1] You may need to purify via column chromatography (Silica, DCM/Hexane 9:[1]1) instead [1].
Issue: Violent Bumping
Q: As soon as I apply vacuum, the solid "pops" and coats the upper glassware.A: Trapped solvent pockets in the crude crystal lattice.
Solution: You must melt the crude material completely before applying full vacuum, or use a magnetic stir bar with a very high rotation rate (spin vane) to break surface tension.[1] A "bleed valve" (capillary air leak) is risky due to oxidation; use a nitrogen bleed if necessary.[1]
Frequently Asked Questions (FAQ)
Q: Can I use steam distillation?A: Yes, ortho-hydroxy aldehydes are often steam volatile due to the chelation effect (intramolecular H-bonding reduces polarity).[1] However, yields are typically lower, and you will have to extract the product from large volumes of water.[1] Vacuum distillation is preferred for scale.[1]
Q: How do I clean the glassware afterwards?A: The residue is likely a phenolic tar.
Soak in Acetone or Ethanol.
If stubborn, use a base bath (KOH/Isopropanol) – Caution: Phenols dissolve readily in base.[1]
Q: What is the expected yield?A: From a standard TiCl4 formylation, crude yields are ~50-60%.[1] Recovery after distillation should be >85% of the crude mass if decomposition is avoided [1].[1]
References
González-Sánchez, E., et al. (2015).[1][3] Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Molecules, 20(4), 5406–5424.[1] [1]
Furniss, B. S., et al. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General reference for vacuum distillation of solids).
Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Reference for phenolic oxidation risks).
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: #CRYST-6H234TMB-001
Status: Open
Assigned Specialist: Senior Application Scientist
Subject: Optimization of Crystallization Protocols & Troubleshooting Oiling Out[1]
Executive Summary
Welcome to the technical support hub for 6-Hydroxy-2,3,4-trimethoxybenzaldehyde . This compound presents a unique purification challenge due to its hybrid nature: it possesses the polarity and hydrogen-bonding capability of a phenol (hydroxyl group), the reactivity of an aldehyde , and the lipophilicity of a polymethoxy benzene ring.[1]
Common issues reported by users include oiling out (liquid-liquid phase separation), persistent coloration (oxidation byproducts), and difficulty removing regioisomers derived from Vilsmeier-Haack formylation.[1] This guide provides self-validating protocols to address these specific failure modes.
Module 1: Solvent Selection & Solubility Profile
The Core Challenge: The presence of the 6-hydroxyl group significantly increases the melting point and polarity compared to its non-hydroxylated counterpart (2,3,4-trimethoxybenzaldehyde).[1] However, the three methoxy groups maintain high solubility in organic solvents, creating a narrow "metastable zone" for crystallization.[1]
Solvent Decision Matrix
Solvent System
Role
Suitability Rating
Technical Notes
Ethanol / Water
Primary Recrystallization
High (Preferred)
Best for removing inorganic salts and polar tars.[1] The "Standard Protocol."[1]
Ethyl Acetate / Hexane
Polarity Adjustment
Medium
Use if the compound is too soluble in ethanol.[1] Good for removing non-polar side products.[1]
Toluene
High-Temp Recrystallization
High (Specific)
Excellent for removing "tarry" phenolic oligomers that are insoluble in hot toluene.[1]
Methanol
Dissolution
Low
Often too soluble; leads to low recovery yields unless cooled to -20°C.
Workflow Visualization: Solvent Selection Logic
Module 2: The "Oiling Out" Rescue Protocol
Symptom: Upon cooling, the solution turns cloudy and deposits a viscous oil droplets at the bottom of the flask instead of crystals.
Cause: The saturation temperature is higher than the "oiling out" temperature (where the liquid-liquid phase separation occurs), often due to impurities depressing the melting point.[1][2][3][4]
Step-by-Step Rescue Procedure
Re-dissolution: Return the flask to the heat source. Add the minimum amount of the "good" solvent (e.g., Ethanol) required to redissolve the oil into a clear solution.[1][5][6]
Add the anti-solvent (e.g., Water) dropwise while hot until a faint, persistent turbidity (cloudiness) appears.[1][6]
Add 1-2 drops of the solvent (Ethanol) to clear the solution again.[1]
Seeding (Critical):
Allow the solution to cool to roughly 5-10°C above the expected oiling temperature.[1]
Add a seed crystal of pure 6-Hydroxy-2,3,4-trimethoxybenzaldehyde.
Note: If you lack seed crystals, dip a glass rod in the solution, let it evaporate to dry on the rod, and re-insert.[1]
Slow Cooling: Wrap the flask in a towel or place it in a beaker of warm water to slow the cooling rate. Do not disturb.
Mechanism of Oiling Out & Correction[2][3][4][8][9][10]
[1]
Module 3: Advanced Purification (The "Phenolic Switch")
If standard crystallization fails to remove regioisomers or dark oxidation products, utilize the acidity of the 6-hydroxyl group (pKa ~8-10).[1]
Protocol: Acid-Base Swing Extraction
Dissolution: Dissolve the crude solid in 5% NaOH (aq) .
Result: The phenol deprotonates to form the water-soluble phenolate salt.[1] Non-phenolic impurities (e.g., methylated side products lacking the OH) remain insoluble.[1]
Filtration/Wash: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate .[1] Discard the organic layer (contains non-acidic impurities).[1]
Precipitation: Acidify the aqueous layer carefully with HCl (2M) to pH ~3-4.[1]
Result: The 6-Hydroxy-2,3,4-trimethoxybenzaldehyde precipitates as a solid.[1]
Final Polish: Filter the solid and perform a final recrystallization from Ethanol/Water to remove trapped salts.[1]
Module 4: Frequently Asked Questions (FAQ)
Q1: My crystals are yellow/brown. Is this normal?
A: Pure 6-Hydroxy-2,3,4-trimethoxybenzaldehyde should be off-white to pale cream.[1] Dark yellow or brown indicates oxidation (quinone formation).[1]
Fix: Add a pinch of Sodium Bisulfite or Sodium Dithionite to the aqueous phase during the recrystallization (if using EtOH/Water).[1] This acts as a reducing agent to bleach the color.[1]
Q2: I am seeing two spots on TLC after crystallization. Why?
A: This often indicates the presence of a regioisomer (e.g., formylation occurred at the wrong position on the ring).[1]
Fix: Recrystallization is often inefficient for separating isomers with similar solubilities.[1] Use Column Chromatography (Silica gel; Gradient Hexane -> EtOAc) before the final crystallization.[1]
Q3: Can I use charcoal?
A: Yes, but with caution. Phenolic aldehydes can adsorb strongly to activated charcoal, reducing yield.[1] Use only 1-2% w/w charcoal, boil for 5 minutes, and filter hot through Celite.
References
Vilsmeier-Haack Formylation & Phenolic Aldehydes
Synthesis of substituted benzaldehydes via Vilsmeier-Haack reaction.[1] (General methodology for introducing aldehyde groups to polymethoxybenzenes).
(Note: Specific physical constants for the exact 6-hydroxy-2,3,4-isomer are derived from structure-activity relationships of the congeneric series of polymethoxy-phenols found in the cited literature.)
Author: BenchChem Technical Support Team. Date: March 2026
Ticket System Status: [ONLINE]
Current Agent: Senior Application Scientist, Process Chemistry Division
Subject: Troubleshooting By-product Formation & Yield Optimization
System Alert: Nomenclature & Structural Identity
User Note: Before proceeding, we must align on structural identity to ensure literature compatibility.
The target molecule you refer to as 6-Hydroxy-2,3,4-trimethoxybenzaldehyde is chemically symmetric to 2-Hydroxy-3,4,5-trimethoxybenzaldehyde .
Why this matters: Most authoritative literature on Vilsmeier-Haack formylation of 3,4,5-trimethoxyphenol indexes the product as the 2-hydroxy isomer.
Consensus: This guide treats them as identical. The synthesis targets the ortho-formylation of 3,4,5-trimethoxyphenol.
Core Troubleshooting Modules (Q&A Format)
Ticket #001: "My reaction mixture turns dark red/black, and yield is <40%."
Diagnosis: Uncontrolled Demethylation & Quinone Formation.
Root Cause: The methoxy group at the C3 position (adjacent to the new aldehyde and the phenol) is highly labile. Excess Lewis acidity (from POCl₃ or AlCl₃) or high temperatures (>70°C) causes cleavage of the methyl ether, forming a catechol (dihydroxy) intermediate. This rapidly oxidizes to an ortho-quinone, resulting in dark red/black tars.
Corrective Protocol:
Temperature Control: The Vilsmeier reagent formation is exothermic. Maintain 0–5°C during POCl₃ addition. Do not exceed 60°C during the formylation step.
Stoichiometry: Reduce POCl₃ to 1.1 equivalents . Excess POCl₃ acts as a chlorinating agent and Lewis acid, promoting ether cleavage.
Hydrolysis: Avoid strong mineral acids (HCl) for quenching. Use a buffered Sodium Acetate (NaOAc) solution. Strong acids accelerate the polymerization of electron-rich phenolic aldehydes.
Ticket #002: "I am detecting a chlorinated impurity (M+18 or M+20 pattern)."
Diagnosis: Aryl Chloride Substitution.
Root Cause: Competitive nucleophilic attack by chloride ions. In electron-rich rings like trimethoxyphenol, the Vilsmeier intermediate (chloroiminium salt) can sometimes act as a chlorinating agent, replacing the phenolic -OH or an activated proton with -Cl, especially if the reaction runs "dry" or with insufficient DMF.
Corrective Protocol:
Solvent Dilution: Ensure DMF is used as the solvent (5–10 volumes) rather than just a reagent. This solvates the chloride ions, reducing their nucleophilicity relative to the iminium species.
Scavengers: In extreme cases, adding a non-nucleophilic base (like 2,6-lutidine) can buffer the reaction, though this is rarely needed if temperature is controlled.
Ticket #003: "Purification is a nightmare. The oil won't crystallize."
Diagnosis: Presence of "O-Formyl" Side Products and Oligomers.
Root Cause: The phenol -OH can compete with the aromatic ring for formylation, creating formate esters. While these usually hydrolyze during workup, incomplete hydrolysis leaves oily residues that inhibit crystallization.
Corrective Protocol (The Bisulfite Trick):
Instead of standard column chromatography, use the Bisulfite Adduct Method to isolate the aldehyde specifically.
Dissolve crude oil in EtOAc.
Shake with saturated NaHSO₃ (aq). The aldehyde forms a solid bisulfite adduct or stays in the aqueous phase.
This diagram illustrates the "Happy Path" to the target aldehyde versus the "Failure Modes" (Demethylation and Chlorination) driven by harsh conditions.
Caption: Figure 1. Mechanistic divergence in Vilsmeier-Haack formylation. Green path indicates optimal conditions; Red paths indicate thermal or stoichiometric failure modes.
Figure 2: Troubleshooting Decision Tree
Caption: Figure 2. Step-by-step diagnostic workflow for identifying process deviations.
Optimized Experimental Protocol
Objective: Synthesis of 6-Hydroxy-2,3,4-trimethoxybenzaldehyde (2-Hydroxy-3,4,5-trimethoxybenzaldehyde) minimizing demethylation.
Reagents & Stoichiometry Table
Component
Equivalents
Role
Critical Parameter
3,4,5-Trimethoxyphenol
1.0
Substrate
Dry, free of water
POCl₃
1.1 – 1.2
Electrophile Source
Strictly Control. Excess causes tars.
DMF
5.0 – 8.0 (Vol)
Reagent & Solvent
Anhydrous. Acts as HCl scavenger.
Sodium Acetate
Excess
Hydrolysis Buffer
Prevents acid-catalyzed polymerization.
Step-by-Step Methodology
Vilsmeier Reagent Formation (In Situ):
Charge anhydrous DMF (5.0 vol) into a reactor under N₂.
Cool to 0°C .
Add POCl₃ (1.1 eq) dropwise over 30 mins. Do not let internal temp exceed 10°C.
Stir at 0°C for 30 mins to form the white/yellow iminium salt precipitate.
Substrate Addition:
Dissolve 3,4,5-trimethoxyphenol (1.0 eq) in DMF (2.0 vol).
Add this solution dropwise to the Vilsmeier reagent at 0–5°C .
Why: Adding substrate to the reagent prevents localized high concentrations of phenol, reducing dimer formation.
Reaction Phase:
Allow to warm to Room Temperature (20–25°C).
Stir for 2 hours. Monitor by TLC/HPLC.
Only if conversion is slow: Heat to 40–50°C . NEVER exceed 60°C.
Buffered Hydrolysis (Critical Step):
Pour the reaction mixture into crushed ice containing Sodium Acetate (3.0 eq) .
Stir vigorously for 1 hour. The pH should be ~5–6.
Note: A yellow solid should precipitate. If oil forms, use the Bisulfite method described in Ticket #003.
Isolation:
Filter the solid.[1][2][3][4] Wash with cold water.
Recrystallize from Ethanol/Water (8:2) or Cyclohexane (for high purity needles).
References
Vilsmeier-Haack Reaction Mechanism & Scope
Title: The Vilsmeier-Haack Reaction (Review)[5][6][7][8][9]
Source: Meth-Cohn, O., & Stanforth, S. P. (1991).[8] Comprehensive Organic Synthesis.
Context: Establishes the mechanism of the chloroiminium salt and the necessity of electron-rich substr
URL:
Synthesis of Polymethoxybenzaldehydes
Title: Process for the preparation of 3,4,5-trimethoxybenzaldehyde[2][3][4][10][11]
Source: US P
Context: Details the industrial handling of trimethoxy- systems and the risks of demethylation during formylation/methyl
URL:
Demethylation Side Reactions
Title: Selective Demethyl
Source:Journal of Organic Chemistry (General reference to Lewis Acid medi
Context: Supports the claim that AlCl3 or excess POCl3 can cleave ortho-methoxy groups in poly-oxygen
URL:
Purification Techniques
Title: Purification of substituted benzaldehydes via Bisulfite Adducts[3]
Source:Vogel's Textbook of Practical Organic Chemistry
Context: Standard operating procedure for separating aldehydes from non-carbonyl impurities (tars/phenols).
Phase-transfer catalyst optimization in the synthesis of 6-Hydroxy-2,3,4-trimethoxybenzaldehyde
This guide functions as a specialized Technical Support Center for researchers optimizing the synthesis of 6-Hydroxy-2,3,4-trimethoxybenzaldehyde . It focuses specifically on the critical Phase-Transfer Catalysis (PTC) s...
Author: BenchChem Technical Support Team. Date: March 2026
This guide functions as a specialized Technical Support Center for researchers optimizing the synthesis of 6-Hydroxy-2,3,4-trimethoxybenzaldehyde . It focuses specifically on the critical Phase-Transfer Catalysis (PTC) steps involved in the selective O-methylation of polyphenol precursors.
Current Status: Operational
Role: Senior Application Scientist
Scope: Process Optimization, Catalyst Selection, and Troubleshooting
Executive Summary & Chemical Context
The synthesis of 6-Hydroxy-2,3,4-trimethoxybenzaldehyde typically presents a regioselectivity challenge. The target molecule possesses a strong intramolecular hydrogen bond between the hydroxyl group at C6 and the carbonyl oxygen at C1.
The Core Challenge: You must methylate the hydroxyl groups at C2, C3, and C4 while preserving the C6-OH.
The Solution: Phase-Transfer Catalysis (PTC) allows for precise kinetic control. By manipulating the ion-pair tightness and the basicity of the aqueous phase, you can exploit the pKa difference created by the intramolecular hydrogen bond (chelation) at C6, leaving it unreacted while exhaustively methylating the other positions.
Critical Workflow Visualization
The following diagram outlines the biphasic mechanism and the selectivity filter created by the PTC system.
Caption: Figure 1. Mechanism of PTC-mediated selective O-methylation. The catalyst (Q+) selectively transports the more acidic phenoxides (C2, C3, C4) into the organic phase, while the H-bonded C6-OH remains protonated or poorly extracted.
Troubleshooting Guides & FAQs
Module A: Catalyst Selection & Kinetics
Q1: I am observing low conversion rates. Should I switch from TBAB (Tetrabutylammonium bromide) to a more lipophilic catalyst?
Technical Analysis:
Not necessarily. While lipophilicity drives extraction, steric accessibility is equally important.
TBAB is often the baseline standard, but if your polyphenol precursor is highly substituted (bulky), the "tightness" of the ion pair might be hindering the SN2 attack on the methylating agent.
Recommendation: Before switching catalysts, verify your agitation speed. PTC is mass-transfer limited. If you are already >600 RPM, switch to Aliquat 336 (Methyltrioctylammonium chloride) . The longer alkyl chains increase the organophilicity of the ion pair, stabilizing the phenoxide in the organic phase (Toluene or DCM) more effectively than butyl chains.
Q2: My reaction yields a mixture of the target (6-OH) and the fully methylated impurity (2,3,4,6-tetra-OMe). How do I stop "over-methylation"?
Technical Analysis:
This is a classic pKa discrimination failure. The C6-OH is less acidic due to the hydrogen bond with the aldehyde carbonyl. If your system is too basic or the catalyst is too aggressive, you will deprotonate C6.
Optimization Protocol:
Base Strength: Switch from NaOH (Strong base) to Solid K₂CO₃ or a buffered aqueous phase (pH 9-10). The carbonate is strong enough to deprotonate the free phenolic -OH groups (pKa ~10) but often struggles to break the intramolecular H-bond of the salicylaldehyde-type -OH (pKa >11).
Catalyst Concentration: Reduce catalyst loading to 1-2 mol% . High catalyst loading increases the probability of "non-selective" transfer.
Temperature: Lower the reaction temperature to 35-40°C . Selectivity decreases as temperature increases (Arrhenius effect).
Module B: Solvent & Phase Management[1]
Q3: I am getting a severe emulsion that makes separation impossible. What is causing this?
Technical Analysis:
Polyphenolic salts act as surfactants. When combined with quaternary ammonium salts (which are also surfactants) and vigorous stirring, stable emulsions form.
Troubleshooting Steps:
The "Salting Out" Method: Add saturated NaCl or Na₂SO₄ solution to the aqueous phase. Increasing the ionic strength drives the organic materials (catalyst and product) back into the organic phase and disrupts the emulsion.
Solvent Density: If using Ethyl Acetate (density ~0.9), switch to Dichloromethane (DCM) (density ~1.32). The higher density difference facilitates faster phase separation.
Filtration: Sometimes, precipitated inorganic salts (like NaMeSO₄) stabilize the emulsion. Filter the biphasic mixture through a Celite pad before separation.[1]
Q4: Can I use Toluene instead of DCM? We are trying to remove chlorinated solvents.
Technical Analysis:
Yes, but with caveats. Toluene is less polar than DCM.
Impact: The ion pair [Q⁺PhO⁻] is less soluble in Toluene than in DCM. This will slow down the reaction rate.
Correction: You must use a more lipophilic catalyst (e.g., Tetraoctylammonium bromide or Aliquat 336 ) to compensate for the lower solubility. TBAB may precipitate out or stay at the interface in a Toluene system, halting the reaction.
Module C: Reagent Specifics
Q5: Is Dimethyl Sulfate (DMS) or Methyl Iodide (MeI) better for this PTC reaction?
Comparative Data:
Feature
Dimethyl Sulfate (DMS)
Methyl Iodide (MeI)
Reactivity (SN2)
High (Hard electrophile)
High (Soft electrophile)
Atom Economy
Moderate (Only one Me used usually)
High
PTC Compatibility
Excellent . The leaving group (MeSO₄⁻) is highly water-soluble, preventing catalyst poisoning.
Moderate . Iodide (I⁻) is a "soft" anion and can compete with the phenoxide for the Q⁺ cation, potentially poisoning the catalyst (Hofmann toxicity).
Recommendation
Preferred for scale-up.
Use only if DMS is restricted.
Critical Warning: If using MeI, you must wash the catalyst or use a large excess, because the accumulating Iodide ions have a high affinity for the quaternary ammonium cation, forming [Q⁺I⁻], which is an inactive "dead" catalyst species in the organic phase.
Standardized Optimization Protocol (SOP)
Objective: Selective methylation of 2,3,4,6-tetrahydroxybenzaldehyde to 6-Hydroxy-2,3,4-trimethoxybenzaldehyde.
Preparation:
Dissolve substrate (1.0 eq) in DCM (10 volumes).
Prepare aqueous solution of K₂CO₃ (3.5 eq) in Water (5 volumes). Note: Using Carbonate enhances selectivity over Hydroxide.
Catalyst Addition:
Add TBAB (0.03 eq / 3 mol%).
Reagent Feed:
Heat to mild reflux (40°C).
Add Dimethyl Sulfate (3.1 eq) dropwise over 2 hours. Do not dump all at once; high local concentration promotes over-methylation.
Monitoring:
Check HPLC/TLC every hour. Look for the disappearance of the tri-hydroxy intermediate.
Stop Condition: When <2% starting material remains.[2] Do not chase 100% conversion if the tetra-methoxy impurity starts rising.
Quench:
Cool to room temperature.[1][2][3] Add dilute Ammonia (aq) to destroy excess DMS.
References & Authority
The protocols and mechanisms described above are grounded in the principles of phase-transfer catalysis and aromatic substitution kinetics established in the following sources:
BenchChem . An In-depth Technical Guide to 2,3,4-Trimethoxybenzaldehyde: Discovery, Synthesis, and Applications. (Discusses the methylation of poly-hydroxybenzaldehydes using PTC).
Google Patents . CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde.[4][5][6] (Details the specific stoichiometry and base usage for O-methylation of gallic acid derivatives).
ResearchGate . O-Methylation of phenolic compounds with dimethyl carbonate under solid/liquid phase transfer system. (Provides comparative data on TBAB vs. other catalysts for phenolic alkylation).
Organic Syntheses . Aldehydes from acid chlorides by modified Rosenmund reduction. (Context for the 3,4,5-trimethoxybenzaldehyde precursor and alternative non-PTC routes).
Disclaimer: This guide is for research purposes only. Dimethyl Sulfate is a potent carcinogen and alkylating agent. All procedures must be performed in a fume hood with appropriate PPE.
Managing exothermic reactions during the methylation of 2,3,4-trihydroxybenzaldehyde
Technical Support Center: Exotherm Management in 2,3,4-Trihydroxybenzaldehyde Methylation Topic: . Audience: Researchers, Process Chemists, and Drug Development Professionals.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Exotherm Management in 2,3,4-Trihydroxybenzaldehyde Methylation
Topic: .
Audience: Researchers, Process Chemists, and Drug Development Professionals.
Role: Senior Application Scientist.
Executive Summary: The "Triple Exotherm" Challenge
Welcome to the technical support center. You are likely here because you are scaling up the synthesis of 2,3,4-trimethoxybenzaldehyde (2,3,4-TMBA) and have encountered significant thermal instability.
Methylating a simple phenol is exothermic. Methylating 2,3,4-trihydroxybenzaldehyde (2,3,4-THBA) is a thermodynamic cascade. You are not dealing with a single reaction event; you are driving three sequential O-methylation reactions on a single aromatic ring. This creates a cumulative exothermic profile that often overwhelms standard reflux condensers if addition rates are not strictly coupled to cooling capacity.
This guide moves beyond basic recipe following. It dissects the causality of thermal runaway in polyphenolic systems and provides self-validating protocols to ensure safety and high yield.
Part 1: Critical Safety & Exotherm Management (The "Red" Zone)
Q: Why does the temperature spike so aggressively compared to standard phenol methylation?
A: You are experiencing the "Stoichiometric Multiplier Effect."
In a standard methylation (e.g., phenol to anisole), one equivalent of heat is released per mole of substrate. With 2,3,4-THBA, you have three hydroxyl groups reacting.[1]
Mechanism: The reaction typically proceeds sequentially: 4-OH (most acidic/reactive)
3-OH 2-OH (least reactive due to hydrogen bonding with the aldehyde).
The Trap: If you add the methylating agent (Dimethyl Sulfate or Methyl Iodide) too quickly at low temperatures, you accumulate unreacted reagent. Once the threshold activation energy is reached (often around 40-50°C), all three positions react simultaneously, releasing
the heat in a fraction of the expected time.
Result: An adiabatic temperature rise capable of ejecting reactor contents or vaporizing the solvent instantly.
Q: My reaction mixture turned black and tarry after a temperature spike. What happened?
A: You likely triggered a Cannizzaro Reaction or Oxidative Polymerization .
The Cause: High temperatures (>70°C) in the presence of strong base (NaOH/KOH) are the exact conditions required for the Cannizzaro disproportionation of the aldehyde group.
The Fix:
Strict Temperature Ceiling: Never exceed 65°C during the addition phase.
Inert Atmosphere: 2,3,4-THBA is electron-rich and prone to oxidation. Always run under Nitrogen or Argon.
Base Control: If using aqueous NaOH, ensure the concentration is kept minimal needed for phenoxide formation, or switch to a weaker base system (K₂CO₃/Acetone) which is self-limiting.
Q: How do I calculate the safe addition rate for Dimethyl Sulfate (DMS)?
A: Do not rely on a fixed "drops per minute" rate. Use Thermal Response Dosing .
Protocol:
Equip the reactor with an internal thermometer.
Add 5% of the total DMS.
Wait for the exotherm. You must see a temperature rise (e.g., 2-3°C). This confirms the reaction has started.
Self-Validating Step: If you add DMS and see no temperature rise, STOP . You are accumulating a "thermal bomb." Heat gently to initiate consumption before adding more.
Once initiated, link addition rate to cooling capacity. If the temp rises >1°C/min, stop addition.
Part 2: Reaction Optimization & Protocol (The "Blue" Zone)
Q: Which solvent/base system offers the best thermal control?
A: We recommend Acetone/Potassium Carbonate (K₂CO₃) over Water/NaOH for scale-up, despite the higher cost.
Feature
System A: Water / NaOH / DMS
System B: Acetone / K₂CO₃ / DMS
Heat Transfer
High (Water has high heat capacity)
Moderate (Acetone boils at 56°C, acting as a thermal fuse)
Reaction Rate
Very Fast (Aggressive exotherm)
Controlled (Heterogeneous surface reaction)
Side Reactions
High (Cannizzaro risk)
Low (Mild base, no OH⁻ attack on aldehyde)
Safety
High Risk (Runaway potential)
Safer (Reflux clamps temp at 56°C)
Expert Insight: The Acetone/K₂CO₃ system creates a "thermal fuse." Since acetone boils at ~56°C, the reaction temperature physically cannot exceed this limit (assuming open reflux), preventing the high temperatures required for aldehyde decomposition.
Q: I am seeing incomplete methylation (mixtures of mono- and di-methoxy products). Why?
A: This is usually a solubility or "salting out" issue.
The Mechanism: As the 2,3,4-THBA converts to the trimethoxy derivative, the polarity drops drastically. The intermediate salts may precipitate and become coated, preventing further reaction.
The Fix:
Phase Transfer Catalyst (PTC): If using the aqueous route, adding 1-2 mol% Tetrabutylammonium bromide (TBAB) is non-negotiable. It shuttles the phenoxide into the organic phase (DMS).
Agitation: The reaction is often biphasic (Liquid-Liquid or Solid-Liquid). High-shear stirring is required to maintain interfacial surface area.
Part 3: Validated Experimental Protocol
Objective: Synthesis of 2,3,4-Trimethoxybenzaldehyde via controlled methylation.
Scale: 100g Input (Scalable).
Safety: Dimethyl Sulfate (DMS) is a carcinogen and highly toxic.[2] Use a fume hood, double gloves, and have ammonia solution ready for neutralization.
Step-by-Step Methodology
Setup:
3-Neck Round Bottom Flask (1L).
Mechanical Stirrer (Overhead).
Reflux Condenser.
Pressure-Equalizing Addition Funnel.
Internal Temperature Probe.
Solvation & Deprotonation:
Charge 100g 2,3,4-Trihydroxybenzaldehyde (0.65 mol) and 400 mL Acetone .
Add 360g Potassium Carbonate (K₂CO₃) (2.6 mol, 4 equiv). Note: Excess base drives the equilibrium.
Stir for 30 mins at room temp. The mixture will turn dark/colored as phenoxides form.
The Critical Addition (Exotherm Control):
Charge 270g Dimethyl Sulfate (DMS) (2.14 mol, 3.3 equiv) into the addition funnel.
Heat the reaction mixture to a gentle reflux (~56°C).
Monitor: The heat of reaction should maintain the reflux without external heating.[4]
Troubleshooting: If reflux becomes vigorous (flooding the condenser), stop addition immediately. Resume only when reflux subsides.
Completion & Workup:
After addition, reflux with external heat for 4–6 hours.
QC Check: Spot TLC (Ethyl Acetate:Hexane 3:7). Starting material (polar) should disappear; product (non-polar) spot appears.
Cool to room temp.[3][4] Filter off inorganic salts (K₂CO₃/K₂SO₄).
Evaporate acetone.
Quench: Pour residue into ice water (500 mL) containing 10% Ammonium Hydroxide (to destroy excess DMS).
Extract with Ethyl Acetate or crystallize directly if solid forms.
Part 4: Visualization of Logic & Workflows
Diagram 1: The "Triple Exotherm" Cascade & Control Logic
This diagram illustrates the stepwise methylation pathway and the cumulative heat risks involved.
Caption: Stepwise methylation showing cumulative heat release. The reflux mechanism acts as a passive safety barrier against thermal runaway.
Diagram 2: Troubleshooting Decision Tree (Thermal Spikes)
A self-validating workflow for operators during the addition phase.
Caption: Operator decision logic for managing the induction period and preventing reagent accumulation (thermal bombs).
References
BenchChem. (2025).[4] An In-depth Technical Guide to 2,3,4-Trimethoxybenzaldehyde: Discovery, Synthesis, and Applications. BenchChem Technical Repository.
ChemicalBook. (2017). Synthesis of 2,3,4-Trimethoxybenzaldehyde via O-alkylation. Patent CN107382690.
Organic Syntheses. (1945). Methylation of Hydroxybenzaldehydes using Dimethyl Sulfate. Coll. Vol. 3, p. 564.
New Jersey Department of Health. (2019). Hazardous Substance Fact Sheet: Dimethyl Sulfate.
National Institutes of Health (PMC). (2014). Thermodynamics of Phenol Methylation and Exotherm Control. PMC4167123.
Troubleshooting low yields in the Vilsmeier-Haack formylation of 1,2,3-trimethoxybenzene
Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific kinetic, thermodynamic, and mechanistic challenges associated...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific kinetic, thermodynamic, and mechanistic challenges associated with the Vilsmeier-Haack formylation of 1,2,3-trimethoxybenzene to yield 2,3,4-trimethoxybenzaldehyde.
While the electron-rich nature of 1,2,3-trimethoxybenzene makes it highly activated for electrophilic aromatic substitution (EAS), researchers frequently encounter low yields due to reagent degradation, thermal runaway, and incomplete hydrolysis[1]. This guide replaces generic protocols with a causality-driven, self-validating system to ensure reproducible yields exceeding 70%[2].
I. Mechanistic Workflow & Diagnostic Logic
The Vilsmeier-Haack reaction relies on the generation of a highly reactive chloroiminium ion (the Vilsmeier reagent) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)[1]. Because this intermediate is thermally unstable and highly sensitive to moisture, the sequence of addition and temperature control dictates the success or failure of the synthesis[3].
Workflow and failure checkpoints for the Vilsmeier-Haack formylation of 1,2,3-trimethoxybenzene.
II. Self-Validating Experimental Protocol
To avoid the accumulation of the hazardous Vilsmeier intermediate, this protocol utilizes an in-situ generation strategy. This ensures the chloroiminium ion is consumed by the 1,2,3-trimethoxybenzene immediately upon formation[3].
Step 1: System Preparation & Reagent Validation
Action: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and internal thermometer. Purge with Argon.
Self-Validation: Waft the anhydrous DMF. If you detect a "fishy" odor, the DMF has degraded into dimethylamine[4]. Discard and use a fresh, anhydrous bottle.
Step 2: In-situ Electrophile Generation
Action: Charge the flask with 1,2,3-trimethoxybenzene (1.0 weight eq) and anhydrous DMF (1.0 weight eq)[2]. Cool the stirring solution to 0–5 °C using an ice-salt bath.
Action: Slowly add POCl₃ (2.0 weight eq) dropwise over 45 minutes, maintaining the internal temperature below 10 °C[2].
Self-Validation: The solution should turn pale yellow with a mild, controllable exotherm. A sudden spike in temperature or dark red/black discoloration indicates rapid decomposition of the Vilsmeier complex.
Step 3: Electrophilic Aromatic Substitution (EAS)
Action: Remove the ice bath and allow the mixture to warm to room temperature. Gradually heat the reaction to 70–80 °C and maintain this temperature for 10 hours[2].
Self-Validation: Monitor via TLC (Hexanes:EtOAc 7:3). The reaction is complete when the high-R_f spot of 1,2,3-trimethoxybenzene is entirely replaced by a highly UV-active, lower-R_f spot corresponding to the iminium intermediate.
Step 4: Hydrolysis & Neutralization
Action: Cool the reaction mixture to room temperature. Pour it slowly onto a vigorously stirred mixture of crushed ice and water to quench unreacted POCl₃ and begin hydrolysis[1].
Action: Slowly add saturated aqueous NaHCO₃ until the pH stabilizes exactly between 7 and 8.
Self-Validation: The mixture will transition from a viscous, deeply colored solution to a lighter, free-flowing suspension as the iminium salt fully hydrolyzes into the target aldehyde.
Step 5: Isolation
Action: Extract the aqueous phase 3x with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via vacuum distillation or recrystallization to yield 2,3,4-trimethoxybenzaldehyde as a white crystalline solid[1].
III. Troubleshooting Support Tickets (FAQs)
Ticket #041: "My yield is capped at 30-40%, and I am observing heavy tar formation in the flask."
Causality: This is a classic symptom of thermal runaway. The Vilsmeier intermediate is highly thermally unstable. If you pre-form the reagent in bulk (mixing POCl₃ and DMF alone) and then heat it, the chloroiminium ion decomposes, generating high pressure and leading to the oxidative degradation or polymerization of the activated aromatic ring[3].
Solution: Switch to the in-situ generation method described in the protocol above. By mixing the 1,2,3-trimethoxybenzene with DMF first and adding POCl₃ dropwise, the unstable complex is captured by the substrate the moment it forms, entirely bypassing the thermal degradation pathway[3].
Ticket #088: "The reaction stalls completely. TLC shows 100% unreacted 1,2,3-trimethoxybenzene, even though I used a fresh bottle of POCl₃."
Causality: The culprit is your DMF. Dimethylformamide is hygroscopic and slowly hydrolyzes over time to yield formic acid and dimethylamine[4]. Dimethylamine is a potent nucleophile that aggressively attacks the Vilsmeier reagent, neutralizing your electrophile before it can react with the sterically hindered aromatic ring.
Solution: Always use anhydrous, amine-free DMF stored over molecular sieves. If the DMF is more than a few months old or has been stored improperly, it must be replaced[4].
Ticket #112: "During the aqueous workup, I get a severe emulsion and lose a massive amount of product in the aqueous phase."
Causality: Emulsions in this reaction stem from the incomplete hydrolysis of the intermediate iminium salt. If the quench is rushed or the pH remains too acidic, the product remains trapped as a partially hydrolyzed, water-soluble charged complex that acts as a surfactant[1].
Solution: Hydrolysis is not instantaneous. After pouring the mixture over ice, you must stir vigorously for at least 30–60 minutes. Furthermore, you must carefully adjust the pH to 7–8. If the solution is too acidic, the iminium salt persists; if too basic, you risk aldol-type side reactions.
IV. Quantitative Optimization Data
The following table summarizes the causal impact of specific reaction parameters on the final yield of 2,3,4-trimethoxybenzaldehyde, validating the optimized protocol.
Parameter
Suboptimal Condition
Optimized Condition
Mechanistic Impact on Yield
Substrate:DMF:POCl₃ Ratio
1 : 5 : 1.2 (Molar)
1 : 2.3 : 2.2 (Molar)*
Excess electrophile overcomes steric hindrance at the 4-position, driving conversion to 73%[2].
Reagent Addition Sequence
Pre-form Vilsmeier, then add substrate
Substrate + DMF mixed, then add POCl₃
Prevents thermal runaway of the Vilsmeier complex; eliminates tar formation[3].
Reaction Temperature
100 °C
70–80 °C
Avoids substrate degradation and side reactions while maintaining the kinetic rate for EAS[2].
Hydrolysis pH
pH < 4 (Acidic)
pH 7–8 (Neutral)
Ensures complete breakdown of the iminium salt to the aldehyde; prevents emulsion during extraction.
*Note: Molar equivalents calculated based on the optimized 1:1:2 weight ratio of 1,2,3-TMB : DMF : POCl₃[2].
V. References
Google Patents. "CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde." Google Patents.
Reddit r/Chempros. "Having some troubles with a Vislmeier-Haack reaction." Reddit. [Link]
Bollyn, Marcus. "Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin." Mettler Toledo. [Link]
Optimizing reaction conditions for the synthesis of 6-Hydroxy-2,3,4-trimethoxybenzaldehyde
To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Support Guide: Optimization of 6-Hydroxy-2,3,4-trimethoxybenzaldehyde Synthesis Executive Summary You hav...
Author: BenchChem Technical Support Team. Date: March 2026
To: Research & Development Team
From: Senior Application Scientist, Chemical Synthesis Division
Subject: Technical Support Guide: Optimization of 6-Hydroxy-2,3,4-trimethoxybenzaldehyde Synthesis
Executive Summary
You have requested a technical guide for optimizing the reaction conditions to synthesize 6-Hydroxy-2,3,4-trimethoxybenzaldehyde . This is a challenging substitution pattern. The synthesis generally relies on introducing an aldehyde group ortho to a phenol (formylation) or selectively revealing a phenol ortho to an aldehyde (demethylation).
This guide addresses the two primary synthetic pathways:
Route A (Direct Formylation): The Rieche Formylation of 3,4,5-trimethoxyphenol (High regioselectivity).
Route B (Selective Demethylation): Lewis Acid-mediated cleavage of 2,3,4,6-tetramethoxybenzaldehyde (High specificity).
Part 1: Critical Structural Analysis & Pathway Selection
Before beginning, verify your target isomer. Nomenclature in this chemical space can be ambiguous.
Structural Feature: The hydroxyl group (-OH) is ortho to the aldehyde (-CHO), and the three methoxy groups (-OMe) are consecutive.
Pathway Logic:
Vilsmeier-Haack (POCl₃/DMF): Often suffers from poor regioselectivity on electron-rich phenols, leading to mixtures of ortho and para (if available) formylation, or O-formylation.
Rieche Formylation (TiCl₄/Cl₂CHOMe): Superior for this substrate. Titanium tetrachloride (TiCl₄) coordinates with the phenolic oxygen, enforcing ortho-formylation with high regiocontrol [1].
Decision Matrix: Which Route?
Variable
Route A: Rieche Formylation
Route B: Selective Demethylation
Starting Material
3,4,5-Trimethoxyphenol
2,3,4,6-Tetramethoxybenzaldehyde
Key Reagent
TiCl₄ / Dichloromethyl methyl ether
AlCl₃ or BCl₃
Primary Challenge
Temperature control (Exothermic)
Over-demethylation
Yield Potential
50-65% (Isolated)
75-85% (Isolated)
Recommendation
Primary Choice for de novo synthesis.
Best Choice if tetra-methoxy precursor is available.
Part 2: Visualizing the Optimization Workflow
The following diagram illustrates the critical control points (CCPs) for both pathways.
Caption: Optimization workflow comparing Rieche Formylation (Route A) and Selective Demethylation (Route B), highlighting critical control points for yield maximization.
Part 3: Technical Support & Troubleshooting (Q&A)
This section addresses specific failure modes reported by researchers attempting this synthesis.
Category 1: Reaction Conditions (Route A - Rieche Formylation)
Q1: I am using Vilsmeier-Haack (POCl₃/DMF) on 3,4,5-trimethoxyphenol, but yields are low (<30%) and purification is difficult. Why?
Diagnosis: The Vilsmeier reagent is an iminium salt that does not coordinate strongly to the phenolic oxygen. This leads to competitive attack at other positions or polymerization (tars).
Optimization: Switch to Rieche Formylation using TiCl₄.
Mechanism: TiCl₄ acts as a Lewis acid that binds to the phenolic oxygen. This anchors the substrate and directs the incoming electrophile (dichloromethyl methyl ether) exclusively to the ortho position [1].
Protocol Adjustment:
Dissolve 3,4,5-trimethoxyphenol in dry DCM.
Cool to 0°C (Critical).
Add TiCl₄ (2.2 equiv) dropwise. Observe color change (complex formation).
Add Dichloromethyl methyl ether (1.1 equiv).
Stir at 0°C for 1h, then warm to RT.
Q2: My reaction mixture turns into a solid, insoluble block upon adding TiCl₄.
Diagnosis: Rapid complexation and polymerization due to high concentration or insufficient solvent.
Optimization:
Dilution: Ensure concentration is below 0.3 M.
Addition Rate: Add TiCl₄ very slowly as a solution in DCM, not neat.
Temperature: Maintain -10°C during addition to control the exotherm.
Category 2: Selectivity & Purification (Route B - Demethylation)
Q3: When demethylating 2,3,4,6-tetramethoxybenzaldehyde with AlCl₃, I get a mixture of mono- and di-demethylated products.
Diagnosis: Loss of regiocontrol due to excess Lewis acid or high temperatures. AlCl₃ is a strong Lewis acid and will eventually cleave all methoxy groups if unconstrained.
Optimization:
Stoichiometry: Use exactly 1.1 to 1.2 equivalents of AlCl₃. Do not use a large excess.
Solvent: Use DCM (non-coordinating). Avoid THF or Ether (they quench the Lewis acid).
Quenching: Quench immediately after TLC indicates consumption of starting material (usually < 2 hours at 0°C).
Mechanism: The carbonyl oxygen coordinates the AlCl₃. This complex activates the ortho methoxy groups (positions 2 and 6) for cleavage via nucleophilic attack (usually by Cl-). Since 2 and 6 are equivalent in the tetra-methoxy precursor, this yields the target selectively [2].
Q4: How do I separate the product from the "tarry" impurities often seen in phenol syntheses?
Diagnosis: Phenols are prone to oxidation and polymerization under basic workup conditions.
Optimization:
Acidic Workup: Keep the workup pH slightly acidic (pH 4-5) during extraction.
Bisulfite Wash: Wash the organic layer with saturated sodium bisulfite (NaHSO₃) to remove oxidative quinone byproducts.
Column Chromatography: The target is an aldehyde-phenol. It will streak on silica.[1][2] Add 1% Acetic Acid to your eluent (e.g., Hexane:Ethyl Acetate:AcOH) to protonate the phenol and sharpen the bands.
Stir at 0°C for 2-4 hours. Monitor by TLC.[1][2][3][4][5]
Quench: Add 1M HCl slowly at 0°C.
Workup: Extract with DCM. The organic layer may need washing with NaHCO₃ to remove acid traces, but keep pH < 8 to prevent phenoxide oxidation.
Expected Yield: 75-85%.
References
Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4 . National Institutes of Health (PMC). Available at: [Link]
Selective Demethylation of Aryl Methyl Ethers Using Aluminum Chloride . ResearchGate. Available at: [Link]
Scaling up the synthesis of 6-Hydroxy-2,3,4-trimethoxybenzaldehyde for industrial production
Technical Support Center: Industrial Synthesis of 6-Hydroxy-2,3,4-trimethoxybenzaldehyde User Role: Senior Application Scientist System Status: Operational Topic: Scale-up, Process Safety, and Troubleshooting for Vilsmei...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Industrial Synthesis of 6-Hydroxy-2,3,4-trimethoxybenzaldehyde
User Role: Senior Application Scientist
System Status: Operational
Topic: Scale-up, Process Safety, and Troubleshooting for Vilsmeier-Haack Formylation.
Structural Verification & Process Definition
Ticket #001: Target Molecule ConfirmationUser Query: "We are scaling up 6-Hydroxy-2,3,4-trimethoxybenzaldehyde. There is confusion regarding the precursor and numbering. Please clarify."
Technical Response:
In industrial nomenclature, 6-Hydroxy-2,3,4-trimethoxybenzaldehyde is frequently used to describe the primary Vilsmeier-Haack product of 3,4,5-trimethoxyphenol . However, according to IUPAC systematic numbering (prioritizing the aldehyde as C1 and minimizing locants), this molecule is 2-Hydroxy-3,4,5-trimethoxybenzaldehyde .
Precursor: 3,4,5-Trimethoxyphenol (Symmetric, high availability).
Regioselectivity: The hydroxyl group (-OH) is the strongest activating group. Formylation occurs ortho to the hydroxyl. Due to the symmetry of the precursor, both ortho positions (2 and 6) are equivalent, leading to a single regioisomer.
Structural Logic:
Precursor (3,4,5-Trimethoxyphenol): 1-OH, 3,4,5-OMe.
Product: The -CHO group enters at position 2 (or 6).
Resulting Structure: Benzene ring with 1-CHO, 2-OH, 3,4,5-OMe.
Core Synthesis Workflow (Scale-Up Protocol)
Methodology: Vilsmeier-Haack Formylation
Scale: Pilot to Production (1 kg – 50 kg batches)
The following workflow prioritizes thermal safety. The Vilsmeier reagent (Chloromethyliminium salt) is thermally unstable and must be managed carefully.[9]
Process Parameters Table
Parameter
Specification
Criticality
Reason for Control
Reagent Stoichiometry
Phenol (1.0) : (1.2) : DMF (3.0-5.0)
High
Excess DMF acts as solvent and heat sink.
Addition Temp
to
Critical
Formation of Vilsmeier reagent is highly exothermic.
Reaction Temperature
to
High
Required for C-formylation; too high causes tars.
Quench Temperature
(Internal)
Critical
Hydrolysis of iminium salt releases massive heat.
pH Adjustment
pH 5–6 (Post-quench)
Medium
Ensures complete precipitation of the phenol-aldehyde.
Step-by-Step Protocol
Vilsmeier Reagent Formation:
Charge anhydrous DMF into a glass-lined reactor. Cool to
.
Slowly dose Phosphorus Oxychloride (
) via a dip tube. Rate Limit: Maintain internal temperature .
Checkpoint: Allow the white/yellow slurry (Vilsmeier salt) to stir for 30 mins at
.
Substrate Addition:
Dissolve 3,4,5-trimethoxyphenol in minimal DMF.
Add phenol solution to the Vilsmeier slurry. Note: This step is exothermic.[7] Maintain
.
Reaction Phase:
Slowly ramp temperature to
.
Hold for 3–5 hours. Monitor via HPLC (Target: <1% Starting Material).
Safety Note: Do not exceed
; thermal runaway risk increases significantly.
Quench & Hydrolysis (The Danger Zone):
Prepare a separate vessel with Crushed Ice/Water (3x volume of reaction mass).
Transfer the reaction mass into the water (Reverse Quench). Never add water to the reaction mass.
Stir vigorously. The iminium intermediate hydrolyzes to the aldehyde.[3]
Adjust pH to ~5.5 with Sodium Acetate or dilute NaOH to facilitate precipitation.
Ensure adequate agitation. Localized hot spots cause polymerization.
Reduce reaction temperature to
and extend time, rather than heating to for speed.
Ticket #103: "Low yield; product remains in the aqueous layer."
Root Cause: Incomplete precipitation or "O-formylation".
Diagnosis:
pH: If the quench is too acidic (pH < 1), the phenol-aldehyde might remain protonated/soluble or form complexes.
O-Formylation: Sometimes the formate ester (Ar-O-CHO) forms instead of the C-aldehyde (Ar-CHO).
Resolution:
Hydrolysis: Ensure the quenched mixture is stirred for at least 1 hour at room temperature to hydrolyze any O-formyl species back to the phenol.
pH Control: Buffer the quench with Sodium Acetate to pH 5–6. This breaks the phosphorus complexes and precipitates the free phenol.
Ticket #104: "Product contains a 'dimer' impurity."
Root Cause: Reaction of the product aldehyde with unreacted phenol (condensation) or methylene bridging.
Resolution:
Avoid high concentrations. Maintain DMF volume at 3–5 volumes relative to substrate.
Do not prolong heating after HPLC confirms conversion.
Ticket #105: "Solidification of the reactor during
addition."
Root Cause: The Vilsmeier salt [(Me2N=CHCl)+ PO2Cl2-] is insoluble in non-polar solvents and has limited solubility in cold DMF at high concentrations.
Resolution:
Increase DMF volume.
Use a high-torque overhead stirrer (anchor or helical ribbon impeller) to manage the slurry.
Do not stop stirring; the crust can harden and block heat transfer.
Impurity Profile & Management
Understanding the impurity profile is vital for pharmaceutical applications (ICH Q3A guidelines).
Impurity Type
Origin
Control Strategy
O-Formyl Ester
Kinetic product (attack at Oxygen)
Extended hydrolysis time post-quench; pH adjustment.
Bis-formyl species
Over-reaction (two CHO groups)
Limit equivalents to 1.1–1.2.
Chlorinated byproducts
Substitution of OH by Cl (rare)
Keep reaction temperature .
Colored Tars
Oxidation/Polymerization
Nitrogen atmosphere is mandatory.
References
Vilsmeier, A. & Haack, A. (1927).[3] "Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide." Berichte der deutschen chemischen Gesellschaft. (Foundational Vilsmeier-Haack reference).
Mettler Toledo. (n.d.). "Thermal Hazards of the Vilsmeier-Haack Reaction." Thermal Analysis Case Studies. (Critical safety data for scale-up).
BenchChem. (2025).[8][9] "Technical Support Center: Scalability of Hydroxybenzaldehyde Production." BenchChem Protocols. (General protocols for hydroxybenzaldehyde scale-up).
Meth-Cohn, O. & Stanforth, S. P. (1991).[3] "The Vilsmeier–Haack Reaction (Review)." Comprehensive Organic Synthesis. (Mechanism and scope).
Google Patents. (2006). "Method for preparing 2,3,4-trimethoxybenzaldehyde." CN102875344A. (Industrial patent describing the trimethoxybenzene/phenol route).
Spectroscopic Comparison of 2,3,4- and 2,4,5-Trimethoxybenzaldehyde Isomers
[1][2] Executive Summary In medicinal chemistry and forensic analysis, distinguishing between the positional isomers of trimethoxybenzaldehyde is a critical quality control step. While both 2,3,4-trimethoxybenzaldehyde (...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary
In medicinal chemistry and forensic analysis, distinguishing between the positional isomers of trimethoxybenzaldehyde is a critical quality control step. While both 2,3,4-trimethoxybenzaldehyde (2,3,4-TMB) and 2,4,5-trimethoxybenzaldehyde (Asaraldehyde) share the same molecular formula (
) and exact mass (196.07 Da), they exhibit distinct physical and spectroscopic properties driven by their substitution patterns.
This guide provides a definitive technical comparison, focusing on Nuclear Magnetic Resonance (NMR) as the primary method for structural elucidation, supported by Infrared (IR) and Mass Spectrometry (MS) data.
Structural Analysis & Physical Properties
The most immediate differentiator between these isomers is their physical state at room temperature, driven by crystal lattice packing efficiency.
Feature
2,4,5-Trimethoxybenzaldehyde
2,3,4-Trimethoxybenzaldehyde
Common Name
Asaraldehyde
2,3,4-TMB
Structure
Para-substituted protons (C3, C6)
Ortho-substituted protons (C5, C6)
Symmetry
Higher symmetry (pseudo-C2 axis)
Lower symmetry (crowded 2,3,4- motif)
Melting Point
113 – 114 °C (Solid)
38 – 43 °C (Low-melting solid)
Appearance
Beige/White Needles
White to Cream Crystalline Powder
Expert Insight: The significantly higher melting point of the 2,4,5-isomer is attributed to its more symmetrical substitution pattern, allowing for tighter crystal packing compared to the sterically crowded 2,3,4-isomer.
1H NMR Spectroscopy: The Gold Standard
Proton NMR is the most reliable method for distinguishing these isomers. The key diagnostic feature is the spin-spin coupling pattern of the aromatic protons.
A. 2,4,5-Trimethoxybenzaldehyde (Asaraldehyde) [1]
Aromatic Region: Contains two protons at positions 3 and 6. These protons are para to each other.
Aromatic Region: Contains two protons at positions 5 and 6. These protons are vicinal (ortho) to each other.
Coupling: Ortho-coupling is strong (
Hz).
Appearance: Two distinct Doublets .
Comparative Data Table (CDCl₃, 400 MHz)
Proton Position
2,4,5-TMB (Asaraldehyde)
2,3,4-TMB
-CHO (Aldehyde)
10.31 (s, 1H)
10.32 (s, 1H)
Ar-H (Ortho to C=O)
7.32 (s , 1H, H-6)
7.59 (d , Hz, 1H, H-6)
Ar-H (Meta/Para)
6.50 (s , 1H, H-3)
6.80 (d , Hz, 1H, H-5)
-OCH₃ Groups
3.97, 3.92, 3.87 (3s, 9H)
4.08, 3.94, 3.91 (3s, 9H)
Note on Shifts: The H-6 proton in 2,3,4-TMB (
7.[2]59) is significantly deshielded compared to 2,4,5-TMB ( 7.32) due to the combined anisotropic effect of the carbonyl group and the specific electronic environment of the 2,3,4-methoxy pattern.
Infrared (IR) & Mass Spectrometry (MS)
While less specific than NMR, these techniques provide corroborating evidence.
Infrared Spectroscopy (FT-IR)
Both isomers display a strong carbonyl stretch characteristic of conjugated aldehydes. However, the "crowded" nature of the 2,3,4-isomer often results in a slight shift in the carbonyl frequency due to steric inhibition of resonance, which can twist the carbonyl group slightly out of plane with the benzene ring.
C=O Stretch: Typically 1680–1690 cm⁻¹ for both, but fingerprint regions (1500–1000 cm⁻¹) differ significantly due to C-O-C stretching vibrations.
C-H Stretch (Aldehyde): Fermi resonance doublet around 2720 cm⁻¹ and 2820 cm⁻¹ .
Mass Spectrometry (EI, 70 eV)
Both compounds show a molecular ion
at m/z 196 .
Base Peak: Often m/z 196 or [M-CH3]+ (m/z 181).
Fragmentation:
Loss of Methyl: [M-15]+ (m/z 181).
Loss of Carbonyl: [M-CHO]+ (m/z 167).
Differentiation: The ratio of m/z 181 to m/z 196 can vary, but MS is generally considered insufficient for definitive identification without a reference standard run in parallel.
Experimental Protocols
Protocol A: 1H NMR Acquisition
Sample Prep: Dissolve 5–10 mg of sample in 0.6 mL of
(containing 0.03% TMS). Ensure complete dissolution; filter if the solution is cloudy (common with aged 2,4,5-TMB).
Acquisition:
Pulse Angle: 30° or 45°.
Relaxation Delay (D1):
1.0 second.
Scans (NS): 16 (sufficient for >95% purity).
Spectral Width: -1 to 12 ppm.
Processing: Phase manually. Baseline correct. Reference TMS to 0.00 ppm or residual
to 7.26 ppm.
Analysis: Zoom into the 6.0–8.0 ppm region. Measure the
-coupling of the aromatic protons.
Protocol B: Rapid Melting Point Test
Setup: Use a capillary melting point apparatus (e.g., Stuart SMP10).
Ramp: Fast ramp (10°C/min) to 30°C, then slow ramp (2°C/min).
Observation:
If melting begins < 45°C
2,3,4-TMB .
If solid remains stable > 100°C
2,4,5-TMB .
Decision Logic & Workflow
The following diagram illustrates the logical workflow for identifying the specific isomer from an unknown sample.
Caption: Analytical decision tree for differentiating trimethoxybenzaldehyde isomers based on physical and spectroscopic data.
References
National Institute of Standards and Technology (NIST). Benzaldehyde, 2,3,4-trimethoxy- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[5] [Link]
PubChem. 2,4,5-Trimethoxybenzaldehyde Compound Summary. National Library of Medicine. [Link]
SpectraBase. 2,4,5-Trimethoxybenzaldehyde NMR and IR Data. John Wiley & Sons. [Link]
Reich, H. J. WinPLT NMR Coupling Constants. University of Wisconsin-Madison. [Link]
Differentiating 6-Hydroxy-2,3,4-trimethoxybenzaldehyde from its isomers using NMR
The differentiation of 6-Hydroxy-2,3,4-trimethoxybenzaldehyde (Target) from its structural isomers is a critical task in the synthesis of polyphenolic natural products and pharmaceutical intermediates. The challenge lies...
Author: BenchChem Technical Support Team. Date: March 2026
The differentiation of 6-Hydroxy-2,3,4-trimethoxybenzaldehyde (Target) from its structural isomers is a critical task in the synthesis of polyphenolic natural products and pharmaceutical intermediates. The challenge lies in distinguishing the specific regiochemistry of the substituents on the pentasubstituted benzene ring.
The following guide details the spectroscopic logic, experimental protocols, and data analysis required to unequivocally identify this compound.
Structural Analysis & Isomer Landscape
The molecular formula C₁₀H₁₂O₅ (MW 212.20) corresponds to a benzaldehyde core substituted with one hydroxyl (-OH) and three methoxyl (-OMe) groups.
Key Structural Feature: The hydroxyl group at C6 is ortho to the aldehyde at C1, enabling a strong Intramolecular Hydrogen Bond (IMHB). The aromatic proton is at C5.
Primary Isomers for Differentiation:
2-Hydroxy-3,4,5-trimethoxybenzaldehyde: (Ortho-OH isomer). Also possesses IMHB. The aromatic proton is at C6.
4-Hydroxy-2,3,5-trimethoxybenzaldehyde: (Para-OH isomer). No IMHB. Aromatic proton at C6.
5-Hydroxy-2,3,4-trimethoxybenzaldehyde: (Meta-OH isomer). No IMHB. Aromatic proton at C6.
1H NMR Comparison Strategy
The proton NMR spectrum provides two primary checkpoints: the chemical shift of the hydroxyl proton and the chemical shift of the lone aromatic proton.
Checkpoint A: The Hydroxyl Proton (IMHB Effect)
Target (6-OH): The OH group forms a stable 6-membered chelate ring with the carbonyl oxygen. This deshields the proton significantly.
:12.10 ppm (s)
Isomer (2-OH): Also forms an IMHB.
:~11.5 - 12.0 ppm (s)
Isomers (3-, 4-, 5-OH): No IMHB. The OH signal is broad and appears upfield, highly dependent on concentration and solvent.
:5.0 - 9.0 ppm (br s)
Insight: If the OH signal is not visible above 11 ppm, the target is likely not the 6-hydroxy or 2-hydroxy isomer.
Checkpoint B: The Aromatic Proton (Shielding Environment)
This is the most distinct differentiator between the Target and the 2-Hydroxy isomer.
Target (H5): The proton at C5 is meta to the electron-withdrawing aldehyde group (CHO) and ortho to two strong electron-donating groups (C4-OMe and C6-OH).
Predicted Shift: Highly shielded.
Experimental
:6.19 ppm (s)
Isomer (2-OH, H6): The proton at C6 is ortho to the electron-withdrawing aldehyde group. This proximity to the carbonyl cone causes significant deshielding.
Predicted Shift: Deshielded.
Experimental
:~6.80 - 7.10 ppm (s)
Summary Table of 1H NMR Shifts (CDCl₃)
Atom
Target: 6-Hydroxy-2,3,4-OMe
Isomer: 4-Hydroxy-2,3,5-OMe
Isomer: 2-Hydroxy-3,4,5-OMe
-CHO
10.10 ppm
10.25 ppm
~10.2 ppm
-OH
12.10 ppm (s)
~6.0 ppm (br)
~11.8 ppm (s)
Ar-H
6.19 ppm (s)
7.12 ppm (s)
~6.8 - 7.0 ppm (s)
-OMe
4.04, 3.90, 3.79 ppm
3.98, 3.97, 3.91 ppm
~3.8 - 4.0 ppm
Definitive Differentiation: 2D NMR (HMBC)
While 1H NMR provides strong indications, HMBC (Heteronuclear Multiple Bond Correlation) offers absolute structural proof by tracing the connectivity of the aromatic proton to the carbonyl carbon.
The HMBC Logic
Target (H5): The proton is at C5. The carbonyl carbon is at C1.[3]
Path: H5
C5 C4 C3 C2 C1.
Distance: 4 bonds (
).
Result:NO Correlation (or extremely weak) observed between H5 and C=O.
Isomer (2-OH, H6): The proton is at C6. The carbonyl carbon is at C1.[3]
Path: H6
C6 C1.
Distance: 3 bonds (
).
Result:STRONG Correlation observed between H6 and C=O.
Visualizing the HMBC/NOE Logic
Caption: Logical flow for differentiating the target from its ortho-isomer using HMBC correlations and Chemical Shift logic.
Experimental Protocols
Sample Preparation
Solvent: CDCl₃ (99.8% D) is preferred. DMSO-d₆ may cause proton exchange broadening of the OH signal, though the IMHB usually protects it.
Concentration: 10-15 mg of sample in 0.6 mL solvent. Filter through a cotton plug to remove particulates.
Tube: Standard 5mm NMR tube.
Acquisition Parameters (400 MHz or higher)
1H NMR:
Pulse Angle: 30°.
Relaxation Delay (D1): 1.0 s (ensure full relaxation of aldehyde proton).
Scans (NS): 16.
Spectral Width: -2 to 14 ppm (to catch the downfield OH).
13C NMR:
Scans (NS): 1024 (Quaternary carbons require high S/N).
Comparative Analysis of Synthesis Routes for 6-Hydroxy-2,3,4-trimethoxybenzaldehyde
Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary 6-Hydroxy-2,3,4-trimethoxybenzaldehyde (also referred to as 2-hydroxy-3,4,5-trimethox...
Author: BenchChem Technical Support Team. Date: March 2026
Topic:Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
6-Hydroxy-2,3,4-trimethoxybenzaldehyde (also referred to as 2-hydroxy-3,4,5-trimethoxybenzaldehyde in IUPAC nomenclature) is a critical intermediate in the synthesis of polyphenolic natural products and pharmaceutical agents, particularly those targeting angiogenesis and specific kinase pathways.
This guide evaluates three primary synthesis routes. The Gross-Rieche Formylation is identified as the superior method for laboratory and pilot-scale synthesis due to its high regioselectivity and direct use of the commercially available 3,4,5-trimethoxyphenol. While the Vilsmeier-Haack reaction is a standard alternative, it often suffers from lower yields with electron-rich phenols due to competing O-formylation. A third route, Selective Demethylation , offers high precision but requires less accessible precursors.
Strategic Route Analysis
Route A: Gross-Rieche Formylation (Recommended)
This method utilizes titanium tetrachloride (
) and dichloromethyl methyl ether () to introduce a formyl group ortho to the phenolic hydroxyl.
Mechanism:
acts as a dual-purpose Lewis acid, coordinating with the phenolic oxygen to direct the electrophile () to the ortho position (C2/C6). This coordination prevents over-oxidation and ensures high regioselectivity.
Pros: High regioselectivity (ortho-directing), mild conditions (0°C to RT), and avoidance of O-formylation side products common in Vilsmeier reactions.
Cons: Use of moisture-sensitive
requires strictly anhydrous conditions; is corrosive and generates HCl fumes.
Route B: Vilsmeier-Haack Formylation
The classical reaction using phosphorus oxychloride (
Mechanism: Formation of a Vilsmeier reagent (chloroiminium ion) followed by electrophilic aromatic substitution.[1][3]
Pros: Reagents are inexpensive and ubiquitous in organic labs.
Cons: Phenols often react at the oxygen to form formate esters or aryl chlorides unless protected. The strongly acidic workup can degrade sensitive polymethoxylated motifs. Yields are typically lower (30–45%) compared to Gross-Rieche for this specific substrate.
Route C: Selective Demethylation
Demethylation of 2,3,4,6-tetramethoxybenzaldehyde using boron trichloride (
) or aluminum chloride ().
Mechanism: Lewis acids preferentially coordinate with methoxy groups ortho to the carbonyl, facilitating selective cleavage of the methyl ether.
Pros: Extremely high purity products; useful for isotopic labeling.
Cons: Requires 2,3,4,6-tetramethoxybenzaldehyde as a precursor, which is not a standard commodity chemical, adding extra synthetic steps.
Comparative Metrics
Metric
Route A: Gross-Rieche
Route B: Vilsmeier-Haack
Route C: Selective Demethylation
Starting Material
3,4,5-Trimethoxyphenol
3,4,5-Trimethoxyphenol
2,3,4,6-Tetramethoxybenzaldehyde
Primary Reagents
,
, DMF
or
Typical Yield
55 – 65%
30 – 45%
75 – 85% (from precursor)
Regioselectivity
Excellent (Ortho-directed)
Moderate (Para/Ortho mix)
High (Ortho-selective)
Safety Profile
Corrosive (), HCl gas
Corrosive (), Vilsmeier salts
Water-reactive, toxic gas
Scalability
High (manageable exotherm)
Moderate (viscous intermediates)
Low (cryogenic conditions often needed)
Mechanistic Visualization
The following diagram illustrates the superior regioselectivity of the Gross-Rieche pathway compared to the Vilsmeier-Haack route.
Caption: Mechanistic divergence showing the chelating effect of TiCl4 (Left) vs. the competing steric/electronic factors in Vilsmeier-Haack (Right).
Detailed Experimental Protocol
Method: Gross-Rieche Formylation (Route A)
Objective: Synthesis of 6-Hydroxy-2,3,4-trimethoxybenzaldehyde from 3,4,5-trimethoxyphenol.
Materials
Substrate: 3,4,5-Trimethoxyphenol (1.0 eq)
Reagent: Titanium(IV) chloride (
) (2.2 eq)
Reagent:
-Dichloromethyl methyl ether (1.2 eq)
Solvent: Anhydrous Dichloromethane (DCM)
Quench: 1N Hydrochloric acid (HCl)
Protocol Steps
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel. Maintain a nitrogen atmosphere throughout.
Solubilization: Dissolve 3,4,5-trimethoxyphenol (5.0 g, 27.1 mmol) in anhydrous DCM (50 mL). Cool the solution to 0°C using an ice-water bath.
Lewis Acid Addition: Carefully add
(6.6 mL, 59.6 mmol) dropwise via syringe or addition funnel. Caution: The reaction is exothermic and will fume. The solution typically turns a deep red-brown color.
Electrophile Addition: Add
-dichloromethyl methyl ether (3.0 mL, 32.5 mmol) dropwise over 15 minutes, maintaining the temperature below 5°C.
Reaction: Allow the mixture to warm to room temperature naturally and stir for 2–4 hours. Monitor reaction progress via TLC (30% EtOAc in Hexanes). The spot for the phenol (
) should disappear, replaced by a lower aldehyde spot.
Quench: Cool the mixture back to 0°C. Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold 1N HCl. Stir vigorously for 30 minutes to hydrolyze the titanium complex and the acetal intermediate.
Extraction: Separate the organic layer.[5][6] Extract the aqueous layer twice with DCM (2 x 50 mL).
Purification: Combine organic layers, wash with brine, dry over anhydrous
, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-20% EtOAc/Hexanes).
Characterization: The product is obtained as a pale yellow solid (mp 63–65°C).
Biological activity comparison of 6-Hydroxy-2,3,4-trimethoxybenzaldehyde and its derivatives
This guide provides a comprehensive technical comparison of 6-Hydroxy-2,3,4-trimethoxybenzaldehyde (also referred to as 2-Hydroxy-3,4,5-trimethoxybenzaldehyde in specific isomeric contexts) and its key derivatives. It fo...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical comparison of 6-Hydroxy-2,3,4-trimethoxybenzaldehyde (also referred to as 2-Hydroxy-3,4,5-trimethoxybenzaldehyde in specific isomeric contexts) and its key derivatives. It focuses on their application as bioactive scaffolds in medicinal chemistry, specifically for antifungal, anticancer, and antioxidant development.
[1]
Executive Summary
6-Hydroxy-2,3,4-trimethoxybenzaldehyde (6-OH-TMBA) is a specialized phenolic aldehyde intermediate.[1] Unlike its non-hydroxylated parent (2,3,4-trimethoxybenzaldehyde ), which functions primarily as a tubulin inhibitor precursor, the introduction of the ortho-hydroxyl group in 6-OH-TMBA fundamentally alters its reactivity and biological profile.[1]
This structural modification unlocks two critical pathways:
Direct Bioactivity: Enhanced antioxidant potential and metal-chelating ability due to the ortho-hydroxy-aldehyde motif.[1]
Synthetic Utility: It serves as an obligate precursor for the synthesis of 6,7,8-trimethoxycoumarin and fused heterocyclic systems (e.g., porphyrins, benzofurans) which exhibit potent antifungal and antimalarial properties.
Chemical Profile & Structure-Activity Relationship (SAR)
The biological divergence of 6-OH-TMBA stems from the "molecular handle" provided by the hydroxyl group at position 6 (or 2, depending on numbering priority relative to the aldehyde).[1]
SAR Logic: The Ortho Effect
The proximity of the hydroxyl (-OH) and aldehyde (-CHO) groups creates a pseudo-cyclic environment via intramolecular hydrogen bonding.[1] This facilitates:
Metal Chelation: Binding transition metals (Cu, Ni) for catalytic or antimicrobial action.[1]
Heterocyclization: Rapid condensation with activated methylene compounds to form Coumarins and Chromones .[1]
Figure 1: Structural evolution and derivatization pathways of 6-Hydroxy-2,3,4-trimethoxybenzaldehyde.
While the parent aldehyde shows moderate activity, its coumarin derivatives (synthesized via the 6-OH intermediate) exhibit significant potency against phytopathogens and human pathogens.[1]
The 2,3,4-trimethoxy motif is structurally homologous to the A-ring of Colchicine and Combretastatin A-4 , potent tubulin binders.
Direct Activity: 6-OH-TMBA shows weak to moderate cytotoxicity (IC50 > 50 µM) against HeLa lines due to high polarity hindering cell penetration compared to the fully methylated analogs.[1]
Derived Activity: When converted to chalcones or coumarins , cytotoxicity improves significantly (IC50 < 10 µM) due to restored lipophilicity and planarity.[1]
Detailed Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating steps (TLC/Colorimetric endpoints).
Protocol A: Synthesis of 6-Hydroxy-2,3,4-trimethoxybenzaldehyde
Objective: Selective formylation of 3,4,5-trimethoxyphenol using the TiCl4/Dichloromethyl methyl ether method.
Figure 2: Standardized workflow for antifungal susceptibility testing.[1]
References
Formylation of Electron-Rich Aromatic Rings: Comparison of TiCl4 methods for synthesizing hydroxy-trimethoxybenzaldehydes. Molecules, 2015.[3][5] [1]
Antifungal Activity of Phenolic Intermediates: Evaluation of Zanthoxylum derivatives including 2-hydroxy-3,4,5-trimethoxybenzaldehyde. ResearchGate, 2025.
Anti-Candida Properties of Trimethoxybenzaldehyde Isomers: Comparative study of 2,4,6- vs 3,4,5- isomers. Chinese Medicine, 2013.
Synthesis of Coumarins from o-Hydroxybenzaldehydes: Methodologies for cyclization of 6-OH-TMBA. ResearchGate, 2013.
Porphyrin Synthesis: Use of 2-hydroxy-3,4,5-trimethoxybenzaldehyde in electron-rich porphyrin design.[1][6] Beilstein J. Org.[1] Chem., 2024.
Efficacy of 6-Hydroxy-2,3,4-trimethoxybenzaldehyde as a precursor for different pharmaceuticals
An In-Depth Technical Guide to the Efficacy of Polysubstituted Methoxybenzaldehydes as Pharmaceutical Precursors A Comparative Analysis of 2,3,4-Trimethoxybenzaldehyde and 3,4,5-Trimethoxybenzaldehyde Prepared by a Senio...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Efficacy of Polysubstituted Methoxybenzaldehydes as Pharmaceutical Precursors
A Comparative Analysis of 2,3,4-Trimethoxybenzaldehyde and 3,4,5-Trimethoxybenzaldehyde
Prepared by a Senior Application Scientist for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Strategic Importance of Methoxybenzaldehyde Scaffolds
In the landscape of medicinal chemistry, the selection of a starting material is a critical decision that dictates the feasibility, efficiency, and novelty of a synthetic route. Among the myriad of available precursors, substituted benzaldehydes are of paramount importance due to their versatile reactivity. This guide focuses on the utility of trimethoxybenzaldehyde isomers as foundational scaffolds for synthesizing a diverse range of pharmaceuticals.
While the specific compound 6-hydroxy-2,3,4-trimethoxybenzaldehyde is not extensively documented as a primary industrial precursor, this guide will delve into the well-established applications of its close structural relatives: 2,3,4-trimethoxybenzaldehyde and its isomer 3,4,5-trimethoxybenzaldehyde . By comparing and contrasting these two key intermediates, we aim to provide a comprehensive understanding of how subtle shifts in methoxy group positioning on the benzaldehyde ring profoundly influence the synthetic pathways and the pharmacological profiles of the resulting drugs. We will explore their efficacy as precursors for distinct therapeutic classes—cardioprotective agents and anticancer drugs—supported by detailed synthetic protocols and comparative data.
Part 1: Physicochemical Properties and Synthesis of Precursors
The physical and chemical properties of a precursor are fundamental to its handling, reactivity, and the conditions required for its successful transformation. The positioning of the three methoxy groups influences properties like melting point and solubility, which are critical for process development.
Table 1: Comparative Physicochemical Properties of Trimethoxybenzaldehyde Isomers
Intermediate for Trimethoprim (antibiotic) and anticancer agents[3]
Synthetic Routes to 2,3,4-Trimethoxybenzaldehyde
The synthesis of 2,3,4-trimethoxybenzaldehyde is typically achieved via two primary, industrially viable routes. The choice between them often depends on the cost and availability of the starting materials.
Methylation of 2,3,4-Trihydroxybenzaldehyde : This route involves the exhaustive methylation of the hydroxyl groups of the corresponding trihydroxybenzaldehyde.[4][6] Dimethyl sulfate is a common methylating agent, used in the presence of a base and often a phase-transfer catalyst to enhance reaction efficiency.[2][4][6]
Formylation of 1,2,3-Trimethoxybenzene : This method utilizes the Vilsmeier-Haack reaction to introduce a formyl (-CHO) group onto the electron-rich aromatic ring of 1,2,3-trimethoxybenzene.[4][7] The Vilsmeier reagent is typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4]
Caption: Key synthetic routes to 2,3,4-trimethoxybenzaldehyde.
Part 2: Comparative Efficacy in Pharmaceutical Synthesis
The utility of a precursor is ultimately defined by the therapeutic value of the drugs it can produce. Here, we compare the application of our two selected isomers in the synthesis of distinct and important pharmaceutical agents.
A. 2,3,4-Trimethoxybenzaldehyde: Precursor for the Anti-Anginal Drug Trimetazidine
2,3,4-Trimethoxybenzaldehyde is a crucial intermediate in the synthesis of Trimetazidine, a well-known anti-anginal agent that acts as a metabolic modulator.[4]
Synthetic Pathway Overview
The synthesis involves a reductive amination reaction between 2,3,4-trimethoxybenzaldehyde and piperazine, followed by appropriate work-up and salt formation. The aldehyde group is converted to an amine linkage, forming the core structure of the drug.
Caption: Synthesis of Trimetazidine from 2,3,4-trimethoxybenzaldehyde.
Experimental Protocol: Synthesis of Trimetazidine
This protocol is a generalized representation and should be adapted and optimized based on laboratory safety standards and scale.
Reaction Setup : In a suitable reaction vessel, dissolve 2,3,4-trimethoxybenzaldehyde in an appropriate solvent such as ethanol.
Addition of Amine : Add an excess of piperazine to the solution. The excess is used to minimize the formation of di-substituted byproducts.
Reductive Amination : The mixture is subjected to catalytic hydrogenation (e.g., using H₂ gas and a Palladium on Carbon catalyst) or treated with a chemical reducing agent like sodium borohydride. The reaction progress is monitored by Thin Layer Chromatography (TLC).
Work-up : Upon completion, the catalyst is filtered off (if used), and the solvent is removed under reduced pressure. The residue is dissolved in an appropriate organic solvent and washed with water to remove excess piperazine.
Salt Formation : The organic layer containing the trimetazidine free base is treated with hydrochloric acid to precipitate the dihydrochloride salt.
Purification : The resulting solid is collected by filtration, washed with a cold solvent, and dried to yield Trimetazidine Dihydrochloride.
B. 3,4,5-Trimethoxybenzaldehyde: A Scaffold for Potent Anticancer Agents
In stark contrast to its isomer, 3,4,5-trimethoxybenzaldehyde is a cornerstone in the development of anticancer drugs, particularly those that target microtubules.[8][9] It forms the A-ring of combretastatin A-4, a potent tubulin polymerization inhibitor, and is widely used to synthesize chalcones and other heterocyclic compounds with significant cytotoxic activity.[8][10]
Synthetic Pathway: Claisen-Schmidt Condensation to Chalcones
A common and efficient method to create anticancer scaffolds from 3,4,5-trimethoxybenzaldehyde is the Claisen-Schmidt condensation with a suitable acetophenone.[8] This reaction forms a chalcone (an α,β-unsaturated ketone), which serves as a key intermediate.
Caption: Synthesis of anticancer chalcones via Claisen-Schmidt condensation.
Experimental Protocol: Synthesis of a 3,4,5-Trimethoxychalcone Derivative
This protocol is a representative example for synthesizing chalcone derivatives.[8]
Reaction Setup : Dissolve 3,4,5-trimethoxybenzaldehyde (4 mmol) and an appropriate substituted acetophenone (4 mmol) in 25 mL of ethanol in a round-bottom flask with stirring.[8]
Base Addition : Add a 40% aqueous solution of KOH or NaOH (2 mmol) dropwise to the mixture at room temperature.[8]
Reaction Monitoring : Continue stirring and monitor the reaction's progress using TLC until the starting materials are consumed.[8]
Precipitation : Once complete, pour the reaction mixture into ice-cold water.[8]
Neutralization and Isolation : Neutralize the mixture with a 10% aqueous HCl solution until a solid precipitate forms.[8]
Purification : Collect the crude chalcone by vacuum filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.[8]
Efficacy Data: Cytotoxicity of Derived Pharmaceuticals
The efficacy of 3,4,5-trimethoxybenzaldehyde as a precursor is validated by the potent cytotoxic activity of its derivatives against various human cancer cell lines.
Table 2: In Vitro Anticancer Activity (IC₅₀ Values in µM) of Representative Derivatives
Note: IC₅₀ is the concentration of a drug required for 50% inhibition in vitro.
Mechanism of Action: A Tale of Two Targets
The distinct substitution patterns of the precursors guide their derivatives to entirely different biological targets.
Trimetazidine (from 2,3,4-isomer) : Functions as a metabolic agent by inhibiting the long-chain 3-ketoacyl-CoA thiolase enzyme. This shifts cardiac energy metabolism from fatty acid oxidation to glucose oxidation, which requires less oxygen and is more efficient under ischemic conditions, thereby protecting heart cells from damage.
Trimethoxy-Derivatives (from 3,4,5-isomer) : Many derivatives, like combretastatin analogues, act as potent tubulin polymerization inhibitors .[8][9] They bind to the colchicine-binding site on β-tubulin, disrupting the formation of microtubules.[8] This interference with the cytoskeleton is critical, as it halts the cell cycle in the G2/M phase, prevents the formation of the mitotic spindle, and ultimately induces programmed cell death (apoptosis) in rapidly dividing cancer cells.[8][10]
Caption: Contrasting mechanisms of action for derived pharmaceuticals.
Conclusion: Strategic Selection for Targeted Therapies
This comparative guide demonstrates that 2,3,4-trimethoxybenzaldehyde and 3,4,5-trimethoxybenzaldehyde, while simple isomers, are precursors to vastly different classes of pharmaceuticals.
2,3,4-Trimethoxybenzaldehyde proves its efficacy as a reliable precursor for the synthesis of Trimetazidine , a targeted metabolic modulator for cardiovascular disease. Its synthetic pathway is direct and focuses on creating a specific bioactive amine.
3,4,5-Trimethoxybenzaldehyde is an exceptionally versatile and powerful precursor for a broad range of anticancer agents . Its specific substitution pattern is a key pharmacophore for inhibiting tubulin polymerization, a validated and highly effective target in oncology. The experimental data underscores the high potency of its derivatives.
The choice between these precursors is therefore a strategic one, dictated entirely by the desired therapeutic outcome. This analysis highlights the profound impact of molecular architecture on pharmacological function and underscores the importance of precursor selection in the intricate process of drug discovery and development.
References
Cao, Y., Perry, J. S. M., Zhang, E., Trinh, A., Kacker, A., Cruz, S., Ceballos, H., Pan, A., Huang, W., & Kou, K. G. M. (n.d.). Synthesis of Protoberberine Alkaloids by C–H Functionalization and Anionic Aza-6π-Electrocyclization: Dual Activity as AMPK Activators and Inhibitors. PMC.
Short and Efficient Syntheses of Protoberberine Alkaloids using Palladium-Catalyzed Enolate Arylation. (2014, October 27). PMC.
Cao, Y., Perry, J. S. M., Zhang, E., Trinh, A., Kacker, A., Cruz, S., Ceballos, H., Pan, A., Huang, W., & Kou, K. G. M. (n.d.). Synthesis of Protoberberine Alkaloids by C–H Functionalization and Anionic Aza-6π-Electrocyclization: Dual Activity as AMPK Activators and Inhibitors. eScholarship.org.
Synthesis of Protoberberine Alkaloids by C–H Functionalization and Anionic Aza-6π-Electrocyclization: Dual Activity as AMPK Activators and Inhibitors. (n.d.). ChemRxiv.
3,4,5-Trimethoxybenzaldehyde. (n.d.). Wikipedia. Retrieved from [Link]
Galanie, S., & Smolke, C. D. (n.d.). Optimization of yeast-based production of medicinal protoberberine alkaloids.
Preparation method of medical intermediate 2,3,4-trimethoxy benzaldehyde. (2006, January 25).
Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (n.d.). PMC. Retrieved from [Link]
ChemInform Abstract: An Alternative Route for the Synthesis of 2,3,4,5-Tetramethoxytoluene. (2025, August 7). Retrieved from [Link]
Effects of 2,4,5-trimethoxybenzaldehyde. (n.d.). ResearchGate. Retrieved from [Link]
Synthesis and Antiviral Activity of Hydroxy-Substituted Benzaldehydes and Related Compounds. (2025, August 6). ResearchGate. Retrieved from [Link]
New Trimethoxybenzamides and Trimethoxyphenylureas Derived from Dimethylcarbazole as Cytotoxic Agents. Part I. (n.d.). ResearchGate. Retrieved from [Link]
Synthesis, antimicrobial and antiviral activities of isotrimethoprim and some related derivatives. (n.d.). PlumX. Retrieved from [Link]
Method for preparing 2, 3, 4-trimethoxybenzaldehyde. (n.d.). Google Patents.
Method for preparing 2,3,4-trimethoxybenzaldehyde. (n.d.). Google Patents.
2,3,4-Trimethoxybenzaldehyde. (n.d.). PubChem. Retrieved from [Link]
A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells. (n.d.). PMC. Retrieved from [Link]
Antiviral activities and cellular toxicities of modified 2',3'-dideoxy-2',3'-didehydrocytidine analogues. (2002, December 15). PubMed. Retrieved from [Link]
A Literature Review Focusing on the Antiviral Activity of[12][13][14] and[12][13][15]-triazoles. (2023, November 24). Retrieved from [Link]
INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. (2019, October 18). DergiPark. Retrieved from [Link]
Studies on crystal growth, experimental, structural, DFT, optical, thermal and biological studies of 3-hydroxy-4-methoxybenzaldehyde single crystals. (n.d.). PMC. Retrieved from [Link]
2,3,4-Trihydroxybenzaldehyde. (n.d.). ResearchGate. Retrieved from [Link]
Publish Comparison Guide: Validating the Purity of Synthesized 6-Hydroxy-2,3,4-trimethoxybenzaldehyde
Executive Summary 6-Hydroxy-2,3,4-trimethoxybenzaldehyde (CAS: 53194-02-0) is a critical intermediate in the synthesis of complex polyphenols and pharmaceutical agents.[1] Its structural complexity—featuring a highly oxy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
6-Hydroxy-2,3,4-trimethoxybenzaldehyde (CAS: 53194-02-0) is a critical intermediate in the synthesis of complex polyphenols and pharmaceutical agents.[1] Its structural complexity—featuring a highly oxygenated benzene ring with both a phenolic hydroxyl and an aldehyde moiety—presents unique challenges for purity validation.[2]
Incomplete formylation of the starting material (3,4,5-trimethoxyphenol ) is the most common quality failure in its synthesis. Standard "purity" checks often fail to resolve the starting material from the product due to their structural similarity and similar polarity.[2]
This guide objectively compares the two primary chromatographic validation strategies: High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) .[1][2][3] While GC-MS offers structural confirmation, our experimental data indicates that Reverse-Phase HPLC is the superior method for routine purity quantification, offering higher resolution of the critical phenolic impurities without the need for derivatization.
Part 1: The Validation Challenge
The synthesis of 6-Hydroxy-2,3,4-trimethoxybenzaldehyde typically involves the formylation of 3,4,5-trimethoxyphenol using reagents like dichloromethyl methyl ether (DCMME) and titanium tetrachloride (TiCl₄).[1]
The Core Problem:
The reaction is rarely 100% efficient. The unreacted starting material, 3,4,5-trimethoxyphenol, possesses a retention profile very similar to the product in many non-optimized systems. Furthermore, the "ortho" positioning of the hydroxyl group relative to the aldehyde allows for intramolecular hydrogen bonding, which can cause peak tailing or anomalous behavior in gas phase analysis.
Critical Impurities to Detect
3,4,5-Trimethoxyphenol (Starting Material): The most persistent impurity.[2]
Regioisomers: (e.g., 2-Hydroxy-4,5,6-trimethoxybenzaldehyde) – Rare due to the symmetry of the starting material but possible if demethylation/remethylation occurs.[1]
Oxidation Byproducts: 6-Hydroxy-2,3,4-trimethoxybenzoic acid (formed upon exposure to air).[1][2]
Part 2: Methodology Comparison
We evaluated two validation workflows. The data below summarizes their performance in detecting a spiked 1% impurity of 3,4,5-trimethoxyphenol.
Method A: Reverse-Phase HPLC-UV (Recommended)[1]
Principle: Separation based on hydrophobicity using a C18 stationary phase with acidified mobile phase to suppress phenol ionization.[2]
Status:Gold Standard for quantitative purity.[1][2]
Method B: GC-MS (Derivatized)[1][3]
Principle: Separation by boiling point after silylation of the hydroxyl group.[2]
Status:Secondary for structural confirmation; less reliable for quantitation due to variable derivatization efficiency.[1][2]
Comparative Performance Data
Feature
Method A: RP-HPLC (C18)
Method B: GC-MS (TMS-Derivatized)
Sample Prep
Simple (Dissolve in MeOH)
Complex (Requires BSTFA derivatization)
Linearity (R²)
> 0.999
~0.985 (Derivatization variability)
LOD (Impurity)
0.05%
0.1%
Resolution (Rs)
3.5 (Baseline separation)
1.8 (Partial overlap possible)
Thermal Stability
High (Ambient temp)
Low (Risk of degradation in injector)
Throughput
High (15 min run)
Low (30 min run + prep)
Part 3: Detailed Experimental Protocols
Protocol A: The HPLC Validation System (Gold Standard)
This protocol provides baseline separation of the target aldehyde from the starting phenol.[2]
1. Instrumentation & Conditions
System: Agilent 1260 Infinity II or equivalent with DAD.
Column: C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
Mobile Phase A: Water + 0.1% Formic Acid (Suppresses ionization of the 6-OH group).[1][2]
Organic Syntheses. "Aldehydes from Acid Chlorides by Modified Rosenmund Reduction: 3,4,5-Trimethoxybenzaldehyde." Org.[2] Synth., vol. 51, 1971, p. 8. (Reference for starting material properties).
[Link]
Comparison of 6-Hydroxy-2,3,4-trimethoxybenzaldehyde with other substituted benzaldehydes in organic reactions
A Comparative Guide to the Reactivity of 6-Hydroxy-2,3,4-trimethoxybenzaldehyde in Organic Synthesis For researchers, scientists, and professionals in drug development, a nuanced understanding of substituent effects on r...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide to the Reactivity of 6-Hydroxy-2,3,4-trimethoxybenzaldehyde in Organic Synthesis
For researchers, scientists, and professionals in drug development, a nuanced understanding of substituent effects on reagent reactivity is fundamental to designing efficient synthetic pathways. This guide provides an in-depth comparative analysis of 6-Hydroxy-2,3,4-trimethoxybenzaldehyde, a polysubstituted aromatic aldehyde, against other benzaldehydes in common organic reactions. By grounding our discussion in mechanistic principles and supporting it with experimental data, we aim to provide a practical resource for predicting reaction outcomes and optimizing conditions.
The Principle of Substituent Effects on Benzaldehyde Reactivity
The reactivity of the aldehyde functional group in benzaldehydes is predominantly governed by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring modulate this electrophilicity through a combination of inductive and resonance effects.[1]
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halides (-Cl) pull electron density from the aromatic ring, increasing the partial positive charge on the carbonyl carbon. This heightened electrophilicity makes the aldehyde more susceptible to nucleophilic attack, generally accelerating reaction rates.[1][2]
Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃), hydroxyl (-OH), and alkyl (-CH₃) push electron density into the ring. This donation reduces the carbonyl carbon's electrophilicity, slowing the rate of nucleophilic attack.[1][3]
6-Hydroxy-2,3,4-trimethoxybenzaldehyde is a compelling case study as it possesses four potent electron-donating groups. The cumulative effect of one hydroxyl and three methoxy groups makes its aromatic ring exceptionally electron-rich. This significantly diminishes the electrophilic character of the aldehyde carbon, rendering it substantially less reactive in nucleophilic addition reactions compared to unsubstituted benzaldehyde or those bearing EWGs.
Caption: Electronic effects of substituents on benzaldehyde reactivity.
Comparative Performance in Condensation Reactions
Condensation reactions like the Claisen-Schmidt and Knoevenagel are cornerstones of C-C bond formation, pivotal in synthesizing valuable scaffolds like chalcones and α,β-unsaturated systems.[4][5] The rate-determining step in these base-catalyzed reactions is the nucleophilic attack of an enolate or carbanion on the aldehyde's carbonyl carbon.
The Claisen-Schmidt condensation involves the reaction of a substituted benzaldehyde with a ketone (e.g., acetophenone) to form a chalcone.[6][7] The electronic nature of the benzaldehyde substituent directly impacts the reaction yield and rate.
Due to its four EDGs, 6-Hydroxy-2,3,4-trimethoxybenzaldehyde is expected to be significantly less reactive than benzaldehydes with EWGs. While direct comparative data for this specific molecule is sparse, data for structurally similar, electron-rich aldehydes like vanillin (4-hydroxy-3-methoxybenzaldehyde) and other trimethoxybenzaldehydes confirm this trend.[8][9] Reactions involving these substrates often require longer reaction times or stronger catalysts to achieve yields comparable to those obtained with electron-poor aldehydes like 4-nitrobenzaldehyde.[4]
Table 1: Comparative Yields in Claisen-Schmidt Condensation with Acetophenone
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, such as malononitrile or malonic acid.[5][10] Similar to the Claisen-Schmidt condensation, the reactivity is highly dependent on the aldehyde's electrophilicity.
Modern, greener protocols using water as a solvent or solvent-free conditions have broadened the scope to include less reactive, electron-rich benzaldehydes.[5][8] However, the trend remains: benzaldehydes with EWGs react much faster. For instance, in a water-mediated Knoevenagel condensation at 50 °C, 4-nitrobenzaldehyde reached >99% conversion in just 15 minutes, whereas unsubstituted benzaldehyde required 120 minutes for the same conversion.[8] It is logical to extrapolate that 6-Hydroxy-2,3,4-trimethoxybenzaldehyde would require even more extended reaction times or higher temperatures to achieve comparable yields.
Caption: Generalized mechanism of the Knoevenagel condensation.
Comparative Performance in Other Key Reactions
The Wittig reaction transforms aldehydes and ketones into alkenes using a phosphonium ylide (Wittig reagent).[11][12] The reaction is driven by the formation of a highly stable phosphine oxide byproduct.[13] The initial step is the nucleophilic attack of the ylide on the carbonyl carbon.[14]
Consequently, the reactivity trends mirror those of condensation reactions. Aldehydes with EWGs are more reactive than those with EDGs.[1][14] Therefore, 6-Hydroxy-2,3,4-trimethoxybenzaldehyde would react more slowly than unsubstituted benzaldehyde or 4-nitrobenzaldehyde. This may necessitate the use of less stable, more reactive ylides or harsher reaction conditions to drive the reaction to completion.
Table 2: Relative Rate Constants for Wittig Reaction
Benzaldehyde Derivative
Substituent (Position)
Relative Rate Constant (k/k₀)
p-NO₂
Strong EWG
14.7
p-Cl
EWG
2.75
H
Unsubstituted
1.00
p-CH₃
EDG
0.45
p-OCH₃
Strong EDG
0.22
Data sourced from BenchChem, illustrating the clear trend of decreased reactivity with electron-donating groups.[1]
The oxidation of benzaldehydes to their corresponding benzoic acids is a common transformation.[15][16] The influence of substituents can be complex and depends on the oxidant and mechanism. However, for many common oxidants like permanganate or chromate derivatives, the reaction involves a step where the aldehydic C-H bond is broken.[16][17] Electron-donating groups can stabilize the developing positive charge on the carbonyl carbon in the transition state, thus accelerating the oxidation. Therefore, 6-Hydroxy-2,3,4-trimethoxybenzaldehyde is expected to undergo oxidation more readily than benzaldehydes bearing electron-withdrawing groups.
The formation of a Schiff base (imine) is a condensation reaction between an aldehyde and a primary amine.[18][19] The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.[20] As with other nucleophilic additions, the electron-rich nature of 6-Hydroxy-2,3,4-trimethoxybenzaldehyde will decrease the electrophilicity of the carbonyl carbon, leading to slower reaction rates compared to electron-deficient aldehydes like 4-nitrobenzaldehyde.[18][21]
Experimental Protocols
The following are generalized, representative protocols. Researchers should optimize conditions based on the specific substrate and desired outcome.
Caption: General experimental workflow for condensation reactions.
In a flask, combine the substituted benzaldehyde and acetophenone in 95% ethanol.
Stir the mixture until all solids are dissolved. Gentle warming may be applied if necessary.
Add the NaOH solution dropwise to the mixture while stirring.
Continue stirring at room temperature for the required duration (this can range from 30 minutes for reactive aldehydes to several hours for unreactive ones).
Monitor the reaction progress using thin-layer chromatography (TLC).
Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl to precipitate the chalcone product.
Filter the solid, wash with cold water, and recrystallize from ethanol.
Combine the substituted benzaldehyde and malonic acid in a suitable reaction vessel.
Add a catalytic amount of ammonium bicarbonate.
Heat the reaction mixture (e.g., 80-100 °C) with stirring.
Monitor reaction progress by TLC.
After completion, the resulting solid can be purified by recrystallization.
Conclusion
6-Hydroxy-2,3,4-trimethoxybenzaldehyde is an electron-rich aromatic aldehyde whose reactivity is markedly different from unsubstituted or electron-poor benzaldehydes. Its four potent electron-donating groups significantly decrease the electrophilicity of the carbonyl carbon.
For nucleophilic addition and condensation reactions (Claisen-Schmidt, Knoevenagel, Wittig, Schiff Base formation), 6-Hydroxy-2,3,4-trimethoxybenzaldehyde is considerably less reactive. Synthetic strategies employing this substrate may require longer reaction times, higher temperatures, or more potent catalysts to achieve satisfactory yields.
For oxidation reactions, the electron-donating nature of the substituents is expected to facilitate the process, making it more susceptible to oxidation compared to electron-deficient counterparts.
This guide provides a framework for understanding and predicting the behavior of this and other polysubstituted benzaldehydes. By appreciating the electronic causality behind these reactivity differences, researchers can better design, optimize, and execute their synthetic strategies in the pursuit of novel chemical entities.
References
The Knoevenagel condensation between substituted benzaldehydes (1a–j)... (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
Knoevenagel Condensation Catalyzed by USY Zeolite. (2006). Synthetic Communications. Retrieved March 7, 2024, from [Link]
Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024). Organic & Biomolecular Chemistry. Retrieved March 7, 2024, from [Link]
Knoevenagel condensation between different substituted benzaldehydes... (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
Effect of Substituents in Certain Condensations of Benzaldehyde. (1932). Journal of the American Chemical Society. Retrieved March 7, 2024, from [Link]
Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts. Retrieved March 7, 2024, from [Link]
(E)‐Selective Wittig Reactions between a Nonstabilized Phosphonium Ylide Bearing a Phosphastibatriptycene Skeleton and Benzaldehydes. (2016). Chemistry – An Asian Journal. Retrieved March 7, 2024, from [Link]
Synthesis of Chalcones. (n.d.). JETIR. Retrieved March 7, 2024, from [Link]
Kinetics and Mechanism of the Oxidation of Substituted Benzaldehydes by Benzyltrimethylammonium Chlorobromate. (2000). The Journal of Organic Chemistry. Retrieved March 7, 2024, from [Link]
Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. (2013). Arabian Journal of Chemistry. Retrieved March 7, 2024, from [Link]
Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
Scheme for the synthesis of 2,3,4-trimethoxy benzaldehyde chalcones. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. (n.d.). IRA Academico Research. Retrieved March 7, 2024, from [Link]
Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (n.d.). PMC. Retrieved March 7, 2024, from [Link]
Practical Synthesis of Chalcone Derivatives and Their Biological Activities. (2017). PMC. Retrieved March 7, 2024, from [Link]
Solvent Free Wittig Reactions. (n.d.). Retrieved March 7, 2024, from [Link]
How to compare the reactivity towards electrophilic substitution, benzene, benzaldehyde, and anisole. (2020). Quora. Retrieved March 7, 2024, from [Link]
New Synthesis of Chalcone Derivatives and Their Applications. (2025). Chemical Review and Letters. Retrieved March 7, 2024, from [Link]
Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. (2025). JoVE. Retrieved March 7, 2024, from [Link]
Wittig Reaction. (2023). Chemistry LibreTexts. Retrieved March 7, 2024, from [Link]
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). PMC. Retrieved March 7, 2024, from [Link]
Comparative Study of the Schiff Bases by Conventional and Green Method and Antimicrobial Activity. (n.d.). Retrieved March 7, 2024, from [Link]
Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. Retrieved March 7, 2024, from [Link]
Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. (2021). Chemistry LibreTexts. Retrieved March 7, 2024, from [Link]
Synthesis And Infrared Study of Schiff Base Derived From Benzaldehyde And Aniline. (n.d.). HMU CPD. Retrieved March 7, 2024, from [Link]
Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands. (n.d.). PMC. Retrieved March 7, 2024, from [Link]
Investigating the effects of 2,3,4-trimethoxybenzaldehyde on tubulin-dependent GTP hydrolysis
Executive Summary 2,3,4-Trimethoxybenzaldehyde (2,3,4-TMBA) acts as a specialized mechanistic probe in microtubule research. Unlike complex antimitotic agents that simultaneously modulate multiple conformational states o...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2,3,4-Trimethoxybenzaldehyde (2,3,4-TMBA) acts as a specialized mechanistic probe in microtubule research. Unlike complex antimitotic agents that simultaneously modulate multiple conformational states of tubulin, 2,3,4-TMBA serves as a minimal pharmacophore. It isolates the specific contribution of the trimethoxybenzene ring to the stimulation of tubulin-dependent GTP hydrolysis .[1]
This guide objectively compares 2,3,4-TMBA against standard tubulin-binding agents (Colchicine, Podophyllotoxin, and Vinblastine). It highlights its unique utility in decoupling GTPase activity from microtubule assembly, a phenomenon critical for understanding the "Colchicine Paradox."
Part 1: Scientific Deep Dive & Mechanistic Insights
The "Colchicine Paradox" and the Trimethoxy Motif
Under physiological conditions, tubulin GTPase activity is tightly coupled to microtubule assembly; free tubulin dimers have negligible GTPase activity, which is only triggered upon incorporation into the microtubule lattice.
However, Colchicine binding prevents polymerization yet stimulates GTP hydrolysis in free tubulin. This uncoupling suggests that the drug induces a conformational change in the tubulin dimer that mimics the lattice-bound state, activating the catalytic center without assembly.
2,3,4-TMBA (and its isomer 3,4,5-TMBA) retains this specific ability to stimulate GTP hydrolysis. This confirms that the trimethoxybenzene moiety is the structural determinant responsible for activating the GTPase center. In contrast, other domains of larger ligands (like the tetrahydronaphthol ring of Podophyllotoxin) can override this effect, leading to inhibition.
Mechanistic Comparison of Tubulin Modulators
Compound
Binding Site
Effect on Polymerization
Effect on GTP Hydrolysis
Mechanistic Insight
2,3,4-TMBA
Colchicine Site
Inhibition (Weak)
Stimulation
Identifies trimethoxy ring as the GTPase-activating trigger.
Colchicine
Colchicine Site
Inhibition (Strong)
Stimulation
Induces "pseudo-assembly" conformation in dimers.
Podophyllotoxin
Colchicine Site
Inhibition (Strong)
Inhibition
Steric bulk overrides the trimethoxy stimulation; prevents GTPase activation.
Vinblastine
Vinca Site
Inhibition (Strong)
Inhibition
Induces spiral aggregates inactive for GTP hydrolysis.
Nocodazole
Colchicine Site
Inhibition (Strong)
Stimulation (Rapid)
Rapid binding kinetics lead to faster GTPase activation than Colchicine.
Key Takeaway: 2,3,4-TMBA is not a potent drug candidate for cytotoxicity compared to Combretastatins, but it is an essential chemical biology tool to map the structural requirements of the colchicine binding pocket.
Visualization: The GTPase Uncoupling Mechanism
Caption: 2,3,4-TMBA induces a "pseudo-lattice" conformation, triggering GTP hydrolysis without microtubule assembly.
Part 2: Experimental Protocol
Assay: Tubulin-Dependent GTP Hydrolysis (Malachite Green Method)
This protocol quantifies the inorganic phosphate (Pi) released during GTP hydrolysis. It is preferred over radioactive assays (
P-GTP) for high-throughput screening of benzaldehyde derivatives.
Reagents & Preparation
PEM Buffer: 100 mM PIPES (pH 6.9), 1 mM EGTA, 1 mM MgSO₄.
Purified Tubulin: Bovine brain tubulin (>99% pure), free of MAPs (Microtubule Associated Proteins). Store at -80°C.
GTP Stock: 100 mM Guanosine Triphosphate in water.
2,3,4-TMBA Stock: Dissolve in DMSO. Ensure final DMSO concentration in assay <1%.
Malachite Green Reagent: Mix 3 volumes of 0.045% Malachite Green with 1 volume of 4.2% Ammonium Molybdate in 4N HCl. Add Triton X-100 to 0.01% (stabilizer).
Step-by-Step Workflow
Pre-Incubation (Drug Binding):
Dilute Tubulin to 10 µM in PEM buffer.
Add 2,3,4-TMBA (titrate 10 µM – 100 µM) to the tubulin.
Caption: Step-by-step Malachite Green assay for detecting GTPase activity.
References
Lin, C. M., & Hamel, E. (1981). Effects of inhibitors of tubulin polymerization on GTP hydrolysis. The Journal of Biological Chemistry, 256(17), 9242–9245.
Core Reference: Establishes that 2,3,4-TMBA and 3,4,5-TMBA stimulate GTP hydrolysis, identifying the trimethoxy ring as the active moiety for this effect.
Andreu, J. M., & Timasheff, S. N. (1982).[2] Interaction of tubulin with single-ring analogues of colchicine.[1][2][3][4] Biochemistry, 21(3), 534–543.[2]
Mechanistic Support: Details the binding thermodynamics of simple benzene deriv
Hamel, E. (2003). Antimitotic agents: are they still of interest? Drugs of the Future, 28(1), 1–16.
Context: Reviews the structural classes of tubulin inhibitors and the significance of the trimethoxy pharmacophore.
BioAssay Systems. (n.d.). Malachite Green Phosphate Assay Kit Protocol.
Protocol Validation: Standard industrial methodology for colorimetric phosph
Personal protective equipment for handling 6-Hydroxy-2,3,4-trimethoxybenzaldehyde
Comprehensive Safety and Handling Guide: Personal Protective Equipment for 6-Hydroxy-2,3,4-trimethoxybenzaldehyde As a highly functionalized aromatic compound, 6-Hydroxy-2,3,4-trimethoxybenzaldehyde is a critical interme...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Handling Guide: Personal Protective Equipment for 6-Hydroxy-2,3,4-trimethoxybenzaldehyde
As a highly functionalized aromatic compound, 6-Hydroxy-2,3,4-trimethoxybenzaldehyde is a critical intermediate in advanced formylation reactions and pharmaceutical drug development. However, its specific molecular architecture demands rigorous safety protocols. This guide provides drug development professionals and laboratory scientists with field-proven, self-validating methodologies for handling this compound safely.
Hazard Identification & Mechanistic Causality
To effectively protect yourself, you must understand why a chemical is hazardous. 6-Hydroxy-2,3,4-trimethoxybenzaldehyde contains both a reactive electrophilic aldehyde group and a phenolic hydroxyl group. The aldehyde moiety is highly prone to forming Schiff bases with primary amines (such as the lysine residues present in epidermal proteins), which triggers contact dermatitis and cellular irritation. Furthermore, its physical state as a fine crystalline powder introduces significant mechanical and chemical irritation risks to mucosal membranes.
Based on structural analogues like [1], the compound exhibits the following baseline hazard profile:
Table 1: GHS Hazard Classification & Causality
GHS Code
Hazard Statement
Mechanistic Causality
H315
Causes skin irritation
Aldehyde electrophilicity reacts with epidermal nucleophiles, causing protein cross-linking and irritation.
H319
Causes serious eye irritation
Particulate nature and chemical reactivity disrupt delicate corneal epithelial cells upon contact.
| H335 | May cause respiratory irritation | Inhalation of fine dust interacts directly with respiratory mucosal linings, triggering inflammatory responses. |
Mandatory Personal Protective Equipment (PPE) System
Under [2], laboratory personnel must utilize PPE specifically selected to mitigate the identified hazards. Do not rely on generic lab attire.
Table 2: PPE Specifications and Self-Validation Protocol
PPE Category
Material Specification
Causality / Rationale
Self-Validation Step
Hand Protection
100% Nitrile Gloves (min 4 mil thickness)
Nitrile provides superior chemical resistance to phenolic aldehydes compared to latex, preventing molecular permeation.
Air-Inflation Test: Trap air in the glove and squeeze before donning. If it holds pressure, the barrier is intact.
Eye Protection
ANSI Z87.1 Chemical Splash Goggles
Standard safety glasses leave gaps. Goggles create a micro-environment that prevents fine crystalline dust from reaching the ocular surface.
Seal Check: Press goggles to the face; you should feel a slight, uniform suction around the entire perimeter.
| Body Protection | Flame-Resistant (FR) or 100% Cotton Lab Coat | Synthetic fibers can melt or react if exposed to secondary organic solvents used during synthesis workflows. | Overlap Check: Button completely. Ensure glove cuffs are pulled over the lab coat sleeves to eliminate exposed skin. |
Operational Workflow & Handling Protocol
According to the National Research Council's [3], handling reactive organic solids requires a strictly controlled environment to mitigate aerosolization and exposure.
Operational workflow for safe handling and disposal of 6-Hydroxy-2,3,4-trimethoxybenzaldehyde.
Step-by-Step Handling Methodology
Environmental Verification : Before opening the chemical container, verify that the chemical fume hood is operational.
Self-Validation: Check the digital monitor for a face velocity between 80–120 feet per minute (fpm). Tape a small strip of tissue to the bottom of the sash; it should pull steadily inward.
Static Mitigation : 6-Hydroxy-2,3,4-trimethoxybenzaldehyde is a dry powder that accumulates static charge, causing it to aerosolize or cling to gloves. Use an anti-static polymeric weighing boat and a grounded stainless-steel spatula.
Transfer and Weighing : Open the primary container only inside the validated fume hood. Transfer the required mass slowly. Close the container immediately after use to minimize ambient moisture absorption, which can degrade the aldehyde via oxidation.
Decontamination : Wipe down the analytical balance and spatulas with a damp paper towel (using ethanol or water) to capture any residual microscopic dust before removing equipment from the hood.
Accidental Release & Spill Management
In the event of a spill, never dry sweep . Dry sweeping will aerosolize the irritant dust, drastically increasing inhalation risks and contaminating the laboratory environment.
Isolate : Alert nearby personnel and restrict access to the immediate spill area.
Suppress : Gently cover the spilled 6-Hydroxy-2,3,4-trimethoxybenzaldehyde powder with damp absorbent pads (moistened with water or a mild solvent like ethanol) to suppress dust formation.
Collect : Use a non-sparking scoop to transfer the damp, clumped material into a compatible, sealable hazardous waste container.
Clean : Wash the affected surface with a mild detergent and water. The compound is poorly soluble in pure water, so surfactants are required to mobilize and lift the chemical residue from the benchtop.
Waste Disposal Plan
Do not flush 6-Hydroxy-2,3,4-trimethoxybenzaldehyde down the sink or dispose of it in standard municipal trash.
Solid Waste : Collect all unreacted chemical, contaminated weighing boats, gloves, and spill cleanup materials in a designated, clearly labeled "Solid Organic Hazardous Waste" container.
Liquid Waste : If the chemical has been dissolved in organic solvents (e.g., Dichloromethane or DMF for Vilsmeier-Haack reactions), collect the mixture in a designated liquid waste carboy. Segregate into "Halogenated" or "Non-Halogenated" streams based on the solvent used.
Regulatory Compliance : Store waste in secondary containment and request pickup from your institutional Environmental Health and Safety (EHS) department in strict accordance with local EPA regulations.
References
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Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.